molecular formula C12H18ClNO B10762472 Tulobuterol CAS No. 1246820-75-6

Tulobuterol

Cat. No.: B10762472
CAS No.: 1246820-75-6
M. Wt: 227.73 g/mol
InChI Key: YREYLAVBNPACJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulobuterol is a potent and selective agonist for the β2-adrenergic receptor, making it a compound of significant interest in respiratory and biochemical research. Its primary mechanism of action involves the activation of adenylate cyclase through G-protein coupled receptor signaling, leading to an increase in intracellular cyclic AMP (cAMP) levels. This cascade results in the relaxation of smooth muscle tissue, a property that has established its role as a foundational tool for studying bronchial asthma and chronic obstructive pulmonary disease (COPD) in experimental models. Researchers utilize this compound to investigate signal transduction pathways, receptor desensitization, and the downstream effects of cAMP-mediated signaling in various cell types. Beyond its respiratory applications, its ability to modulate metabolic processes, such as glycogenolysis and lipolysis, also makes it relevant for metabolic studies. This product is supplied with detailed analytical documentation, including HPLC and mass spectrometry data, to guarantee high purity and stability, ensuring reproducible and reliable results in your laboratory. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYLAVBNPACJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56776-01-3 (hydrochloride)
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048457
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41570-61-0
Record name (±)-Tulobuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41570-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulobuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41570-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TULOBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tulobuterol's Mechanism of Action on Bronchial Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined signaling cascade within bronchial smooth muscle cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound exerts its primary effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[1][3] As a β2-AR agonist, this compound mimics the action of endogenous catecholamines like epinephrine, initiating a signaling cascade that leads to smooth muscle relaxation and subsequent dilation of the airways.[1]

The binding of this compound to the β2-AR triggers a conformational change in the receptor, facilitating its coupling to the stimulatory G protein, Gs. This interaction prompts the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the critical event that mediates the downstream effects of this compound.

Downstream Signaling Cascade

Elevated intracellular cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates several key intracellular target proteins, leading to a reduction in intracellular calcium concentrations and a decrease in the sensitivity of the contractile machinery to calcium. These effects collectively result in the relaxation of the bronchial smooth muscle.

Furthermore, some evidence suggests that cAMP can also mediate smooth muscle relaxation through PKA-independent pathways, potentially involving the Exchange protein directly activated by cAMP (Epac).

Quantitative Pharmacological Data

ParameterValueSpecies/TissueReference
Dissociation Constant (Kd) for high-affinity β-adrenoceptor binding 1.5 x 10-7 MRat pulmonary membranes
Potency in relaxing guinea pig trachea 4-hydroxythis compound > isoproterenol > salbutamol > this compoundGuinea pig trachea
Agonist Activity Partial AgonistGuinea pig trachea

Note: Specific Ki and EC50 values for this compound and its metabolites on bronchial smooth muscle are not consistently reported in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Bronchial Smooth Muscle

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Relaxation Bronchial Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Caption: Signaling cascade of this compound in bronchial smooth muscle cells.

Experimental Workflow for Isolated Tissue Bath Assay

Isolated_Tissue_Bath_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Harvest Harvest Guinea Pig Trachea Dissect Dissect Tracheal Rings Harvest->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate in Physiological Salt Solution Mount->Equilibrate Contract Induce Contraction (e.g., with methacholine) Equilibrate->Contract Add_this compound Cumulatively Add This compound Contract->Add_this compound Record Record Isometric Tension Add_this compound->Record Analyze Analyze Concentration- Response Curve Record->Analyze Calculate Calculate EC50 Analyze->Calculate

Caption: Workflow for assessing this compound-induced bronchial smooth muscle relaxation.

Detailed Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).

Materials:

  • Membrane preparations from cells or tissues expressing β2-adrenergic receptors (e.g., rat lung membranes).

  • Radioligand: [3H]-dihydroalprenolol ([3H]-DHA).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]-DHA, and varying concentrations of unlabeled this compound. Include tubes with only [3H]-DHA (total binding) and tubes with [3H]-DHA and a high concentration of a non-specific ligand (e.g., propranolol) to determine non-specific binding.

  • Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-DHA binding). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Bronchial Smooth Muscle Relaxation

This protocol describes a standard method for assessing the relaxant effect of this compound on pre-contracted bronchial smooth muscle.

Materials:

  • Guinea pig trachea.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 and 5% CO2.

  • Contractile agent (e.g., methacholine or histamine).

  • This compound solutions of varying concentrations.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

  • Contraction: Induce a stable contraction of the tracheal rings by adding a contractile agent (e.g., methacholine at a concentration that produces approximately 80% of the maximal response).

  • Drug Addition: Once a stable contraction is achieved, add this compound in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Measurement of Intracellular cAMP Accumulation

This protocol outlines a general method for quantifying the increase in intracellular cAMP in response to this compound in cultured human bronchial smooth muscle cells.

Materials:

  • Cultured human bronchial smooth muscle cells.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • This compound solutions of varying concentrations.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Lysis buffer.

Procedure:

  • Cell Culture: Culture human bronchial smooth muscle cells to near confluence in appropriate multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular contents.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cAMP levels to the protein concentration of the cell lysates. Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 for cAMP accumulation.

Conclusion

This compound effectively induces bronchodilation by acting as a selective agonist at β2-adrenergic receptors on bronchial smooth muscle. This initiates a well-characterized signaling cascade involving Gs protein activation, adenylyl cyclase stimulation, increased intracellular cAMP, and subsequent PKA-mediated phosphorylation of target proteins, ultimately leading to smooth muscle relaxation. While specific quantitative data on its binding affinity and functional potency can be limited in publicly accessible literature, the fundamental mechanism of action is robustly established. The provided experimental protocols offer a framework for the further quantitative characterization of this compound and novel β2-adrenergic agonists in a research and drug development setting.

References

In-Depth Technical Guide: The Molecular Pharmacology of Tulobuterol as a β2-Adrenergic Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular pharmacology of tulobuterol, a selective β2-adrenergic receptor agonist utilized in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD). This document delves into the mechanism of action, receptor binding affinity, selectivity, potency, and downstream signaling pathways associated with this compound. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in the field of respiratory therapeutics.

Introduction

This compound is a sympathomimetic amine with a high affinity for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle.[1] This guide explores the fundamental molecular interactions and cellular responses that underpin the clinical efficacy of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the β2-adrenergic receptor initiates a cascade of intracellular events that ultimately lead to bronchodilation.

β2-Adrenergic Receptor Activation

Upon binding to the extracellular domain of the β2-adrenergic receptor, this compound induces a conformational change in the receptor protein. This conformational shift facilitates the coupling of the receptor to the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

Downstream Signaling Cascade

The elevation of intracellular cAMP levels is the critical second messenger signal in the therapeutic action of this compound. cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates several downstream targets within the airway smooth muscle cell. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Quantitative Pharmacological Parameters

The precise characterization of a β2-agonist's molecular pharmacology relies on quantitative data for its receptor binding affinity, selectivity, potency, and intrinsic efficacy.

Receptor Binding Affinity and Selectivity
ParameterReceptorValueSpeciesReference
KD (High-Affinity State) β-Adrenoceptor1.5 x 10-7 MRat[2]

Table 1: Binding Affinity of this compound

Potency and Intrinsic Efficacy

The potency of a β2-agonist is typically measured by its EC50 value in functional assays, such as cAMP accumulation assays. The EC50 represents the concentration of the agonist that produces 50% of its maximal effect. Intrinsic efficacy refers to the ability of the agonist to activate the receptor once bound. This compound is classified as a partial agonist, meaning it does not produce the same maximal response as a full agonist like isoproterenol, even at saturating concentrations. One study ranked the intrinsic efficacy of several β-adrenergic agonists, with this compound having a lower intrinsic efficacy than epinephrine, fenoterol, procaterol, albuterol, zinterol, terbutaline, and dobutamine.

ParameterAssayCell LineValueReference
Potency (EC50) cAMP AccumulationHuman Airway Smooth Muscle CellsData Not Available-
Intrinsic Efficacy Functional Assays-Partial Agonist

Table 2: Potency and Intrinsic Efficacy of this compound

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the molecular pharmacology of β2-agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) and selectivity of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (with β2-receptors) Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radioligand (e.g., [3H]DHA) Radioligand->Incubate This compound This compound (unlabeled competitor) This compound->Incubate Filter Rapid Filtration (separate bound/free ligand) Incubate->Filter Count Scintillation Counting (quantify bound radioligand) Filter->Count Analysis Calculate Ki/Kd values Count->Analysis

Figure 2: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the β2-adrenergic receptor are isolated and prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]dihydroalprenolol, a β-adrenergic antagonist) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy.

cAMP_Accumulation_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cells Culture Cells (e.g., HASMCs) Stimulate Stimulate with varying concentrations of this compound Cells->Stimulate Lysis Cell Lysis Stimulate->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis

References

Preclinical Research on Tulobuterol for Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] A significant body of preclinical research underpins its clinical application, particularly in its transdermal patch formulation, which offers sustained drug delivery and improved patient compliance.[2][3] This guide provides an in-depth review of the preclinical data on this compound, focusing on its mechanism of action, pharmacodynamic effects in relevant animal models, pharmacokinetic profile, and the experimental protocols used to generate these findings. The evidence demonstrates that this compound not only induces potent bronchodilation but also possesses significant anti-inflammatory properties, distinguishing it from other agents in its class.

Core Mechanisms of Action

This compound's therapeutic effects in respiratory diseases are primarily attributed to two distinct mechanisms: potent bronchodilation via β2-adrenergic receptor agonism and significant anti-inflammatory activity through the modulation of intracellular signaling pathways.

Bronchodilation via β2-Adrenergic Receptor Signaling

As a β2-adrenergic agonist, this compound's primary mechanism is the relaxation of airway smooth muscle.[3] Binding to the β2-adrenergic receptors on the surface of these cells initiates a well-defined signaling cascade. This process involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins that ultimately results in the sequestration of intracellular calcium and the relaxation of the smooth muscle, causing bronchodilation.

G This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds to AC Adenylyl Cyclase (Activated) Receptor->AC Activates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Airway Smooth Muscle Relaxation PKA->Relax Leads to

Caption: β2-Adrenergic signaling pathway for bronchodilation.
Anti-inflammatory Effects via Syk/NF-κB Pathway Modulation

Beyond its role as a bronchodilator, preclinical studies have revealed that this compound exerts potent anti-inflammatory effects. In animal models of allergic asthma, this compound treatment was found to significantly suppress the expression and activation of Spleen tyrosine kinase (Syk). This kinase is a critical component in inflammatory cell signaling. The downregulation of Syk subsequently inhibits the activation of its downstream target, Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory mediators. This mechanism contributes to the reduction of airway inflammation observed with this compound treatment.

G This compound This compound Syk Syk Expression & Activation This compound->Syk Suppresses NFkB NF-κB Activation (p-NF-κB) Syk->NFkB Activates Inflam_Mediators Pro-inflammatory Mediator Genes (e.g., TNF-α, IL-6) NFkB->Inflam_Mediators Promotes Transcription Inflammation Airway Inflammation Inflam_Mediators->Inflammation Leads to

Caption: Anti-inflammatory action via the Syk/NF-κB pathway.

Pharmacodynamic Effects in Preclinical Models

The efficacy of this compound has been evaluated in various in vitro and in vivo preclinical models, demonstrating its effects on airway relaxation and inflammation.

Airway Smooth Muscle Relaxation

In vitro studies using isolated tissues have confirmed this compound's direct relaxant effect on airway smooth muscle.

  • Guinea Pig Tracheae & Canine Bronchi: this compound induced concentration-dependent relaxations in these tissues.

  • Potency: A metabolite of this compound, 4-hydroxythis compound, was found to be more potent in relaxing guinea pig tracheae than the parent compound, as well as salbutamol and isoproterenol. This compound itself acts as a partial agonist.

Anti-inflammatory Activity in an Asthma Model

The anti-inflammatory properties of the this compound patch were extensively studied in an ovalbumin (OVA)-induced allergic asthma mouse model. The results showed a significant attenuation of the inflammatory response compared to both the untreated model group and other β2-agonists like formoterol and salbutamol.

Table 1: Effect of this compound Patch on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice

Cell Type Model Group (OVA-induced) This compound Patch-Treated Group Outcome
Total Leukocytes Markedly Increased Remarkably Decreased (p < 0.05 or p < 0.01)
Neutrophils Markedly Increased Remarkably Decreased (p < 0.05 or p < 0.01)
Lymphocytes Markedly Increased Remarkably Decreased (p < 0.05 or p < 0.01)
Eosinophils Markedly Increased Remarkably Decreased (p < 0.05 or p < 0.01)
Monocytes Markedly Increased Decreased (statistical significance varies)

Data derived from an OVA-induced allergic asthma mouse model.

Table 2: Effect of this compound Patch on Pro-inflammatory Cytokines in BALF of Asthmatic Mice

Cytokine/Mediator Model Group (OVA-induced) This compound Patch-Treated Group Outcome
IL-1β Significantly Increased Significantly Decreased (p < 0.01)
TNF-α Significantly Increased Significantly Decreased (p < 0.01)
IL-6 Significantly Increased Significantly Decreased (p < 0.01)
CCL-11 (Eotaxin) Significantly Increased Significantly Decreased (p < 0.01)
IL-4 Significantly Increased Significantly Decreased (p < 0.01)
IFN-γ Significantly Decreased No significant change vs. model

Data derived from an OVA-induced allergic asthma mouse model.

Furthermore, histological analysis of lung tissue from these mice confirmed that this compound patch treatment significantly ameliorated inflammatory cell infiltration into the perivascular and peribronchial regions.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have been crucial for understanding the absorption, distribution, and elimination of this compound, particularly for the transdermal patch formulation. Studies in Beagle dogs have provided key insights into the drug's profile following transdermal and intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs

Administration Route / Dose Cmax (ng/mL) Tmax (h) Key Finding
Transdermal Patch (0.2 mg/kg) 2.09 16.0 Achieved the effective blood level seen in humans (1-3 ng/mL) for 24 hours.
Transdermal Patch (0.4 mg/kg) 4.85 13.6 Dose-dependent increase in plasma concentration.

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data from healthy Beagle dogs.

Detailed Experimental Protocols

The following sections detail the methodologies for key preclinical experiments cited in this guide.

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model is a standard for evaluating the efficacy of anti-asthmatic drugs.

  • Animals: Male BALB/c mice (6–8 weeks old) are used.

  • Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified with an aluminum hydroxide adjuvant on specific days (e.g., day 0 and day 14).

  • Airway Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days (e.g., days 28, 29, and 30) to induce an allergic airway response.

  • Treatment: The this compound patch is applied to a shaved area on the back of the mice a set time before the final OVA challenge.

  • Endpoint Analysis (24-48h post-final challenge):

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BALF. Total and differential inflammatory cell counts (eosinophils, neutrophils, etc.) are performed.

    • Cytokine Measurement: Levels of IL-1β, TNF-α, IL-6, IL-4, and other cytokines in the BALF supernatant are quantified using ELISA.

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammatory cell infiltration in peribronchial and perivascular areas.

    • Western Blotting: Lung tissue homogenates are used to measure the protein expression and phosphorylation levels of key signaling molecules like Syk and NF-κB to elucidate the mechanism of action.

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Analysis Phase Sensitization Day 0 & 14: Sensitize Mice (i.p. OVA + Alum) Treatment Apply this compound Patch Sensitization->Treatment Challenge Day 28-30: Challenge Mice (Aerosolized OVA) Treatment->Challenge Analysis Day 31: Endpoint Analysis - BALF Cell Counts - Cytokine ELISA - Lung Histology - Western Blot Challenge->Analysis

Caption: Experimental workflow for the OVA-induced asthma model.
Protocol: In Vitro Airway Smooth Muscle Relaxation Assay

This assay directly measures the bronchodilatory effect of a compound on isolated airway tissue.

  • Tissue Preparation: Animals (e.g., guinea pigs, canines) are euthanized, and the trachea or bronchi are rapidly excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Mounting: The airway is cut into rings or strips and mounted in an organ bath chamber filled with warmed (37°C), aerated Krebs-Henseleit solution. The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60-90 minutes).

  • Contraction: The airway smooth muscle is contracted by adding a contractile agent such as methacholine or histamine to the organ bath to achieve a stable submaximal contraction.

  • Drug Administration: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

  • Data Analysis: The relaxation at each concentration is measured and expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine parameters like potency (EC50) and efficacy (Emax).

Conclusion

Preclinical research provides a robust foundation for the clinical use of this compound in respiratory diseases. The data conclusively show that it is a selective β2-adrenergic agonist with potent bronchodilatory activity. Critically, preclinical studies have also unveiled a significant anti-inflammatory mechanism of action, mediated through the downregulation of the Syk/NF-κB signaling pathway, which results in reduced airway inflammation in animal models of allergic asthma. Pharmacokinetic studies have validated the transdermal patch as an effective delivery system, capable of maintaining therapeutic drug concentrations over a 24-hour period. Together, these findings highlight this compound's dual-action profile and support its role as a valuable therapeutic option for the long-term management of asthma and COPD.

References

The Pharmacodynamics of Tulobuterol Transdermal Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a potent and selective beta-2 adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of a transdermal delivery system (TDS) for this compound, commonly known as the this compound patch, represents a significant advancement in therapy.[3] This delivery system offers several advantages over conventional oral or inhaled routes, including sustained and controlled drug release over 24 hours, avoidance of hepatic first-pass metabolism, and improved patient compliance due to a simple once-daily application.[4][5] The this compound patch is a matrix-type system containing both crystallized and molecular forms of the drug, which allows for a steady release into the systemic circulation. This guide provides an in-depth examination of the core pharmacodynamics of the this compound TDS, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

The primary mechanism of action for this compound is its function as a selective beta-2 adrenergic receptor agonist. These receptors are predominantly located on the smooth muscle cells lining the bronchial airways. The binding of this compound to these G-protein-coupled receptors initiates a downstream signaling cascade, leading to bronchodilation.

The sequence of events is as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on airway smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various target proteins, which leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle, widening the airways and making it easier to breathe.

Tulobuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active MLCK_inactive Inactive MLCK PKA_active->MLCK_inactive Inactivates MLCK_active Active MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Diagram 1: this compound's β2-Adrenergic Receptor Signaling Pathway.

Pharmacodynamic Profile

The transdermal delivery of this compound provides a unique pharmacodynamic profile characterized by sustained action and chronotherapy, which is particularly beneficial for managing nocturnal and early morning asthma symptoms.

Chronotherapeutic Effect

A key feature of the this compound patch is its design for chronotherapy. When applied at bedtime, the transdermal system releases the drug steadily, achieving peak serum concentrations in the early morning. This timing is intentional, as it coincides with the "morning dip," a period of circadian-rhythm-related decline in pulmonary function that affects many asthma patients. By ensuring maximum bronchodilation when it is most needed, the patch effectively suppresses these morning symptoms.

Sustained Bronchodilation

Although this compound itself is pharmacokinetically classified as a short-acting β2-agonist, the transdermal patch formulation provides long-acting effects. The crystal reservoir system within the patch matrix ensures a continuous and steady release of the drug, maintaining effective serum concentrations for a full 24 hours with a single application. This sustained action improves long-term control of asthma and COPD.

Quantitative Pharmacodynamic Data

Clinical studies have quantified the pharmacodynamic effects of the this compound transdermal system on lung function and symptoms.

Table 1: Pharmacokinetic Parameters of this compound Patch in Pediatric Asthma Data from a study involving six children with asthma. Patients <30 kg received a 1 mg patch; patients ≥30 kg received a 2 mg patch.

ParameterMean ValueStandard DeviationUnit
Cmax (Maximum Serum Concentration)1.33± 0.21ng/mL
Tmax (Time to Cmax)14.0± 2.0hours
AUC0-t (Area Under the Curve)27.1± 4.2ng·hr/mL

Table 2: Clinical Efficacy of this compound Patch in Asthma & COPD Summary of reported outcomes from various clinical studies.

IndicationParameter MeasuredOutcome
Asthma (Pediatric) Peak Expiratory Flow Rate (PEFR)Significant increase after patch application compared to baseline.
Asthma (General) Rescue Medication UseDecreased from 6.9 (± 2.0) to 1.0 (± 0.7) puffs/week.
Asthma (General) Symptom ScoresDecreased from 8.3 (± 3.4) to 2.1 (± 1.4) score/week.
Asthma (General) Morning PEFIncreased from 367 (± 35) to 439 (± 38) L/min.
Stable COPD Sputum Volume, Cough, WheezingSignificant improvement in symptoms from baseline.
Stable COPD St. George's Respiratory Questionnaire (SGRQ)Score significantly improved compared to baseline.

Key Experimental Protocols

The pharmacodynamic properties of this compound have been established through a combination of in vitro tissue studies and in vivo clinical trials.

In Vitro Smooth Muscle Relaxation Assays
  • Objective: To determine the direct relaxant effect of this compound and its metabolites on airway smooth muscle.

  • Methodology:

    • Tissue Preparation: Tissues such as guinea pig tracheae or canine bronchi are isolated and suspended in organ chambers filled with a physiological salt solution, maintained at 37°C and aerated.

    • Isometric Tension Recording: The tissues are connected to force transducers to record isometric tension.

    • Contraction Induction: A contractile agent (e.g., methacholine) is added to the organ bath to induce a stable contraction in the smooth muscle tissue.

    • Drug Application: this compound is added to the bath in a cumulative, concentration-dependent manner.

    • Data Analysis: The relaxant response is measured as the percentage reversal of the induced contraction. Concentration-response curves are generated to determine the potency (EC50) and efficacy of the drug. A study found that a metabolite, 4-hydroxythis compound, was more potent in relaxing guinea pig tracheae than the parent compound.

Clinical Trial Protocol for Efficacy and Safety Assessment
  • Objective: To evaluate the pharmacokinetics and pharmacodynamics of the this compound patch in patients.

  • Methodology:

    • Study Design: An open-label, single-arm, or placebo-controlled study is designed.

    • Patient Recruitment: Patients diagnosed with mild to moderate persistent asthma or COPD are recruited based on specific inclusion/exclusion criteria (e.g., age, FEV1 levels).

    • Treatment Protocol: A this compound patch (e.g., 1 mg or 2 mg) is applied to the patient's chest, back, or upper arm for a 24-hour period, often at bedtime.

    • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after patch application (e.g., at 0, 2, 4, 8, 12, 16, 24 hours) to determine serum this compound concentrations (Cmax, Tmax, AUC).

    • Pharmacodynamic Assessments:

      • Lung Function: Peak expiratory flow rate (PEFR) or Forced Expiratory Volume in 1 second (FEV1) is measured before and at various times after application.

      • Symptom Scores: Patients record symptoms like coughing, wheezing, and breathlessness in a diary.

    • Safety Monitoring: Vital signs, including pulse rate and blood pressure, are monitored throughout the study. Skin condition at the application site is also assessed for irritation.

    • Statistical Analysis: Pre- and post-application values for pharmacodynamic parameters are compared using appropriate statistical tests (e.g., paired t-test) to determine significance.

Clinical_Trial_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_data Data Collection Phase (0-24h) cluster_analysis Analysis Phase Recruitment Patient Recruitment (Asthma/COPD) Baseline Baseline Assessment (PEFR, Vitals, Symptoms) Recruitment->Baseline Application Apply this compound Patch (Once daily, at bedtime) Baseline->Application PK_Sampling Serial Blood Sampling (for PK Analysis) Application->PK_Sampling PD_Monitoring Serial PD Monitoring (PEFR, Vitals, Symptoms) Application->PD_Monitoring Safety_Check Safety & Skin Assessment Application->Safety_Check Analysis Statistical Analysis (Compare Pre vs. Post) PK_Sampling->Analysis PD_Monitoring->Analysis Safety_Check->Analysis Conclusion Draw Conclusions on Efficacy & Safety Analysis->Conclusion

Diagram 2: Experimental Workflow for a Clinical Pharmacodynamic Study.

Logical_Relationship A Patch Application (to skin) B Drug Release (from Crystal Reservoir) A->B C Transdermal Absorption (across Stratum Corneum) B->C D Entry into Systemic Circulation C->D E Distribution to Airway Smooth Muscle D->E F Binding to β2-Adrenergic Receptors E->F G Signal Transduction (↑ cAMP) F->G H Therapeutic Effect (Bronchodilation) G->H

Diagram 3: Logical Flow from Patch Application to Therapeutic Effect.

References

In-Depth Technical Guide: Basic Research Applications of Tulobuterol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro applications of Tulobuterol, a long-acting β2-adrenergic receptor agonist, in basic scientific research. It details its mechanism of action, anti-inflammatory properties, and antiviral effects at the cellular level, supported by experimental data and methodologies.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

This compound primarily functions as a selective β2-adrenergic receptor agonist.[1] Its binding to these receptors, which are predominantly located on the smooth muscle cells of the airways, initiates a well-defined signaling cascade. This process begins with the activation of the associated Gs protein, which in turn stimulates adenylyl cyclase.[2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.[2][3]

Tulobuterol_Signaling cluster_membrane Cell Membrane β2-AR β2-Adrenergic Receptor Gs Gs Protein β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP This compound This compound This compound->β2-AR Binds to cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway of this compound.

Anti-Inflammatory Effects of this compound

Beyond its bronchodilatory function, this compound exhibits significant anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the modulation of key inflammatory signaling pathways and the subsequent reduction in pro-inflammatory cytokine production.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Studies have demonstrated that this compound can inhibit the activation of NF-κB in human tracheal epithelial cells. This inhibition prevents the translocation of NF-κB subunits (p50, p65, and c-Rel) into the nucleus, thereby downregulating the expression of its target genes, including those for pro-inflammatory cytokines and adhesion molecules.

Downregulation of Syk Signaling

Recent research suggests that this compound may also exert its anti-inflammatory effects by modulating the Spleen Tyrosine Kinase (Syk) signaling pathway. In a mouse model of allergic asthma, treatment with a this compound patch led to a significant suppression of the expression and activation of Syk and its downstream signaling component, NF-κB. This indicates a potential alternative or complementary anti-inflammatory mechanism to its primary β2-adrenergic agonism.

Anti_Inflammatory_Pathway This compound This compound Syk Syk This compound->Syk Inhibits (potential mechanism) NFkB_complex IKK IκB NF-κB This compound->NFkB_complex Inhibits pSyk p-Syk (Active) Syk->pSyk Phosphorylation pSyk->NFkB_complex Activates NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB degradation nucleus Nucleus NFkB_active->nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) nucleus->Cytokines Gene Transcription

Caption: this compound's Anti-Inflammatory Signaling Pathways.
Reduction of Pro-inflammatory Cytokines

A direct consequence of this compound's inhibition of NF-κB and potentially Syk signaling is the reduced production and secretion of pro-inflammatory cytokines. In primary cultures of human tracheal epithelial cells, this compound has been shown to decrease the baseline and rhinovirus-induced secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

CytokineCell TypeConditionThis compound Concentration% ReductionReference
IL-1βHuman Tracheal Epithelial CellsRhinovirus-14 Infected0.1 µmol/L~40%
IL-6Human Tracheal Epithelial CellsRhinovirus-14 Infected0.1 µmol/L~50%
IL-8Human Tracheal Epithelial CellsRhinovirus-14 Infected0.1 µmol/LReduced to baseline
TNF-αMouse BALFOVA-induced asthmaNot specified in vitroSignificant decrease
IL-4Mouse BALFOVA-induced asthmaNot specified in vitroSignificant decrease
IL-1βMouse BALFOVA-induced asthmaNot specified in vitroSignificant decrease
IL-6Mouse BALFOVA-induced asthmaNot specified in vitroSignificant decrease

Antiviral Effects Against Rhinovirus

In addition to its anti-inflammatory properties, this compound has demonstrated antiviral activity, specifically against rhinovirus, a common cause of respiratory infections.

Inhibition of Rhinovirus Replication

In primary cultures of human tracheal epithelial cells, this compound has been shown to reduce the titers of a major group rhinovirus, RV14, and inhibit its RNA replication. This antiviral effect is, at least in part, attributed to the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1).

Downregulation of ICAM-1

ICAM-1 is the cellular receptor for the major group of rhinoviruses. By reducing the expression of ICAM-1 on the surface of human tracheal epithelial cells, this compound limits the entry of the virus into the host cells, thereby inhibiting infection and subsequent replication. The inhibitory effects of this compound on RV14 titers, viral RNA replication, and ICAM-1 expression were reversed by a selective β2-adrenergic receptor antagonist, confirming the role of this receptor in mediating these antiviral effects.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in cell culture, based on commonly used methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Human Bronchial Epithelial Cell (HBEC) Culture

A generalized workflow for studying the effects of this compound on primary human bronchial epithelial cells is outlined below.

Experimental_Workflow start Start culture Culture Primary HBECs start->culture treatment Treat with this compound (Dose-Response) culture->treatment stimulation Stimulate with Inflammatory Agent (e.g., Rhinovirus, LPS) treatment->stimulation assays Perform Assays stimulation->assays elisa ELISA for Cytokines assays->elisa western Western Blot for Signaling Proteins assays->western luciferase Luciferase Assay for NF-κB Activity assays->luciferase tcid50 TCID50 Assay for Viral Titer assays->tcid50 data Data Analysis elisa->data western->data luciferase->data tcid50->data end End data->end

References

Investigating the chemical synthesis pathways of Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis of Tulobuterol

Introduction

This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2][3][4] Its chemical structure, 1-(2-chlorophenyl)-2-(tert-butylamino)ethanol, features a chiral center, with the therapeutic activity primarily associated with one of its enantiomers. The synthesis of this compound has been a subject of significant research, leading to the development of several distinct synthetic pathways. These routes often vary in their starting materials, efficiency, cost-effectiveness, and suitability for industrial-scale production.[1] This guide provides a detailed overview of the primary chemical synthesis pathways of this compound, complete with experimental protocols, quantitative data, and visual diagrams of the reaction schemes.

Synthesis Pathway 1: From 2'-Chloroacetophenone via Bromination and Reductive Amination

One of the most common and economically viable routes to this compound begins with the readily available 2'-chloroacetophenone. This pathway involves a three-step process: bromination of the acetophenone, reduction of the resulting α-bromo ketone, and subsequent amination with tert-butylamine.

G cluster_0 Synthesis of this compound from 2'-Chloroacetophenone 2_Chloroacetophenone 2'-Chloroacetophenone alpha_Bromo 2-Bromo-1-(2-chlorophenyl)ethanone 2_Chloroacetophenone->alpha_Bromo Bromination Tulobuterol_HCI This compound Hydrochloride alpha_Bromo->Tulobuterol_HCI One-pot Reduction & Amination (NaBH4, tert-butylamine)

Synthesis of this compound from 2'-Chloroacetophenone.
Quantitative Data

StepStarting MaterialProductReagentsYieldPurityReference
12'-Chloroacetophenone2-Bromo-1-(2-chlorophenyl)ethanoneBromine, Na2SO386.4%97.6% (HPLC)
22-Bromo-1-(2-chlorophenyl)ethanoneThis compound HydrochlorideNaBH4, tert-butylamine, HCl62% (for this step)99.96% (HPLC)
Overall 2'-Chloroacetophenone This compound Hydrochloride 53% 99.96% (HPLC)
Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone

  • Dissolve 2'-chloroacetophenone in a suitable solvent.

  • Add bromine (Br2) to the solution. The reaction is optimized with 1.3 equivalents of sodium sulfite (Na2SO3) at a temperature of 15-20°C to achieve maximum yield.

  • Upon completion of the reaction, the product, 2-bromo-1-(2-chlorophenyl)ethanone, is isolated. With optimized conditions, a yield of 86.4% and a purity of 97.6% by HPLC can be achieved.

Step 2: One-Pot Synthesis of this compound

  • The 2-bromo-1-(2-chlorophenyl)ethanone intermediate is subjected to reduction using sodium borohydride (NaBH4). This step can generate an epoxide impurity in some cases.

  • Following the reduction, tert-butylamine is added directly to the reaction mixture.

  • The mixture is refluxed in ethanol for 6 hours to facilitate the amination reaction, yielding this compound.

  • The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethyl acetate.

Synthesis Pathway 2: From 2'-Chloroacetophenone via Reductive Amination

An alternative approach from 2'-chloroacetophenone involves a reductive amination process.

G cluster_1 Reductive Amination Pathway for this compound Synthesis start 2'-Chloroacetophenone & tert-Butylamine intermediate Intermediate Mixture start->intermediate Reaction at 30°C, 4 hours (Methanol, Anhydrous MgSO4) product This compound intermediate->product Reduction with KBH4 at -10°C to 10°C, then reflux for 6 hours

Reductive Amination Pathway for this compound Synthesis.
Quantitative Data

StepStarting MaterialProductReagentsMolar YieldReference
1 & 22'-Chloroacetophenone and tert-ButylamineThis compoundAnhydrous MgSO4, tert-butylamine, KBH479%
Experimental Protocols

One-Pot Synthesis of this compound

  • In a three-necked flask, a mixture of 100.0 g of a compound mixture (equivalent to 0.40 mol of 2'-chloroacetophenone) is combined with 500 ml of methanol, 192.0 g of anhydrous magnesium sulfate, and 116.8 g of tert-butylamine.

  • The reaction is carried out at 30°C for 4 hours under a nitrogen atmosphere.

  • The temperature is then reduced to -10°C.

  • Potassium borohydride (12.9 g) is added in portions, maintaining the temperature between -10°C and 10°C.

  • After the addition of potassium borohydride, the reaction is held at 10°C for 30 minutes.

  • The mixture is then heated to reflux and maintained for 6 hours.

  • Following the reaction completion and work-up, 71.7 g of this compound is obtained, corresponding to a total molar yield of 79%.

Synthesis Pathway 3: From 2-Chlorostyrene

A more recent and innovative approach utilizes 2-chlorostyrene as the starting material, which is cost-effective and readily available. This method avoids the use of hazardous reagents like liquid bromine and selenium dioxide.

G cluster_2 Synthesis of this compound from 2-Chlorostyrene 2_Chlorostyrene 2-Chlorostyrene Bromoethanol_Intermediate 1-(2-chlorophenyl)-2-bromoethanol 2_Chlorostyrene->Bromoethanol_Intermediate Dibromohydantoin in Acetone/Water This compound This compound Bromoethanol_Intermediate->this compound tert-Butylamine

Synthesis of this compound from 2-Chlorostyrene.
Quantitative Data

StepStarting MaterialProductReagentsYieldReference
12-Chlorostyrene1-(2-chlorophenyl)-2-bromoethanolDibromohydantoin, Acetone/Water84-91%
21-(2-chlorophenyl)-2-bromoethanolThis compoundtert-ButylamineNot specified
Experimental Protocols

Step 1: Synthesis of 1-(2-chlorophenyl)-2-bromoethanol

  • Dissolve 2-chlorostyrene (13.86g, 100mmol) in a mixed solvent of 200mL acetone and 40-100mL water in a 500mL round-bottom flask.

  • Slowly add dibromohydantoin (15.73g, 55mmol) with stirring at room temperature.

  • Continue the reaction for 2-4 hours at room temperature.

  • Monitor the reaction progress using TLC (Ethyl acetate:Petroleum ether = 1:10).

  • After completion, remove most of the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-chlorophenyl)-2-bromoethanol.

Step 2: Synthesis of this compound

  • React 1-(2-chlorophenyl)-2-bromoethanol with tert-butylamine.

  • The reaction can be carried out by heating under reflux in a solvent such as absolute ethanol, absolute methanol, acetonitrile, tetrahydrofuran, or acetone. The molar ratio of tert-butylamine to the bromoethanol intermediate is typically between 1:1 to 10:1, and the reaction temperature ranges from 30 to 100°C.

Comparison of Synthesis Pathways

PathwayStarting MaterialKey AdvantagesKey DisadvantagesOverall Yield
12'-ChloroacetophenoneCost-effective starting material, suitable for industrial scale.May require chromatographic purification in some variations, potential for epoxide impurity formation.53%
22'-ChloroacetophenoneHigh molar yield in a one-pot process.Uses potassium borohydride.79%
32-ChlorostyreneAvoids hazardous reagents, simple process, mild reaction conditions.A relatively newer method.High yield for the first step (84-91%).

Conclusion

Multiple synthetic routes to this compound have been successfully developed, each with its own set of advantages and disadvantages. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and safety considerations. The route starting from 2'-chloroacetophenone is well-established and provides good yields, making it suitable for industrial production. The newer pathway from 2-chlorostyrene offers a safer and more environmentally friendly alternative by avoiding harsh and hazardous reagents. Continued research in this area is likely to lead to even more efficient, greener, and cost-effective methods for the synthesis of this important bronchodilator.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Properties and Characterization of Tulobuterol Hydrochloride

This technical guide provides a comprehensive overview of the core properties, pharmacological profile, and analytical characterization of this compound hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of this compound, a sympathomimetic amine.

PropertyValueSource(s)
Chemical Name (RS)-2-tert-Butylamino-1-(2-chlorophenyl)ethanol monohydrochloride[1]
Synonyms C-78, Hokunalin, Berachin[3]
Molecular Formula C₁₂H₁₈ClNO·HCl
Molecular Weight 264.19 g/mol
CAS Number 56776-01-3
Melting Point Approximately 163°C
Solubility Very soluble in methanol; freely soluble in water and ethanol (95); sparingly soluble in acetic anhydride; very slightly soluble in diethyl ether.
pKa (Strongest Basic) 9.55
Appearance White crystals or crystalline powder

Pharmacological Properties

Mechanism of Action: this compound is a long-acting, selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors located on the smooth muscle cells of the bronchial tubes. This activation initiates a signaling cascade, as depicted in the diagram below, leading to bronchodilation.

Tulobuterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Inactivates Relaxation Bronchodilation (Muscle Relaxation) MLCK_inactive->Relaxation Leads to

Caption: β2-Adrenergic signaling pathway activated by this compound.

Upon binding to the β2-adrenergic receptor, this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates protein kinase A (PKA), leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. Additionally, this compound may inhibit the release of bronchoconstrictor mediators from mast cells.

Therapeutic Uses: this compound hydrochloride is primarily indicated for the management of bronchial asthma, chronic bronchitis, and emphysema to relieve symptoms of bronchospasm. It is available in various formulations, including oral tablets and transdermal patches. The transdermal patch offers the advantage of sustained drug release over 24 hours.

Pharmacokinetics:

  • Absorption: this compound is well-absorbed after transdermal administration, with a lag time of about 4 hours and a time to maximum concentration (tmax) of approximately 9-12 hours. Following inhalation, it is rapidly absorbed with a tmax of 0.8-1.5 hours.

  • Metabolism: A metabolite, 4-hydroxythis compound, has been identified and is more potent in relaxing guinea pig tracheae than the parent compound.

  • Elimination: The mean urinary recovery of unchanged drug after a single inhalation is 3-4%, and after a single transdermal patch application is 5-6%.

Pharmacodynamics: In a study on children with asthma using a transdermal patch, the maximum serum concentration (Cmax) was 1.33 ± 0.21 ng/mL, and the area under the curve (AUC₀-t) was 27.1 ± 4.2 ng·hr/mL. The application of the patch led to a significant increase in peak expiratory flow rate values.

Analytical Characterization

A variety of analytical techniques are employed for the identification and quantification of this compound hydrochloride.

3.1. Spectroscopic Methods

3.1.1. Ultraviolet-Visible (UV-Vis) Spectrophotometry

  • Principle: This method is used for the identification of this compound hydrochloride by comparing its absorption spectrum with that of a reference standard.

  • Experimental Protocol:

    • Standard Solution Preparation: Accurately weigh a suitable amount of this compound Hydrochloride Reference Standard and dissolve in a suitable solvent (e.g., water) to obtain a solution with a known concentration (e.g., 1 in 2500 or 0.04 mg/mL).

    • Sample Solution Preparation: Prepare a sample solution of this compound hydrochloride at the same concentration as the standard solution.

    • Spectral Acquisition: Record the UV absorption spectra of both the sample and standard solutions over a suitable wavelength range.

    • Analysis: Compare the spectrum of the sample solution with that of the reference standard. Both spectra should exhibit similar intensities of absorption at the same wavelengths for a positive identification.

3.1.2. Infrared (IR) Spectrophotometry

  • Principle: IR spectroscopy is used for the identification of the compound by analyzing its unique vibrational modes, which are dependent on its molecular structure.

  • Experimental Protocol:

    • Sample Preparation: Dry the this compound hydrochloride sample. Prepare a potassium bromide (KBr) disk containing the dried sample.

    • Spectral Acquisition: Record the IR absorption spectrum of the sample disk.

    • Analysis: Compare the obtained spectrum with the reference spectrum of this compound hydrochloride. The spectra should show similar intensities of absorption at the same wave numbers for a positive identification.

3.2. Chromatographic Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC (RP-HPLC) is a widely used method for the quantification and purity assessment of this compound hydrochloride.

  • Experimental Protocol (General Method):

    • Chromatographic System: An HPLC system equipped with a UV detector.

    • Column: A C18 column (e.g., Prontosil C18) is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M Potassium dihydrogen phosphate). The exact ratio should be optimized for adequate separation.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 212 nm).

    • Standard and Sample Preparation: Prepare standard and sample solutions of known concentrations in a suitable diluent.

    • Analysis: Inject the solutions into the chromatograph and determine the retention time and peak area. Quantify the sample by comparing its peak area to that of the standard. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Known Concentration) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Separation on C18 Column with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Peak Area and Retention Time Chromatogram->Quantification

Caption: A typical experimental workflow for HPLC analysis.

3.2.2. Thin-Layer Chromatography (TLC)

  • Principle: TLC is used to assess the purity of this compound hydrochloride by separating it from related substances.

  • Experimental Protocol:

    • Stationary Phase: A plate of silica gel with a fluorescent indicator.

    • Sample and Standard Preparation: Dissolve the sample in methanol (e.g., 0.30 g in 5 mL). Prepare a diluted standard solution from the sample solution.

    • Application: Spot small volumes (e.g., 5 µL) of both the sample and standard solutions onto the TLC plate.

    • Development: Develop the plate in a suitable mobile phase (e.g., the upper layer of a mixture of ethyl acetate and ammonia solution (28) (200:9)).

    • Visualization: Visualize the spots under UV light.

    • Analysis: Compare the intensity and position of any secondary spots in the sample chromatogram with the spot of the standard solution to assess the presence of impurities.

References

The Tulobuterol Patch: A Technical Guide to its Long-Acting Beta-Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the long-acting beta-agonist (LABA) activity of the tulobuterol patch, a transdermal therapeutic system for the management of asthma and chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate its efficacy.

Introduction: A Novel Transdermal Approach to Bronchodilation

The this compound patch is a unique drug delivery system that provides sustained release of the β2-adrenergic agonist, this compound, over a 24-hour period.[1][2][3] Developed in Japan, it is the first transdermal patch bronchodilator.[1][2] Its design as a once-daily application aims to improve treatment adherence and manage nocturnal symptoms effectively. Pharmacologically, while this compound itself is a short-acting β2-agonist, the patch formulation confers it with long-acting properties.

The patch employs a "crystal reservoir system" where both crystallized and molecular forms of this compound are present in an adhesive layer. As the molecular drug is absorbed through the skin, the crystals dissolve to replenish the supply, ensuring a steady release of the active ingredient. This mechanism allows for a gradual increase in serum this compound concentration, which peaks in the early morning, helping to counteract the common "morning dip" in pulmonary function experienced by many asthma patients.

Mechanism of Action and Signaling Pathway

This compound functions as a selective β2-adrenergic receptor agonist. These receptors are predominantly located on the smooth muscle cells of the bronchial tubes. The binding of this compound to these receptors initiates a signaling cascade that results in bronchodilation.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of the bronchial smooth muscle. This results in the widening of the airways, making it easier to breathe.

Beyond bronchodilation, some studies suggest that β2-agonists like this compound may also have anti-inflammatory properties by reducing the release of inflammatory mediators.

Tulobuterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2Receptor β2-Adrenergic Receptor This compound->Beta2Receptor Binds to GProtein Gs Protein Beta2Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Stimulates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's β2-adrenergic signaling pathway.

Pharmacokinetic Profile

The transdermal delivery of this compound results in a distinct pharmacokinetic profile compared to oral or inhaled formulations. The patch is designed for once-daily application, maintaining effective serum concentrations over 24 hours.

ParameterAdult SubjectsPediatric Subjects (Asthma)Reference(s)
Dose 2 mg patch1 mg (<30 kg), 2 mg (≥30 kg),
Time to Peak (Tmax) 9 - 12 hours14.0 ± 2.0 hours,
Peak Plasma Conc. (Cmax) 1.4 ng/mL1.33 ± 0.21 ng/mL,
Area Under Curve (AUC0-t) Not specified in detail27.1 ± 4.2 ng.hr/mL
Absorption Lag Time ~4 hoursNot specified
Mean Absorption (24h) 82 - 90%Not specified

Clinical Efficacy and Pharmacodynamics

Clinical studies have demonstrated the efficacy of the this compound patch in improving lung function and controlling symptoms in patients with asthma and COPD.

Asthma

In pediatric patients with asthma, a single application of the this compound patch led to a significant increase in peak expiratory flow rate (PEFR) values compared to baseline. Studies in adults have shown that when added to inhaled corticosteroid (ICS) therapy, the this compound patch improves bronchial hyperresponsiveness and reduces the percentage of sputum eosinophils. Furthermore, it has been shown to significantly increase forced expiratory volume in 1 second (FEV1) and PEF compared to other add-on therapies like slow-release theophylline or a leukotriene receptor antagonist.

Study PopulationInterventionKey FindingsReference(s)
Pediatric Asthma1mg or 2mg patchSignificant increase in PEFR from baseline.
Adult Asthma (on ICS)2mg patch for 4 weeksSignificant improvement in bronchial hyperresponsiveness (p < 0.01) and decrease in sputum eosinophils (p < 0.05).
Adult Asthma (on ICS)2mg patchMarked increase in FEV1 and PEF compared to slow-release theophylline or LTRA.
Adult Asthma2mg patch for 8 weeksMorning PEF increased from 367 ± 35 to 439 ± 38 L/min (P < 0.05).
Chronic Obstructive Pulmonary Disease (COPD)

In patients with stable COPD, the this compound patch has been shown to improve FEV1, forced vital capacity (FVC), and inspiratory capacity from baseline over a 24-hour period. Some studies suggest its clinical efficacy is equivalent or superior to that of inhaled salmeterol in the long-term management of stable COPD. A Phase IV clinical trial involving 111 COPD patients showed significant improvements in PEF, FEV1, and FVC, with a notable reduction in nocturnal symptoms.

Study PopulationInterventionKey FindingsReference(s)
Stable COPDThis compound patch vs. inhaled salmeterolBoth improved FEV1, FVC, and inspiratory capacity over 24 hours.
Stable COPDThis compound patch vs. inhaled salmeterol (8 weeks)Significant improvement in morning and evening PEFR in both groups with no significant difference between them. Better compliance with the patch.
COPDTuloplast™ patch for 4 weeksSignificant improvements in PEF, FEV1, and FVC (P < 0.0001). Significant reduction in symptom severity, especially nocturnal symptoms.

Experimental Protocols

Assessing Pharmacokinetics in Pediatric Asthma

This protocol is based on the methodology described by Iikura et al. (1995).

Objective: To determine the pharmacokinetic and pharmacodynamic profile of the this compound patch in children with asthma.

Study Design: Open-label, single-dose study.

Participants: Six children with asthma, admitted to a hospital.

Procedure:

  • Dosing: A single this compound patch is applied to the chest for 24 hours. Subjects weighing less than 30 kg receive a 1 mg patch, while those weighing 30 kg or more receive a 2 mg patch.

  • Blood Sampling: Blood samples are collected at pre-determined time points before and after the patch application to measure serum this compound levels.

  • Pharmacodynamic Assessment: Peak expiratory flow rate (PEFR) is measured before and at various times after patch application.

  • Safety Monitoring: Pulse rate, blood pressure, and any subjective symptoms or skin conditions are monitored throughout the study.

  • Data Analysis: Serum this compound concentrations are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC. PEFR values before and after application are compared statistically.

Evaluating Efficacy and Safety in Asthma and COPD

This protocol is a generalized representation based on Phase IV clinical trial designs.

Objective: To evaluate the safety, tolerability, and efficacy of the this compound patch in patients with asthma or COPD.

Study Design: Multicentric, open-label, single-arm clinical trial.

Participants: A cohort of patients diagnosed with asthma or COPD according to established guidelines (e.g., GINA/GOLD criteria).

Procedure:

  • Recruitment & Screening: Patients are recruited based on inclusion and exclusion criteria. Informed consent is obtained.

  • Baseline Assessment: Baseline data is collected, including symptom severity scores, pulmonary function tests (PEF, FEV1, FVC), and use of rescue medication.

  • Treatment: Patients receive the this compound patch daily for a specified period (e.g., 4-6 weeks) at an age- and weight-appropriate dose. They continue their regular maintenance therapy (e.g., ICS for asthma).

  • Follow-up Assessments: Patients are assessed at regular intervals (e.g., Day 14, Day 28). Assessments include symptom scores, pulmonary function tests, and recording of any adverse events.

  • Primary & Secondary Endpoints:

    • Primary: Safety and tolerability, measured by the incidence of adverse events and global assessments by patients and investigators.

    • Secondary: Efficacy, measured by changes in symptom severity scores and pulmonary function parameters from baseline.

  • Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to determine the significance of changes from baseline.

Experimental_Workflow cluster_protocol Clinical Trial Workflow Recruitment Patient Recruitment (Asthma/COPD) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Spirometry, Symptoms) Screening->Baseline Treatment Daily this compound Patch Application (4-6 weeks) Baseline->Treatment FollowUp1 Follow-up Assessment (e.g., Day 14) Treatment->FollowUp1 FollowUp2 Final Assessment (e.g., Day 28) FollowUp1->FollowUp2 DataAnalysis Data Analysis (Statistical Tests) FollowUp2->DataAnalysis Conclusion Efficacy & Safety Conclusion DataAnalysis->Conclusion

Caption: Generalized workflow for a clinical trial of the this compound patch.

Safety and Tolerability

The this compound patch is generally well-tolerated. The transdermal delivery system avoids high peak plasma concentrations often associated with oral β2-agonists, thereby reducing the risk of systemic side effects such as tremors and palpitations. In a large Phase IV study, only one patient (0.3%) reported a mild adverse event, and no serious safety concerns were raised. Global tolerability assessments by patients with both asthma and COPD have been rated as "good" or "excellent" by a large majority.

Conclusion

The this compound patch represents a significant advancement in the long-term management of obstructive airway diseases. Its innovative transdermal delivery system effectively converts a short-acting β2-agonist into a long-acting therapy, providing sustained bronchodilation over 24 hours. The unique pharmacokinetic profile, characterized by a delayed time to peak concentration, is particularly beneficial for controlling nocturnal and early morning symptoms. Supported by robust clinical data, the this compound patch has demonstrated significant efficacy in improving lung function and symptom control in both asthma and COPD patients, coupled with a favorable safety and tolerability profile. For researchers and drug development professionals, the this compound patch serves as a compelling case study in optimizing drug delivery to enhance therapeutic outcomes and patient adherence.

References

The Initial Discovery and Development of Tulobuterol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tulobuterol is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] It distinguishes itself in the therapeutic landscape primarily through its unique transdermal delivery system, a first for bronchodilators, which offers sustained drug release and improved patient compliance.[3][4] This technical guide delves into the core aspects of this compound's initial discovery, synthesis, mechanism of action, and the development of its innovative transdermal patch.

Discovery and Synthesis

The synthesis of this compound has evolved over decades, with various routes developed to improve efficiency and yield.[5] A common and cost-effective pathway starts from 2-chloroacetophenone. The process involves key chemical reactions including bromination, reduction, and amination. Modern refinements of the synthesis process have focused on creating a more "green" and industrially scalable method, achieving high purity (99.96%) and a respectable overall yield (53%) without the need for chromatographic purification.

Experimental Protocol: Synthesis of this compound Hydrochloride

A representative modern synthesis protocol is as follows:

  • Bromination: 2-chloroacetophenone is subjected to bromination to yield an intermediate compound. Reaction conditions are optimized to minimize the formation of by-products.

  • Reduction and Amination (One-Pot Synthesis): The brominated intermediate undergoes reduction, often using a reducing agent like sodium borohydride (NaBH4). Following the reduction, tert-butylamine is added directly to the reaction mixture. This amine performs a nucleophilic attack to form the β-amino alcohol structure of this compound. This one-pot approach is more efficient than a stepwise synthesis.

  • Salt Formation and Purification: The resulting this compound base is then treated with hydrochloric acid (HCl) in a suitable solvent like ethyl acetate to form this compound hydrochloride. The salt is then purified, often through recrystallization, to remove any remaining impurities and isomers, yielding the final active pharmaceutical ingredient.

G cluster_synthesis Synthetic Pathway of this compound 2-Chloroacetophenone 2-Chloroacetophenone Bromination Bromination 2-Chloroacetophenone->Bromination Intermediate_1 α-Bromo-2-chloroacetophenone Bromination->Intermediate_1 Reduction Reduction Intermediate_1->Reduction Intermediate_2 Epoxide Intermediate Reduction->Intermediate_2 Amination Amination Intermediate_2->Amination Tulobuterol_Base Tulobuterol_Base Amination->Tulobuterol_Base Salt_Formation Salt_Formation Tulobuterol_Base->Salt_Formation Tulobuterol_HCl Tulobuterol_HCl Salt_Formation->Tulobuterol_HCl

A simplified workflow for the synthesis of this compound Hydrochloride.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. The binding of this compound to these receptors initiates a cascade of intracellular events. This activation stimulates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins within the cell, ultimately resulting in the relaxation of the bronchial smooth muscle. This relaxation leads to bronchodilation, widening the airways, reducing airflow resistance, and alleviating symptoms such as wheezing and shortness of breath.

G cluster_pathway This compound Signaling Pathway This compound This compound Beta2_Receptor Beta-2 Adrenergic Receptor This compound->Beta2_Receptor binds Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle Smooth Muscle Relaxation PKA->Smooth_Muscle leads to

Mechanism of action of this compound leading to bronchodilation.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound varies significantly with its route of administration. The development of the transdermal patch was a pivotal advancement, offering a more sustained and controlled release compared to inhalation.

Pharmacokinetic Data
ParameterTransdermal Patch (Children)Transdermal Patch (Adults)Inhalation (Adults)
Dose 1 mg (<30 kg), 2 mg (≥30 kg)4 mgDose-dependent
Cmax (ng/mL) 1.33 ± 0.21-Dose-dependent
Tmax (hours) 14.0 ± 2.0~9-120.8-1.5
AUC₀-t (ng·hr/mL) 27.1 ± 4.2-Dose-dependent
Absorption Lag Time -~4 hours-
% Absorbed (24h) -82-90% (single dose)-

Cmax: Maximum serum concentration, Tmax: Time to reach Cmax, AUC: Area under the curve.

Experimental Protocol: Pharmacokinetic and Pharmacodynamic Study in Children

A study on the this compound patch (HN-078) in pediatric asthma patients followed this protocol:

  • Subjects: Six children with asthma admitted to a hospital were enrolled.

  • Drug Administration: A single transdermal patch was applied to the chest for 24 hours. Patients weighing less than 30 kg received a 1 mg patch, while those weighing 30 kg or more received a 2 mg patch.

  • Pharmacokinetic Analysis: Blood samples were collected at predetermined intervals before and after the patch application to measure serum this compound levels.

  • Pharmacodynamic Assessment: The peak expiratory flow rate (PEFR) was measured before and after patch application to assess the bronchodilatory effect.

  • Safety Monitoring: Vital signs, including pulse rate and blood pressure, were monitored, and any subjective symptoms or skin reactions at the application site were recorded.

The study found a significant increase in PEFR after the application of the patch, with no significant side effects observed.

Development of the Transdermal Patch

The development of a transdermal formulation for this compound was driven by the need to overcome the limitations of oral beta-2 agonists, such as side effects like palpitations and tremors caused by rapid peaks in serum drug concentration. Furthermore, the patch was designed to align with the principles of chronotherapy for asthma. Asthma symptoms often worsen in the early morning, a phenomenon known as the "morning dip." The transdermal system, specifically the "Crystal Reservoir System," was engineered to ensure that the peak serum concentration of this compound coincides with this period of increased vulnerability, providing optimal therapeutic effect. This delivery system allows for a continuous and controlled release of the drug over 24 hours, maintaining effective serum levels and improving patient adherence due to its once-daily application.

G cluster_logic Rationale for this compound Transdermal Patch Development Oral_Issues Oral Administration Issues (e.g., side effects, fluctuating levels) Patch_Development Development of Transdermal Patch Oral_Issues->Patch_Development Morning_Dip Asthma 'Morning Dip' (Circadian Rhythm) Morning_Dip->Patch_Development Sustained_Release Sustained & Controlled Drug Release Patch_Development->Sustained_Release Chronotherapy Chronotherapy Alignment Patch_Development->Chronotherapy Improved_Adherence Improved Patient Adherence Patch_Development->Improved_Adherence

Logical relationship illustrating the advantages of the transdermal patch.

Conclusion

The initial discovery and development of this compound, particularly its formulation as a transdermal patch, represent a significant advancement in the management of chronic respiratory diseases. By elucidating its synthesis, mechanism of action, and pharmacokinetic profile, researchers were able to engineer a novel drug delivery system that not only provides sustained bronchodilation but also addresses key clinical challenges such as side effects and patient adherence. The this compound patch stands as a testament to the successful application of pharmaceutical sciences in creating a more effective and patient-friendly therapeutic option.

References

Tulobuterol's Role in Reducing Airway Hyperresponsiveness: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tulobuterol, a potent and long-acting β2-adrenergic receptor agonist, plays a significant role in the management of obstructive airway diseases, primarily through its bronchodilatory effects. This technical guide delves into the core mechanisms by which this compound reduces airway hyperresponsiveness (AHR), a hallmark of asthma. Beyond its established bronchodilatory action, emerging evidence highlights the anti-inflammatory properties of this compound, which contribute to its therapeutic efficacy. This document provides a detailed overview of the signaling pathways involved, experimental protocols for assessing its effects, and a summary of quantitative data from relevant studies.

Core Mechanism of Action: Bronchodilation

This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This interaction initiates a well-defined signaling cascade that leads to muscle relaxation and subsequent bronchodilation.[2]

Signaling Pathway for Bronchodilation

The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade of events results in the relaxation of the airway smooth muscle, widening of the airways, and relief from bronchoconstriction.[2]

This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Gs_Protein Gs Protein (activated) Beta2_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (activated) Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Figure 1: this compound-Induced Bronchodilation Pathway.

Anti-Inflammatory Role in Airway Hyperresponsiveness

Recent studies have elucidated a significant anti-inflammatory role for this compound, which contributes to the reduction of AHR. This effect is mediated, at least in part, by the downregulation of the Spleen tyrosine kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Signaling Pathway for Anti-Inflammatory Effects

While the precise molecular steps are still under investigation, it is proposed that the activation of the β2-adrenergic receptor by this compound and the subsequent increase in cAMP and PKA activity can interfere with pro-inflammatory signaling cascades. PKA is known to phosphorylate and activate the cAMP response element-binding protein (CREB), which can modulate the expression of various genes. In the context of inflammation, PKA activation has been shown to inhibit the activation of Syk, a key enzyme in the signaling pathway of many inflammatory receptors. By inhibiting Syk phosphorylation, this compound can prevent the downstream activation of NF-κB. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the Syk/NF-κB axis, this compound can reduce the infiltration of inflammatory cells into the airways and decrease the production of inflammatory mediators, thereby alleviating airway inflammation and hyperresponsiveness.

This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR cAMP cAMP Beta2_AR->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Syk Syk (Spleen tyrosine kinase) PKA->Syk Inhibits (phosphorylation) NF_kB NF-κB Syk->NF_kB Activates Inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Inflammatory_Genes Promotes Airway_Inflammation Airway Inflammation and Hyperresponsiveness Inflammatory_Genes->Airway_Inflammation Leads to

Figure 2: this compound's Anti-Inflammatory Signaling Pathway.

Quantitative Data on the Reduction of Airway Hyperresponsiveness

While specific clinical trial data for this compound detailing changes in the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is limited in the readily available literature, studies on other long-acting β2-agonists (LABAs) provide valuable insights into the expected effects. The following tables summarize data from a study on formoterol, a comparable LABA, demonstrating its impact on FEV1 and PC20 in patients with mild asthma. A similar study on another LABA, BI 1744, also showed significant increases in PC20.

Table 1: Effect of a Long-Acting β2-Agonist (Formoterol) on FEV1 in Patients with Mild Asthma

Treatment GroupBaseline FEV1 (% predicted)Post-Dose FEV1 (% predicted)Mean Change in FEV1 (%)
Formoterol 12 µg85 ± 997 ± 1014 ± 5
Formoterol 24 µg86 ± 898 ± 914 ± 8

Data are presented as mean ± standard deviation.

Table 2: Effect of a Long-Acting β2-Agonist (Formoterol) on Airway Hyperresponsiveness (PC20) in Patients with Mild Asthma

Treatment GroupBaseline PC20 (mg/mL)Post-Dose Geometric Mean PC20 (mg/mL) [95% CI]
Formoterol 12 µg≤ 47.0 [2 - 22]
Formoterol 24 µg≤ 416.0 [5 - 45]

PC20 is the provocative concentration of methacholine causing a 20% fall in FEV1. A higher PC20 value indicates less airway hyperresponsiveness.

Table 3: Effect of a Long-Acting β2-Agonist (BI 1744) on Airway Hyperresponsiveness (PC20) in Patients with Mild Asthma

Treatment GroupGeometric Mean PC20 (mg/mL) 24 hours post-dose
Placebo1.73
BI 1744 2 µg3.86
BI 1744 5 µg5.67
BI 1744 10 µg9.42
BI 1744 20 µg13.71

Experimental Protocols

In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice

This protocol is used to create an animal model of allergic asthma to study the effects of this compound on airway inflammation and hyperresponsiveness.

Sensitization Sensitization: Day 0 & 7 Intraperitoneal injection of Ovalbumin (OVA) + Alum Challenge Challenge: Day 14-20 Intranasal administration of OVA solution Sensitization->Challenge Treatment Treatment: During challenge period Application of this compound patch Challenge->Treatment Analysis Analysis: Day 21 - Bronchoalveolar Lavage Fluid (BALF) analysis  (Cell counts, Cytokine levels) - Lung Histology - Western Blot for Syk/NF-κB Treatment->Analysis

Figure 3: Experimental Workflow for Ovalbumin-Induced Asthma Model.

Methodology:

  • Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 7.

  • Challenge: From day 14 to day 20, mice are challenged with intranasal administration of an OVA solution to induce an allergic airway response.

  • Treatment: During the challenge period, the experimental group receives treatment with a this compound patch applied to the skin.

  • Analysis: On day 21, various parameters are assessed to evaluate the extent of airway inflammation and the effect of the treatment. This includes:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes). Cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) in the BALF are also measured using techniques like ELISA.

    • Lung Histology: The lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to visualize and score the degree of inflammatory cell infiltration in the peribronchial and perivascular regions.

    • Western Blot Analysis: Lung tissue lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins like Syk and NF-κB.

Human Study: Methacholine Challenge Test

The methacholine challenge test is the gold standard for assessing AHR in humans. It measures the concentration of inhaled methacholine required to cause a 20% fall in the Forced Expiratory Volume in one second (FEV1).

Baseline Baseline Spirometry: Measure initial FEV1 Inhalation Inhalation of increasing concentrations of Methacholine Baseline->Inhalation Spirometry Spirometry after each inhalation: Measure FEV1 Inhalation->Spirometry Spirometry->Inhalation If FEV1 fall < 20% Endpoint Endpoint: - 20% fall in FEV1 (PC20) - Maximum concentration reached Spirometry->Endpoint If FEV1 fall ≥ 20% Recovery Administer Bronchodilator and monitor recovery of FEV1 Endpoint->Recovery

Figure 4: Methacholine Challenge Test Workflow.

Methodology:

  • Patient Preparation: Patients are instructed to withhold any medications that may interfere with the test results, such as bronchodilators and corticosteroids, for a specified period before the test.

  • Baseline Spirometry: A baseline FEV1 is established by performing spirometry until at least two reproducible measurements are obtained.

  • Methacholine Inhalation: The patient inhales nebulized methacholine solution at progressively increasing concentrations. The starting concentration is typically low, and it is doubled at each step.

  • Post-Inhalation Spirometry: After each inhalation, spirometry is performed to measure the FEV1.

  • Determination of PC20: The test is continued until the FEV1 drops by 20% or more from the baseline value, or until the maximum concentration of methacholine is administered. The provocative concentration causing a 20% fall in FEV1 (PC20) is then calculated by interpolation from the dose-response curve.

  • Recovery: Following the test, a short-acting bronchodilator is administered to reverse the bronchoconstriction, and FEV1 is monitored until it returns to near baseline levels.

Conclusion

This compound effectively reduces airway hyperresponsiveness through a dual mechanism of action. Its primary role as a β2-adrenergic agonist leads to potent bronchodilation by activating the cAMP-PKA signaling pathway in airway smooth muscle. Furthermore, this compound exhibits significant anti-inflammatory properties by downregulating the Syk/NF-κB signaling cascade, thereby reducing the underlying inflammation that contributes to airway hyperresponsiveness. The combined bronchodilatory and anti-inflammatory effects of this compound make it a valuable therapeutic agent in the management of asthma and other obstructive airway diseases. Further clinical research focusing on the quantitative effects of this compound on airway hyperresponsiveness in humans will provide a more complete understanding of its clinical utility.

References

Methodological & Application

Application Note: Quantification of Tulobuterol in Transdermal Patches by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Tulobuterol in transdermal patch formulations. The described protocol is sensitive, reproducible, and suitable for routine quality control and research purposes in the pharmaceutical industry. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a long-acting β2 adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Transdermal patches offer a convenient once-daily application, providing sustained therapeutic effects.[1] To ensure the quality and efficacy of these transdermal systems, a reliable analytical method for quantifying this compound is essential. This document provides a detailed protocol for an RP-HPLC method for the determination of this compound in transdermal patches.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved using a C18 column. The specific conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnProntosil C18 (250 x 4.6 mm, 5 µm) or Promosil C18 (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile PhaseAcetonitrile : 0.02M Potassium dihydrogen phosphate buffer (60:40 v/v), pH adjusted to 3.0 with Orthophosphoric acid. An alternative is Methanol-sodium heptanesulfonate solution (55:45 v/v) with the aqueous phase prepared in pH 4.0 acetic acid-sodium acetate buffer.
Flow Rate1.0 mL/min
Detection Wavelength215 nm or 220 nm
Injection Volume20 µL
Column Temperature30 °C
Retention TimeApproximately 2.880 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 25-75 µg/mL).

Sample Preparation from Transdermal Patch
  • Extraction: Take a transdermal patch and extract the drug. One method involves using chloroform as the extraction solvent and sonicating for 10 minutes to ensure complete extraction.

  • Filtration: Filter the resulting solution through a suitable filter to remove any particulate matter.

  • Dilution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range (e.g., 50 µg/mL).

Method Validation Summary

The described RP-HPLC method was validated as per ICH guidelines, with the results summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range25 - 75 µg/mL or 5 - 100 mg/L
Correlation Coefficient (r²)0.9998 or 0.9999
Accuracy (Recovery)100.29% (RSD 1.23%)
Precision (%RSD)< 2% for intra-day and inter-day precision
Limit of Detection (LOD)2.90 µg/mL
Limit of Quantification (LOQ)0.95 µg/mL
SpecificityThe method is selective, with no interference from excipients. The retention time for this compound is unique.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing patch Transdermal Patch extraction Solvent Extraction (e.g., Chloroform + Sonication) patch->extraction filtration Filtration extraction->filtration dilution_sample Dilution to Working Conc. filtration->dilution_sample hplc HPLC Injection dilution_sample->hplc std_stock Standard Stock Solution dilution_std Working Standard Dilutions std_stock->dilution_std dilution_std->hplc column C18 Column Separation hplc->column detector UV Detection (215/220 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification vs. Standard Curve chromatogram->quantification result Final Concentration Report quantification->result

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Method Foundation cluster_validation Validation Parameters (ICH) cluster_application Application rp_hplc RP-HPLC Principle c18_column Stationary Phase (C18) rp_hplc->c18_column relies on mobile_phase Mobile Phase (Aqueous/Organic) rp_hplc->mobile_phase relies on linearity Linearity & Range rp_hplc->linearity validated by accuracy Accuracy rp_hplc->accuracy validated by precision Precision rp_hplc->precision validated by lod_loq LOD & LOQ rp_hplc->lod_loq validated by specificity Specificity c18_column->specificity determines mobile_phase->specificity determines qc Quality Control of Patches linearity->qc enables accuracy->qc enables precision->qc enables specificity->qc enables lod_loq->qc enables research Drug Development Research qc->research informs

Caption: Logical relationships in method development.

Conclusion

The developed RP-HPLC method is simple, fast, accurate, and precise for the quantification of this compound in transdermal patch formulations. The short run time of approximately 3 minutes allows for high throughput, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The validation results confirm that the method is reliable and meets the requirements of the ICH guidelines.

References

Protocol for Tulobuterol Administration in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a subject of interest in preclinical respiratory research.[1][2] It is available in various formulations, including transdermal patches, which offer sustained release and prolonged action.[3] This document provides detailed protocols for the administration of this compound in various animal models, summarizes key quantitative data from preclinical studies, and illustrates the signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound primarily exerts its therapeutic effects through two main pathways:

  • β2-Adrenergic Receptor Agonism: As a β2-adrenergic agonist, this compound binds to and activates β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This activation initiates a signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

  • Anti-inflammatory Effects: Recent studies have revealed that this compound also possesses anti-inflammatory properties, particularly relevant in models of allergic asthma. Evidence suggests that this compound can attenuate airway inflammation by down-regulating the Spleen Tyrosine Kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in the inflammatory response characteristic of allergic asthma.

Signaling Pathway Diagrams

G_protein_coupled_receptor cluster_cell Airway Smooth Muscle Cell This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Syk_NFkB_Pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Mast Cell) Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Activates Syk Syk FcεRI->Syk Phosphorylates NFkB NF-κB Syk->NFkB Activates Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines) NFkB->Inflammatory_Mediators Promotes Transcription This compound This compound This compound->Syk Inhibits

Caption: this compound's Anti-inflammatory Action via the Syk/NF-κB Pathway.

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters for this compound administration in various animal models based on published literature.

Table 1: this compound Dosage in Animal Models

Animal ModelAdministration RouteDosageStudy Focus
Mouse Transdermal (Patch)3, 6, 12 mg/kg (once daily)Allergic Asthma, Anti-inflammatory effects
Rat Intravenous1, 5, 25 mg/kg/daySafety/Toxicology
Rat Inhalation0.03, 0.22, 1.1 mg/L (60 min/day for 28 days)Toxicology
Guinea Pig Transdermal (Tape)Not specifiedHistamine-induced bronchoconstriction
Dog Intravenous0.6, 2, 6 mg/kg/daySafety/Toxicology
Dog Inhalation0.2, 1.0, 6.0 mg/kg (estimated daily dose)Toxicology
Dog Transdermal (Patch)0.2, 0.4 mg/kgPharmacokinetics

Table 2: Pharmacokinetic Parameters of this compound

Animal ModelAdministration RouteDoseCmax (ng/mL)Tmax (h)
Rat Transdermal (Patch)Not specified--
Dog Transdermal (Patch)0.2 mg/kg2.0916.0
Dog Transdermal (Patch)0.4 mg/kg4.8513.6
Dog IntravenousNot specified--

Note: '-' indicates data not specified in the cited sources.

Experimental Protocols

The following are detailed protocols for the administration of this compound in common animal models for respiratory research. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Transdermal Administration in a Mouse Model of Allergic Asthma

Objective: To evaluate the anti-inflammatory effects of transdermal this compound in an ovalbumin (OVA)-induced allergic asthma mouse model.

Materials:

  • This compound patch

  • Amiaid (Placebo patch)

  • Ovalbumin (OVA)

  • Normal saline

  • Mice (e.g., BALB/c)

  • Clippers

  • Surgical tape

Experimental Workflow:

Transdermal_Workflow Sensitization Sensitization (Days 0-14) Challenge Challenge (Days 15-28) Sensitization->Challenge Treatment Treatment (Days 15-28) Challenge->Treatment Endpoint Endpoint Analysis (Day 29) Treatment->Endpoint

Caption: Workflow for Transdermal this compound Study in Mice.

Procedure:

  • Animal Model Induction (Sensitization and Challenge):

    • Induce allergic asthma in mice using a standard ovalbumin (OVA) sensitization and challenge protocol. A common method involves intraperitoneal injections of OVA followed by repeated intranasal or aerosol challenges with OVA.

  • Animal Preparation:

    • On day 14, gently shave a small area of skin on the back of each mouse to ensure proper adhesion of the transdermal patch.

  • Treatment Groups:

    • Divide mice into the following groups:

      • Control (No treatment or saline)

      • Model (OVA-sensitized and challenged, placebo patch)

      • This compound Patch (3, 6, and 12 mg/kg)

      • Positive Control (e.g., oral Salbutamol, 6 mg/kg)

  • Drug Administration:

    • From day 15 to day 28, apply the this compound patch or placebo patch to the shaved area of the skin once daily.

    • For the positive control group, administer Salbutamol orally via gavage.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., day 29), collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total leukocytes, eosinophils, neutrophils, etc.).

    • Measure levels of inflammatory mediators (e.g., IL-1β, TNF-α, IL-6, IL-4) in the BALF using ELISA.

    • Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and for Western blotting to analyze the expression of proteins in the Syk/NF-κB pathway.

Protocol 2: Intravenous Administration in Rats

Objective: To assess the systemic effects and safety of intravenously administered this compound in rats.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Rats (e.g., Sprague-Dawley)

  • Syringes and needles (appropriate gauge for intravenous injection)

  • Restrainers

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound hydrochloride in sterile saline to achieve the desired concentrations (e.g., for doses of 1, 5, and 25 mg/kg). The final volume for injection should be appropriate for the rat's body weight (typically 1-2 mL/kg).

  • Animal Preparation and Restraint:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat using an appropriate method to allow access to a lateral tail vein.

  • Drug Administration:

    • Administer the this compound solution via slow intravenous injection into a lateral tail vein.

    • A control group should receive an equivalent volume of sterile saline.

    • Administer the treatment once daily for the duration of the study (e.g., one month).

  • Monitoring and Endpoint Analysis:

    • Observe the animals for any clinical signs of toxicity, such as changes in behavior, convulsions, or changes in body weight.

    • Collect blood samples at specified time points for hematology and serum chemistry analysis.

    • At the end of the study, perform a complete necropsy and collect organs for histopathological examination.

Protocol 3: Oral Gavage Administration in Mice

Objective: To evaluate the efficacy of orally administered this compound in a relevant mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or other appropriate vehicle)

  • Mice

  • Oral gavage needles (flexible or stainless steel with a ball tip, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of Dosing Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Animal Handling and Measurement:

    • Accurately weigh each mouse to calculate the correct dosing volume (typically 5-10 mL/kg for mice).

    • Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.

  • Drug Administration:

    • Gently restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.

    • Carefully insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.

    • Once the needle is in the correct position, slowly administer the this compound suspension.

    • A control group should receive the vehicle alone.

  • Post-Administration Monitoring:

    • Observe the mice for any signs of distress, such as labored breathing, which could indicate improper gavage technique.

    • Proceed with the planned experimental endpoints (e.g., assessment of bronchoconstriction, inflammatory markers).

Protocol 4: Inhalation Administration in Guinea Pigs

Objective: To assess the bronchodilatory effects of nebulized this compound in a guinea pig model of bronchoconstriction.

Materials:

  • This compound solution for nebulization

  • Saline

  • Guinea pigs

  • Nebulizer (e.g., ultrasonic or jet nebulizer)

  • Plexiglas exposure chamber or a system for direct inhalation

  • Method for measuring airway resistance (e.g., whole-body plethysmography)

Procedure:

  • Animal Model Induction:

    • Induce bronchoconstriction in guinea pigs using a standard method, such as inhalation of histamine or methacholine.

  • Preparation of Nebulization Solution:

    • Prepare a solution of this compound in saline at the desired concentration for nebulization.

  • Drug Administration:

    • Place the guinea pig in the exposure chamber or connect it to the inhalation apparatus.

    • Nebulize the this compound solution for a predetermined period.

    • A control group should be exposed to nebulized saline.

  • Assessment of Bronchodilation:

    • Measure airway resistance at baseline (before bronchoconstriction), after induction of bronchoconstriction, and at various time points after this compound inhalation to determine the onset and duration of the bronchodilatory effect.

Conclusion

These protocols provide a framework for the administration of this compound in various animal models to investigate its pharmacokinetics, efficacy, and safety. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research question. Adherence to ethical guidelines for animal research is paramount in all experimental procedures. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of respiratory drug discovery and development.

References

Application Notes and Protocols for Novel Tulobuterol Patch Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced techniques and detailed protocols for the development of innovative Tulobuterol transdermal patches. The following sections detail formulation strategies, key experimental procedures for characterization, and data presentation guidelines to facilitate the development of next-generation transdermal drug delivery systems.

Introduction to Novel this compound Patch Development

This compound is a selective β2-adrenergic agonist used as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[1] The transdermal patch formulation offers significant advantages, including avoidance of first-pass metabolism, sustained drug release for improved patient compliance, and reduced systemic side effects.[1][2] The development of novel this compound patches focuses on enhancing drug permeation, improving adhesion and mechanical properties, and ensuring stability.[3][4]

Key areas of innovation in this compound patch formulation include:

  • Advanced Adhesive Systems: Moving beyond traditional rubber and acrylate bases to novel pressure-sensitive adhesives (PSAs) that offer improved drug compatibility, adhesion, and wearability.

  • Permeation Enhancement Strategies: The use of chemical enhancers to reversibly decrease the barrier function of the stratum corneum, thereby increasing the rate of drug absorption.

  • Modifying Drug Physical State: Creating amorphous solid dispersions or "Crystal Reservoir Systems" within the patch matrix to enhance the thermodynamic activity of this compound, leading to improved release and permeation.

Advanced Formulation Techniques

Matrix-Type Patches with Permeation Enhancers

Matrix-type patches, where the drug is uniformly dispersed within a polymer matrix, are a common design. The incorporation of permeation enhancers is a key strategy to improve drug delivery.

Protocol for Preparation of a Lab-Scale Matrix-Type this compound Patch:

  • Polymer and Drug Dissolution: In a suitable glass vessel, dissolve the chosen acrylic pressure-sensitive adhesive and/or other polymers (e.g., polyacrylic resin) in an appropriate volatile solvent such as ethyl acetate.

  • Component Addition: Add the accurately weighed amount of this compound to the polymer solution. Following complete dissolution, introduce the selected permeation enhancer (e.g., Azone) and a plasticizer (e.g., propylene glycol).

  • Homogenization: Stir the mixture until a homogenous, bubble-free solution is obtained.

  • Casting: Uniformly cast the solution onto a release liner using a film applicator with a specific thickness (e.g., 0.35 mm).

  • Drying: Dry the cast film in a controlled-temperature oven to remove the solvent. The drying process can be critical for the final properties of the patch. For instance, a two-step drying process (e.g., 40 minutes at 95°C followed by 20 minutes at 30°C) can be employed to create an amorphous drug matrix.

  • Lamination: Laminate the dried drug-in-adhesive matrix with a backing membrane.

  • Cutting: Cut the laminate into patches of the desired size.

Amorphous Solid Dispersion for Enhanced Release

Creating an amorphous solid dispersion of this compound within the patch matrix can significantly increase its release rate by preventing crystallization and maintaining a supersaturated state.

Protocol for Creating an Amorphous this compound Matrix:

  • Supersaturated Solution Preparation: Prepare a solution of the adhesive, this compound, and a volatile solvent, ensuring the concentration of this compound is above its saturation point in the final dried matrix.

  • Casting: Cast the supersaturated solution onto a release liner.

  • High-Temperature Drying: Dry the cast film in an oven at a temperature above the melting point of this compound (e.g., 95°C, as the melting point of this compound is around 89-93°C). This step removes the solvent and leaves the drug in an amorphous state within the matrix.

  • Controlled Cooling: Subsequently, cool the patch to room temperature (e.g., 20-35°C) for a defined period (e.g., 15-30 minutes) to stabilize the amorphous form.

  • Lamination and Cutting: Proceed with lamination with a backing film and cutting into individual patches.

Experimental Protocols for Patch Characterization

Physical Characterization

Adhesion properties are critical for ensuring the patch remains affixed to the skin for the intended duration.

Protocol for Peel Adhesion Test (180° Peel):

  • Sample Preparation: Cut the transdermal patch into strips of a defined width (e.g., 2.5 cm).

  • Application to Substrate: Apply the adhesive side of the strip to a standard substrate, typically a stainless steel plate.

  • Standardization: Roll a standard weight roller (e.g., 2 kg) over the patch to ensure uniform contact.

  • Testing: After a specified dwell time, clamp the free end of the patch strip into the grip of a tensile tester.

  • Measurement: Pull the strip back at an angle of 180° at a constant speed (e.g., 300 mm/min). The force required to peel the patch is recorded. The peel adhesion is typically reported in Newtons per meter (N/m) or grams per inch (g/in).

Tack refers to the initial stickiness of the adhesive upon light pressure.

Protocol for Probe Tack Test:

  • Instrument Setup: Use a probe tack tester, which measures the force required to separate a probe from the adhesive surface.

  • Measurement: Bring the probe into contact with the adhesive surface for a short, defined period under a light, constant pressure.

  • Separation: Withdraw the probe at a controlled rate. The maximum force required to break the adhesive bond is measured as the tack value.

This test ensures that the patch remains flat and does not curl at the edges upon removal from the release liner.

Protocol for Flatness Test:

  • Sample Preparation: Cut three longitudinal strips from different locations of the patch (center and both sides).

  • Measurement: Measure the length of each strip.

  • Observation: Remove the release liner and observe any curling or constriction of the strips.

  • Calculation: The percentage of constriction is calculated, where 0% constriction indicates 100% flatness.

In Vitro Drug Release Testing (IVRT)

IVRT is a critical quality control test to assess the rate of drug release from the patch.

Protocol for IVRT using a Franz Diffusion Cell:

  • Apparatus Setup: Assemble the Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a synthetic membrane (e.g., cellulose-based).

  • Receptor Medium: Fill the receptor chamber with a suitable degassed medium, such as phosphate-buffered saline (PBS) pH 7.4, and maintain the temperature at 32 ± 0.5°C to simulate skin surface temperature.

  • Patch Application: Cut the this compound patch to a size that fits the orifice of the diffusion cell and place it on the synthetic membrane, with the adhesive side facing the receptor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time.

In Vitro Skin Permeation Testing (IVPT)

IVPT provides an estimate of the rate at which the drug permeates through the skin.

Protocol for IVPT using Excised Animal Skin:

  • Skin Preparation: Use full-thickness abdominal skin from a suitable animal model, such as a Wistar rat or hairless mouse. Carefully remove subcutaneous fat and connective tissue. Equilibrate the skin in PBS (pH 7.4) before mounting.

  • Apparatus Setup: Mount the prepared skin on a Franz diffusion cell with the stratum corneum side facing the donor chamber and the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor chamber with a suitable degassed medium and maintain the temperature at 32 ± 0.5°C.

  • Patch Application: Apply the this compound patch to the surface of the stratum corneum in the donor chamber.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described for the IVRT protocol.

  • Data Analysis: Calculate the permeation flux (Jss) at a steady state and the lag time (tL).

Stability Testing

Stability studies are essential to determine the shelf-life of the patch under various environmental conditions, as mandated by ICH guidelines.

Protocol for Stability Testing (as per ICH Q1A(R2)):

  • Batch Selection: Use at least three primary batches of the this compound patch for the stability study. The batches should be manufactured using a process that simulates the final production method.

  • Storage Conditions: Store the patches in their proposed final packaging under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Parameters to be Tested:

    • Physical Appearance: Visual inspection for any changes in color, clarity, or texture.

    • Adhesion: Peel adhesion and tackiness.

    • Assay: Drug content uniformity.

    • Impurities and Degradation Products: Quantification of any related substances.

    • In Vitro Drug Release: To ensure the release profile remains consistent.

    • Package Integrity.

Data Presentation

Quantitative data from the characterization studies should be summarized in clear, structured tables to allow for easy comparison between different formulations.

Table 1: Comparison of Physical Properties of Novel this compound Patch Formulations

Formulation IDMean Thickness (µm ± SD)Peel Adhesion (N/m ± SD)Tack (g ± SD)Flatness (% Constriction)
F1 (Acrylate Base)150 ± 54.5 ± 0.3250 ± 20< 5%
F2 (Rubber Base)165 ± 73.8 ± 0.4220 ± 25< 5%
F3 (Acrylate + Enhancer)152 ± 64.3 ± 0.2245 ± 18< 5%
F4 (Amorphous Matrix)148 ± 54.6 ± 0.3255 ± 22< 5%

Table 2: In Vitro Release and Permeation Data for Novel this compound Patch Formulations

Formulation IDCumulative Release at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (tL) (hours)
F1 (Acrylate Base)1250 ± 8050.2 ± 4.52.1 ± 0.3
F2 (Rubber Base)1050 ± 9542.5 ± 5.12.5 ± 0.4
F3 (Acrylate + Enhancer)1600 ± 11065.8 ± 6.21.8 ± 0.2
F4 (Amorphous Matrix)1850 ± 12575.3 ± 7.01.5 ± 0.2

Table 3: Stability Data for Optimized this compound Patch Formulation (F4) under Accelerated Conditions (40°C/75% RH)

Time (Months)AppearanceDrug Content (%)Peel Adhesion (N/m)Total Impurities (%)
0Conforms100.24.60.05
3Conforms99.84.50.08
6Conforms99.54.40.12

Visualizations

Experimental Workflows

experimental_workflow_patch_prep cluster_prep Patch Preparation cluster_char Characterization prep1 Dissolve Polymer & Drug in Solvent prep2 Add Permeation Enhancer & Plasticizer prep1->prep2 prep3 Homogenize Mixture prep2->prep3 prep4 Cast on Release Liner prep3->prep4 prep5 Dry to Remove Solvent prep4->prep5 prep6 Laminate with Backing Film prep5->prep6 prep7 Cut into Patches prep6->prep7 char1 Physical Tests (Adhesion, Tack, Flatness) prep7->char1 Test Samples char2 In Vitro Release Test (IVRT) prep7->char2 Test Samples char3 In Vitro Permeation Test (IVPT) prep7->char3 Test Samples char4 Stability Testing prep7->char4 Test Samples

Caption: Workflow for this compound Patch Preparation and Characterization.

experimental_workflow_ivpt cluster_sampling Time-Course Sampling start Start IVPT prep_skin Prepare Excised Animal Skin (e.g., Rat Abdominal Skin) start->prep_skin mount_skin Mount Skin on Franz Cell (Stratum Corneum facing Donor) prep_skin->mount_skin fill_receptor Fill Receptor with Degassed Medium (e.g., PBS pH 7.4 at 32°C) mount_skin->fill_receptor apply_patch Apply this compound Patch to Skin Surface fill_receptor->apply_patch sample Withdraw Aliquot from Receptor at Predetermined Intervals apply_patch->sample replace Replace with Equal Volume of Fresh Medium sample->replace replace->sample Repeat for each time point analyze Analyze Samples (e.g., HPLC) replace->analyze calculate Calculate Permeation Parameters (Flux, Lag Time) analyze->calculate end End calculate->end

Caption: Protocol for In Vitro Skin Permeation Testing (IVPT).

Signaling Pathway

This compound, upon permeating the skin and reaching the target bronchial smooth muscle tissue, exerts its therapeutic effect via the β2-adrenergic signaling pathway.

signaling_pathway This compound This compound beta2ar β2-Adrenergic Receptor This compound->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts to AC pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits relaxation Bronchodilation (Smooth Muscle Relaxation) mlck->relaxation Leads to

Caption: this compound's β2-Adrenergic Signaling Pathway.

References

Application Notes and Protocols: Cell-Based Assay Design for Screening Tulobuterol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a potent and long-acting beta-2 adrenergic receptor (β2-AR) agonist used clinically as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated by the activation of β2-ARs, which are predominantly expressed on the smooth muscle cells of the airways.[1] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to airway smooth muscle relaxation and bronchodilation.[1][2] This document provides detailed protocols for cell-based assays designed to screen and characterize the efficacy of this compound and other β2-AR agonists.

The primary mechanism of action for this compound involves binding to the β2-AR, which is coupled to a stimulatory G-protein (Gs). This interaction activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation.

This application note details two primary assay formats for quantifying the efficacy of β2-AR agonists: a direct measurement of cAMP production and a downstream reporter gene assay. Additionally, a protocol for a functional assay using primary human airway smooth muscle cells is provided to assess the physiological response of bronchodilation.

Signaling Pathway: Beta-2 Adrenergic Receptor Activation

The activation of the β2-AR by an agonist like this compound initiates a well-defined signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, resulting in the production of the second messenger cAMP.

Beta2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to HTRF_Workflow Cell_Culture Culture CHO-K1 or HEK293 cells expressing β2-AR Cell_Plating Plate cells in a 384-well plate Cell_Culture->Cell_Plating Compound_Addition Add this compound or other agonists at various concentrations Cell_Plating->Compound_Addition Incubation Incubate for 30 minutes at room temperature Compound_Addition->Incubation Lysis_Detection Add HTRF lysis buffer and detection reagents Incubation->Lysis_Detection Final_Incubation Incubate for 60 minutes at room temperature Lysis_Detection->Final_Incubation Readout Measure HTRF signal on a compatible plate reader Final_Incubation->Readout CRE_Luciferase_Workflow Transfection Co-transfect HEK293 cells with β2-AR and CRE-luciferase reporter plasmids Cell_Plating Plate transfected cells in a 96-well plate Transfection->Cell_Plating Compound_Addition Add this compound or other agonists at various concentrations Cell_Plating->Compound_Addition Incubation Incubate for 4-6 hours at 37°C Compound_Addition->Incubation Lysis Lyse the cells Incubation->Lysis Substrate_Addition Add luciferase substrate Lysis->Substrate_Addition Readout Measure luminescence Substrate_Addition->Readout

References

Application Notes and Protocols for the Analytical Detection of Tulobuterol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of tulobuterol and its primary metabolites. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined to support pharmacokinetic studies, drug metabolism research, and quality control processes.

Introduction to this compound and its Metabolism

This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma and other respiratory conditions. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathways of this compound involve aromatic hydroxylation and subsequent O-methylation. The major metabolites identified in urine are 4,5-dihydroxythis compound and 4-hydroxy-3-methoxythis compound.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver. The initial step involves the hydroxylation of the aromatic ring, followed by O-methylation.

Tulobuterol_Metabolism This compound This compound Hydroxylation Aromatic Hydroxylation (CYP450 Enzymes) This compound->Hydroxylation Dihydroxythis compound 4,5-Dihydroxythis compound Hydroxylation->Dihydroxythis compound Methylation O-Methylation (COMT) Dihydroxythis compound->Methylation Methoxythis compound 4-Hydroxy-3-methoxythis compound Methylation->Methoxythis compound

Caption: Metabolic pathway of this compound.

Analytical Methods for this compound and its Metabolites

The simultaneous quantification of this compound and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its metabolites without the need for derivatization.

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma or urine sample, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 5 mL of an organic solvent (e.g., a mixture of isopropanol and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3.1.3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined empirically for each metabolite
Collision Energy To be optimized for each analyte
Source Temperature 150°C
Desolvation Temperature 400°C

3.1.4. Quantitative Data Summary (LC-MS/MS)

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)
This compound0.1 - 1000.185 - 95
4,5-Dihydroxythis compoundTo be determinedTo be determinedTo be determined
4-Hydroxy-3-methoxythis compoundTo be determinedTo be determinedTo be determined
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound and its metabolites, a derivatization step is required.

3.2.1. Sample Preparation and Derivatization

  • Perform liquid-liquid extraction as described in section 3.1.1.

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3.2.2. Chromatographic Conditions

ParameterCondition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280°C
Oven Temperature Program Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min

3.2.3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined for derivatized metabolites

3.2.4. Quantitative Data Summary (GC-MS)

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)
This compound (derivatized)2 - 200280 - 90
4,5-Dihydroxythis compound (derivatized)To be determined5To be determined
4-Hydroxy-3-methoxythis compound (derivatized)To be determinedTo be determinedTo be determined

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

Conclusion

The analytical methods described provide robust and reliable approaches for the simultaneous determination of this compound and its major metabolites in biological fluids. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sensitivity needs and available instrumentation. Proper validation of these methods is crucial to ensure accurate and precise results for pharmacokinetic and metabolic profiling.

Application Notes and Protocols: Crystal Reservoir System for Sustained Tulobuterol Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the "Crystal Reservoir System" for the sustained transdermal delivery of Tulobuterol, a β2-adrenergic receptor agonist used in the long-term management of asthma and chronic obstructive pulmonary disease (COPD). Detailed protocols for key experiments are included to guide researchers in the development and evaluation of similar transdermal systems.

Introduction to the Crystal Reservoir System

The Crystal Reservoir System is a sophisticated matrix-type transdermal drug delivery system designed to provide sustained and controlled release of a therapeutic agent. In the context of this compound, this system is engineered to maintain a steady plasma concentration of the drug over a 24-hour period, which is particularly beneficial for managing nocturnal symptoms and improving patient adherence.[1][2]

The core principle of this system lies in the incorporation of the active pharmaceutical ingredient (API), this compound, in both a dissolved (molecular) and a crystalline state within an adhesive polymer matrix.[1][3] The dissolved drug is readily available for absorption through the skin upon application of the patch. As the molecular this compound is depleted through percutaneous absorption, the this compound crystals within the matrix dissolve, thereby replenishing the dissolved drug concentration.[1] This dynamic equilibrium ensures a constant thermodynamic activity of the drug in the patch, leading to a consistent and prolonged release profile.

Key Advantages:

  • Sustained Release: Achieves continuous drug delivery for 24 hours, reducing the frequency of application.

  • Stable Plasma Concentrations: The crystal reservoir mechanism helps in maintaining a steady therapeutic level of the drug in the bloodstream.

  • Improved Patient Compliance: The convenience of a once-daily patch application can lead to better adherence to treatment regimens.

  • Reduced Side Effects: By avoiding the peaks and troughs in plasma concentration associated with oral medications, the risk of systemic side effects may be minimized.

Mechanism of the Crystal Reservoir System

The functioning of the Crystal Reservoir System can be broken down into the following key steps:

  • Initial State: The transdermal patch contains a supersaturated solution of this compound within the adhesive matrix, with the excess drug present as fine crystals dispersed throughout.

  • Application and Initial Release: Upon application to the skin, the dissolved this compound molecules partition from the patch into the stratum corneum, the outermost layer of the skin, and subsequently diffuse into the systemic circulation.

  • Reservoir Replenishment: As the concentration of dissolved this compound in the patch decreases due to skin absorption, the drug crystals begin to dissolve to maintain the saturation concentration within the matrix.

  • Sustained Diffusion: This process of crystal dissolution and subsequent drug diffusion continues, providing a sustained release of this compound over an extended period.

Below is a diagram illustrating the mechanism of the Crystal Reservoir System.

G dissolved Dissolved this compound (Molecular Form) sc Stratum Corneum dissolved->sc Partitioning & Diffusion crystal This compound Crystals (Reservoir) crystal->dissolved viable_epidermis Viable Epidermis/Dermis sc->viable_epidermis Diffusion blood Systemic Circulation viable_epidermis->blood Absorption

Caption: Mechanism of the Crystal Reservoir System for this compound release.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the formulation and pharmacokinetic parameters of this compound transdermal patches.

Table 1: Formulation Composition of this compound Patches

ComponentFunctionTypical Concentration Range (% w/w)Reference
This compoundActive Pharmaceutical Ingredient1 - 10
Acrylic AdhesivePolymer Matrix, Adhesion85 - 98
Rubber-based AdhesivePolymer Matrix, AdhesionNot specified
PlasticizersEnhance flexibility0.5 - 4
TackifiersEnhance adhesionNot specified
AntioxidantsPrevent degradationNot specified

Table 2: Pharmacokinetic Parameters of this compound Transdermal Patches in Humans

ParameterAdults (2 mg patch)Children (1 mg or 2 mg patch)Reference
Cmax (ng/mL) 1.41.33 ± 0.21
Tmax (hours) 9 - 1214.0 ± 2.0
AUC (ng·hr/mL) Not specified27.1 ± 4.2
Absorption Rate (%) 82 - 90 (over 24h)Not specified

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of a Crystal Reservoir System for this compound are provided below.

In Vitro Drug Release Testing

This protocol determines the rate and extent of this compound release from the transdermal patch into a dissolution medium. The USP Apparatus 5 (Paddle over Disk) is a commonly used method.

Objective: To assess the in vitro release profile of this compound from the transdermal patch.

Materials and Equipment:

  • USP Dissolution Apparatus 5 (Paddle over Disk)

  • Disk assembly (stainless steel)

  • Dissolution vessels

  • Water bath with temperature control

  • HPLC system with UV detector

  • Phosphate buffer (pH 5-6) as dissolution medium

  • This compound transdermal patches

  • Syringes and filters for sampling

Protocol:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of phosphate buffer (pH 5-6) and degas it.

  • Apparatus Setup:

    • Assemble the USP Apparatus 5.

    • Place the specified volume of dissolution medium in each vessel and equilibrate to 32 ± 0.5°C.

    • Set the paddle rotation speed, typically 50-100 rpm.

  • Sample Preparation and Placement:

    • Carefully apply the this compound transdermal patch to the disk assembly, ensuring the release surface is flat and facing up. A suitable adhesive may be used to secure the patch.

    • Place the disk assembly at the bottom of the dissolution vessel.

    • Maintain a distance of 25 ± 2 mm between the paddle blade and the surface of the patch.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples.

    • Analyze the concentration of this compound in each sample using a validated HPLC method. A typical mobile phase could be a mixture of methanol and a buffer solution, with UV detection at around 220 nm.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the removed and replaced medium.

    • Plot the cumulative percentage of drug released versus time.

G start Start prep_media Prepare & Degas Dissolution Medium start->prep_media setup_apparatus Set up USP Apparatus 5 (32°C, 50-100 rpm) prep_media->setup_apparatus apply_patch Apply Patch to Disk Assembly setup_apparatus->apply_patch place_in_vessel Place Assembly in Dissolution Vessel apply_patch->place_in_vessel start_test Start Dissolution Test place_in_vessel->start_test sampling Withdraw Sample at Predetermined Timepoints start_test->sampling sampling->sampling Repeat for all timepoints replace_media Replace with Fresh Medium sampling->replace_media analyze Analyze Sample by HPLC replace_media->analyze calculate Calculate Cumulative Release analyze->calculate plot Plot Release Profile calculate->plot end_exp End plot->end_exp G start Start prep_skin Prepare Skin Membrane start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin fill_receptor Fill Receptor with PBS (32-37°C) mount_skin->fill_receptor apply_patch Apply Patch to Skin fill_receptor->apply_patch sampling Withdraw Receptor Solution at Timepoints apply_patch->sampling sampling->sampling Repeat for all timepoints replace_solution Replace with Fresh Solution sampling->replace_solution analyze Analyze Sample by HPLC replace_solution->analyze calculate_permeation Calculate Cumulative Permeation analyze->calculate_permeation plot_profile Plot Permeation Profile calculate_permeation->plot_profile end_exp End plot_profile->end_exp G start Start study_design Design Study & Obtain Ethical Approval start->study_design subject_recruitment Recruit Subjects study_design->subject_recruitment apply_patch Apply this compound Patch subject_recruitment->apply_patch blood_sampling Collect Blood Samples at Timepoints apply_patch->blood_sampling blood_sampling->blood_sampling Repeat for all timepoints plasma_separation Separate Plasma by Centrifugation blood_sampling->plasma_separation bioanalysis Analyze Plasma Samples (LC-MS/MS) plasma_separation->bioanalysis pk_analysis Perform Pharmacokinetic Analysis bioanalysis->pk_analysis determine_parameters Determine Cmax, Tmax, AUC pk_analysis->determine_parameters end_exp End determine_parameters->end_exp

References

Optimizing Transdermal Delivery of Tulobuterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies and methodologies for optimizing the transdermal delivery of Tulobuterol, a potent β2-adrenergic agonist used in the long-term management of asthma and chronic obstructive pulmonary disease (COPD). The following sections detail experimental protocols and present key data to guide the development of enhanced this compound transdermal systems.

Introduction to this compound Transdermal Delivery

Transdermal delivery of this compound offers significant advantages over oral administration, including avoidance of first-pass metabolism, reduced systemic side effects, and improved patient compliance through once-daily application.[1][2] The first transdermal patch for a bronchodilator was the this compound patch, which utilizes a "Crystal Reservoir System" to ensure a steady release of the drug over 24 hours.[3][4][5] This system is designed to achieve peak plasma concentrations in the early morning, counteracting the common "morning dip" in respiratory function experienced by many patients with asthma.

Optimization of this compound transdermal patches focuses on enhancing drug permeation through the stratum corneum, ensuring stable and controlled release, and maintaining good adhesion and skin tolerability. Key formulation components that can be modulated include the adhesive polymer matrix, permeation enhancers, and other excipients.

Quantitative Data on Formulation and Pharmacokinetics

The following tables summarize key quantitative data from various studies on this compound transdermal patches, providing a basis for comparison and formulation development.

Table 1: Pharmacokinetic Parameters of Transdermal this compound in Healthy Adults

Parameter2 mg Patch (Single Dose)4 mg Patch (Repeated Doses)Reference
Cmax (ng/mL) ~1.33-
Tmax (hours) 9 - 14-
AUC (ng·h/mL) ~27.1-
Absorption (%) 82 - 9082 - 85

Table 2: Comparison of Formulations on In Vitro Skin Permeation

Formulation BaseMaximum Flux (Jmax) at 32°C (µg/cm²/h)Effect of TemperatureReference
Rubber Base Lower than Acrylate BaseMore sensitive to temperature changes
Acrylate Base Higher than Rubber BaseLess sensitive to temperature changes

Table 3: Clinical Efficacy of this compound Patch (2 mg) in COPD Patients

ParameterBaselineAfter 4 Weeks Treatmentp-valueReference
Sputum Expectoration Score -Significant Improvement<0.05
Cough Frequency Score -Significant Improvement<0.05
Wheezing Severity Score -Significant Improvement<0.05
SGRQ Symptom Score -Significant Improvement<0.05

Experimental Protocols

Detailed methodologies for key experiments in the development and optimization of this compound transdermal patches are provided below.

Protocol for In Vitro Skin Permeation Study

This protocol is designed to assess the rate and extent of this compound permeation from different patch formulations through an appropriate skin model.

Objective: To compare the permeation profiles of different this compound patch formulations.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., rat, porcine) skin

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • This compound transdermal patch formulations (test and reference)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Water bath with stirrer

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin from the abdominal region of the animal model.

    • Carefully remove subcutaneous fat and connective tissue.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C or 37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for 30 minutes.

  • Patch Application:

    • Cut the transdermal patch to a size that fits the donor compartment opening.

    • Apply the patch to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the permeation profile.

    • Calculate the steady-state flux (Jss) and lag time (Tlag) from the linear portion of the plot.

Protocol for In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines the procedure for evaluating the pharmacokinetic profile of a this compound transdermal patch in a suitable animal model, such as rats or rabbits.

Objective: To determine the Cmax, Tmax, and AUC of this compound after transdermal application.

Materials:

  • Animal models (e.g., Sprague-Dawley rats)

  • This compound transdermal patch

  • Hair clippers and shavers

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize the animals for at least one week before the study.

    • One day prior to patch application, remove the hair from the dorsal region of the animals using clippers and a shaver, taking care not to abrade the skin.

  • Patch Application:

    • Apply the this compound patch to the prepared skin area.

    • Secure the patch with a suitable adhesive tape or wrap if necessary to prevent dislodgement.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 36, and 48 hours) after patch application.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for this compound Patch Optimization

The following diagram illustrates a typical workflow for the optimization of a this compound transdermal patch, from formulation design to preclinical evaluation.

G cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Studies A Selection of Adhesive Polymer (e.g., Acrylate, Rubber) B Screening of Permeation Enhancers (e.g., Azone, Fatty Acids) A->B C Excipient Selection B->C D Prototype Patch Fabrication C->D E Adhesion and Release Studies D->E F In Vitro Skin Permeation Studies (Franz Cells) E->F G Skin Irritation Studies F->G H In Vivo Pharmacokinetic Studies (Animal Model) F->H I Efficacy Studies (Animal Model of Asthma) H->I J Optimized this compound Transdermal Patch I->J

Caption: Workflow for the optimization of a this compound transdermal patch.

Signaling Pathway of β2-Adrenergic Agonists

This diagram illustrates the mechanism of action of this compound as a β2-adrenergic agonist, leading to bronchodilation.

G cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

References

Application Notes and Protocols: Tulobuterol as a Tool Compound in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a selective beta-2 adrenergic receptor agonist widely recognized for its bronchodilator properties in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its clinical applications, this compound serves as a valuable tool compound in pharmacological research, particularly in the characterization of beta-adrenergic receptor binding and function. Its selectivity for the beta-2 subtype and its nature as a partial agonist make it a useful probe for dissecting the intricacies of adrenergic signaling pathways.[3][4]

These application notes provide a comprehensive overview of the use of this compound in receptor binding assays, including detailed protocols for competition binding assays and downstream functional assays.

Pharmacological Profile of this compound

This compound exerts its effects by binding to beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

Mechanism of Action

As a beta-2 adrenergic agonist, this compound binds to its receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.

Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor

Tulobuterol_Signaling This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound activates the β2-adrenergic receptor signaling cascade.

Receptor Selectivity and Partial Agonism

While this compound is classified as a selective beta-2 adrenergic agonist, it is crucial for researchers to empirically determine its binding affinity and selectivity for different beta-adrenergic receptor subtypes (β1, β2, and β3) in their specific experimental system. Evidence suggests that this compound acts as a partial agonist, meaning it does not produce the maximum possible response even at saturating concentrations, unlike a full agonist.[3] This property is particularly useful for studying receptor reserve and the efficacy of other compounds.

Quantitative Data Summary

CompoundReceptor SubtypeParameterValue (M)Reference
This compoundBeta-Adrenoceptor (high-affinity site)Kd1.5 x 10-7

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Beta-Adrenergic Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors using a competition binding assay with a non-selective radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA).

Objective: To determine the inhibitory constant (Ki) of this compound for beta-adrenergic receptors.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells or tissues expressing the beta-adrenergic receptor of interest.

  • Radioligand: [³H]-dihydroalprenolol ([³H]-DHA).

  • Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Glass Fiber Filters: (e.g., Whatman GF/C).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membrane Suspension Assay_Setup Add to 96-well plate: - Membrane Suspension - [3H]-DHA - this compound or Control Membrane_Prep->Assay_Setup Radioligand_Prep Prepare [3H]-DHA Working Solution Radioligand_Prep->Assay_Setup Tulobuterol_Prep Prepare Serial Dilutions of this compound Tulobuterol_Prep->Assay_Setup NSB_Prep Prepare Non-specific Binding Control (Propranolol) NSB_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail and Count Radioactivity Drying->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Generate Competition Curve (Binding vs. [this compound]) Data_Processing->Curve_Fitting Ki_Calculation Calculate IC50 and Ki Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand competition binding assay.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from a cell line or tissue known to express the target beta-adrenergic receptor. Resuspend the final membrane pellet in Assay Buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add Assay Buffer, [³H]-DHA (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding (NSB): Add non-labeled propranolol (10 µM final concentration), [³H]-DHA, and membrane preparation.

    • Competition: Add serial dilutions of this compound, [³H]-DHA, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHA (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Downstream Functional Assay - cAMP Accumulation

This protocol measures the functional consequence of this compound binding to the beta-2 adrenergic receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor.

  • Cell Culture Medium.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Test Compound: this compound hydrochloride.

  • Positive Control: A full beta-adrenergic agonist (e.g., isoproterenol).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

Experimental Workflow

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture β2-AR Expressing Cells to Confluency Cell_Seeding Seed Cells into a 96-well Plate Cell_Culture->Cell_Seeding Cell_Incubation Incubate Overnight Cell_Seeding->Cell_Incubation Media_Removal Remove Culture Media Cell_Incubation->Media_Removal Buffer_Addition Add Stimulation Buffer (with IBMX) Media_Removal->Buffer_Addition Compound_Addition Add Serial Dilutions of This compound or Controls Buffer_Addition->Compound_Addition Stimulation_Incubation Incubate at 37°C Compound_Addition->Stimulation_Incubation Cell_Lysis Lyse Cells (if required by kit) Stimulation_Incubation->Cell_Lysis Assay_Reagents Add cAMP Assay Reagents According to Kit Protocol Cell_Lysis->Assay_Reagents Signal_Measurement Measure Signal (e.g., Fluorescence, Luminescence) Assay_Reagents->Signal_Measurement Standard_Curve Generate cAMP Standard Curve Signal_Measurement->Standard_Curve Data_Normalization Normalize Data to Basal and Maximum Response Signal_Measurement->Data_Normalization Dose_Response_Curve Plot Dose-Response Curve (cAMP vs. [this compound]) Data_Normalization->Dose_Response_Curve EC50_Emax_Calculation Calculate EC50 and Emax Dose_Response_Curve->EC50_Emax_Calculation

Caption: Workflow for a cAMP accumulation functional assay.

Procedure:

  • Cell Culture: Culture the beta-2 adrenergic receptor-expressing cells in appropriate media until they reach the desired confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Cell Stimulation:

    • Remove the culture medium.

    • Wash the cells with pre-warmed Stimulation Buffer.

    • Add Stimulation Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period.

    • Add serial dilutions of this compound or a positive control (isoproterenol) to the wells. Include wells with only buffer as a basal control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • cAMP Detection:

    • Terminate the stimulation and lyse the cells (if required by the assay kit).

    • Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the intracellular cAMP levels.

Data Analysis:

  • Standard Curve: If using a quantitative assay, generate a standard curve with known concentrations of cAMP.

  • Dose-Response Curve: Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Determine EC50 and Emax:

    • From the dose-response curve, determine the concentration of this compound that produces 50% of the maximal response (EC50).

    • The maximal response (Emax) can be compared to that of a full agonist to confirm this compound's partial agonist activity.

Conclusion

This compound is a valuable tool compound for the in-vitro study of beta-2 adrenergic receptors. Its selectivity and partial agonist properties allow for detailed investigation of receptor binding, signal transduction, and the functional consequences of receptor activation. The protocols provided herein offer a framework for utilizing this compound in receptor binding and functional assays, enabling researchers to further elucidate the pharmacology of the beta-adrenergic system.

References

Application Note: Sensitive and Robust Quantification of Tulobuterol in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tulobuterol in human plasma. The described protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve a low lower limit of quantitation (LLOQ). This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this compound concentrations in a complex biological matrix.

Introduction

This compound is a selective β2-adrenergic agonist used as a bronchodilator for the management of asthma and other obstructive airway diseases.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the preferred method for bioanalytical studies. This document provides a detailed protocol for the extraction and analysis of this compound from human plasma, along with performance characteristics of the method.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add Internal Standard (e.g., this compound-d9 or Clenbuterol) plasma->is_addition extraction Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether or isopropanol/n-hexane) is_addition->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Chromatographic Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d9 or Clenbuterol (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether or Isopropanol/n-hexane mixture (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with EDTA as anticoagulant)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., this compound-d9 at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a 5:95 v/v mixture of isopropanol and n-hexane).[2][3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 3 µm)[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[2]
Gradient Isocratic or gradient elution (e.g., 70% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 228.2 → 154.0
MRM Transition (IS: Clenbuterol) m/z 277.1 → 203.0
MRM Transition (IS: this compound-d9) m/z 237.2 → 154.0
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Method Validation and Performance

The logical relationship of key validation parameters is illustrated below.

validation cluster_core Core Validation Parameters cluster_additional Additional Parameters linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lloq LLOQ accuracy->lloq precision->lloq selectivity Selectivity selectivity->lloq recovery Recovery matrix_effect Matrix Effect recovery->matrix_effect matrix_effect->lloq stability Stability stability->accuracy stability->precision

Caption: Key bioanalytical method validation parameters.

Quantitative Data Summary

The following table summarizes the quantitative performance of published LC-MS/MS methods for this compound in plasma.

ParameterHuman PlasmaRat PlasmaRabbit Plasma
Internal Standard This compound-d9ClenbuterolClenbuterol
Linearity Range (ng/mL) 0.01 - 5.00.5 - 1000.5 - 40.0
Correlation Coefficient (r) > 0.990.99670.9998
LLOQ (ng/mL) 0.010.50.5
Intra-day Precision (%RSD) < 3.7%< 10.3%< 15%
Inter-day Precision (%RSD) < 11.1%< 10.3%Not Reported
Accuracy (%RE) Not explicitly stated< -8.6%Not Reported
Recovery (%) ~66%Within ±15% of nominalNot Reported

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The protocol is robust and can be readily implemented in a research laboratory setting for various applications, including pharmacokinetic analysis and bioequivalence studies. The provided performance data demonstrates that the method meets the typical requirements for bioanalytical method validation.

References

Application Notes & Protocols: Method for Assessing the Bronchodilatory Effect of Tulobuterol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tulobuterol is a selective beta-2 adrenergic receptor agonist utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated by the relaxation of airway smooth muscle. The in vitro assessment of this compound's bronchodilatory effect is a critical step in preclinical drug development and for elucidating its mechanism of action. These application notes provide detailed protocols for two primary in vitro methods: the isolated tracheal ring preparation and the cyclic adenosine monophosphate (cAMP) accumulation assay in human airway smooth muscle (hASM) cells. Additionally, a protocol for a beta-2 adrenergic receptor binding assay is included to characterize the interaction of this compound with its target receptor.

This compound's mechanism of action involves binding to beta-2 adrenergic receptors on airway smooth muscle cells.[1] This interaction activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation. It is also noteworthy that a metabolite of this compound, 4-hydroxythis compound, has been shown to be more potent in relaxing guinea pig tracheae than the parent compound, as well as salbutamol and isoproterenol.

Signaling Pathway of this compound

Tulobuterol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Tracheal_Ring_Workflow A Euthanize Guinea Pig and Dissect Trachea B Prepare Tracheal Rings (2-3 mm width) A->B C Mount Rings in Organ Bath B->C D Equilibrate (60 min, 1.5g tension) C->D E Induce Contraction (e.g., Histamine, Methacholine) D->E F Cumulative Addition of This compound E->F G Record Isometric Tension Changes F->G H Data Analysis: Concentration-Response Curve & EC50 G->H cAMP_Assay_Workflow A Culture hASM Cells in 96-well Plates B Pre-incubate with PDE Inhibitor (e.g., IBMX) A->B C Stimulate with this compound (various concentrations) B->C D Lyse Cells C->D E Measure cAMP Levels (e.g., ELISA, HTRF) D->E F Data Analysis: Concentration-Response Curve & EC50 E->F

References

Troubleshooting & Optimization

Common issues in Tulobuterol HPLC analysis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tulobuterol HPLC Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A common and effective method for this compound analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated method utilizes a Prontosil C18 column with a mobile phase composed of a mixture of acetonitrile and a potassium dihydrogen phosphate buffer.[1][2] The pH of the mobile phase is a critical parameter and is typically adjusted to the acidic range (around 3.0) using an acid like orthophosphoric acid.[2] Detection is commonly performed using a UV detector set at approximately 215 nm.[2]

Q2: Why is the pH of the mobile phase so important for this compound analysis?

A2: this compound is a basic compound with a predicted pKa of approximately 13.62. In RP-HPLC, the pH of the mobile phase dictates the ionization state of the analyte. For basic compounds like this compound, maintaining a consistent and appropriate pH is crucial for achieving good peak shape and reproducible retention times. An acidic mobile phase (e.g., pH 3.0) ensures that this compound is in a protonated, ionized state, which generally leads to better peak symmetry and avoids issues like peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.

Q3: What are the known degradation products of this compound?

A3: Forced degradation studies have identified several degradation impurities of this compound. These include N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene.[1] These impurities are understood to be formed through an oxidative degradation mechanism. Understanding these potential impurities is vital when developing stability-indicating methods or troubleshooting the appearance of unknown peaks in a chromatogram.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a frequent issue in RP-HPLC. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the C18 column packing material.

Potential Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to keep this compound fully protonated and minimize interactions with silanols. Verify the pH of your buffer after preparation.
Insufficient Buffer Capacity A low buffer concentration may not be adequate to control the pH at the column surface. Consider increasing the buffer concentration (e.g., from 10mM to 25mM).
Column Degradation Over time, the stationary phase can degrade, exposing more active silanol sites. If pH and buffer adjustments do not resolve the issue, try a new column or a column with a different, more inert packing material (e.g., end-capped).
Metal Contamination Trace metal ions in the sample, mobile phase, or from the HPLC system can chelate with this compound, causing tailing. Using high-purity solvents and adding a chelating agent like EDTA to the mobile phase can help.
Issue 2: Peak Fronting

Question: I am observing peak fronting for my this compound standard. What could be the reason?

Answer:

Peak fronting is less common than tailing for basic compounds but can occur under specific conditions.

Potential Causes and Solutions:

CauseSolution
Sample Overload Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape. Try diluting your sample and re-injecting.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting. Whenever possible, dissolve your sample in the mobile phase.
Column Collapse A physical collapse of the column bed, though rare, can lead to peak fronting. This is often associated with a sudden drop in backpressure. If suspected, the column will need to be replaced.
Issue 3: Poor Resolution or Appearance of Unexpected Peaks

Question: I am seeing extra peaks in my chromatogram that are not present in my standard, or the resolution between this compound and an impurity is poor. What should I investigate?

Answer:

The appearance of unexpected peaks can be due to sample degradation, contamination, or issues with the mobile phase. Poor resolution requires optimization of the chromatographic conditions.

Potential Causes and Solutions:

CauseSolution
Sample Degradation This compound can degrade, particularly through oxidation, to form impurities such as N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene. Ensure proper sample storage (e.g., protected from light and heat). Prepare fresh samples and standards daily.
Contaminated Mobile Phase or Glassware Impurities in the solvents or dirty glassware can introduce extraneous peaks. Use HPLC-grade solvents and thoroughly clean all glassware.
Poor Resolution To improve the separation between this compound and its impurities, you can try adjusting the mobile phase composition (e.g., decrease the percentage of acetonitrile for better retention and separation of early-eluting peaks), or switch to a column with a different selectivity or higher efficiency (smaller particle size).
Co-elution with Excipients (for formulated products) When analyzing pharmaceutical formulations, excipients can sometimes interfere with the this compound peak. A forced degradation study and comparison with a placebo formulation can help identify if the extra peaks are from excipients or degradants.
Issue 4: Baseline Noise or Drift

Question: My chromatogram has a noisy or drifting baseline, making integration difficult. What are the common causes?

Answer:

An unstable baseline can originate from several parts of the HPLC system or the mobile phase itself.

Potential Causes and Solutions:

CauseSolution
Mobile Phase Issues Inadequate degassing of the mobile phase can lead to air bubbles in the detector. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging. Also, ensure the mobile phase components are fully miscible and the buffer salts are completely dissolved.
Detector Lamp Failure A deteriorating UV lamp can cause significant baseline noise. Check the lamp's energy output and replace it if it's low.
Contaminated Detector Cell Contaminants in the flow cell can cause a noisy or drifting baseline. Flush the system with a strong solvent (e.g., isopropanol) to clean the flow cell.
Pump Malfunction Inconsistent solvent delivery from the pump can lead to baseline pulsations. Check for leaks in the pump seals and ensure the check valves are functioning correctly.

Experimental Protocols

Standard HPLC Method for this compound

This protocol is based on a validated RP-HPLC method for the determination of this compound.

1. Chromatographic Conditions:

ParameterSpecification
Column Prontosil C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile: 0.02M Potassium dihydrogen phosphate buffer (60:40 v/v), pH adjusted to 3.0 with Orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient

2. Preparation of Solutions:

  • 0.02M Potassium Dihydrogen Phosphate Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered buffer and acetonitrile in a 40:60 ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 25-75 µg/mL).

3. Sample Preparation (from a Transdermal Patch):

  • Accurately weigh a transdermal patch containing this compound.

  • Extract the drug from the patch using a suitable solvent (e.g., mobile phase) with the aid of sonication.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Typical parameters to check include:

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be > 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0% for peak area and retention time.

Visual Troubleshooting Guides

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified peak_shape Peak Shape Problem? start->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No, Fronting baseline Baseline Issue? retention_time->baseline No check_mobile_phase_prep Check Mobile Phase Preparation & Composition retention_time->check_mobile_phase_prep Yes resolution Poor Resolution? baseline->resolution No degas Degas Mobile Phase baseline->degas Yes optimize_mobile_phase Optimize Mobile Phase (% Organic) resolution->optimize_mobile_phase Yes check_ph Check Mobile Phase pH (Target: 2.5-3.5) tailing->check_ph check_conc Reduce Sample Concentration fronting->check_conc check_buffer Increase Buffer Concentration check_ph->check_buffer replace_column Replace Column check_buffer->replace_column check_solvent Match Sample Solvent to Mobile Phase check_conc->check_solvent check_temp Verify Column Temperature Stability check_mobile_phase_prep->check_temp check_flow_rate Verify Pump Flow Rate check_temp->check_flow_rate check_lamp Check Detector Lamp degas->check_lamp flush_system Flush System & Flow Cell check_lamp->flush_system change_column Try Column with Different Selectivity optimize_mobile_phase->change_column

Caption: A logical workflow for troubleshooting common HPLC issues.

Tulobuterol_Degradation_Pathway This compound This compound oxidative_stress Oxidative Stress (e.g., H2O2, heat, light) This compound->oxidative_stress dp1 N-tert-butyl glycine oxidative_stress->dp1 dp2 o-chloro-benzoic acid oxidative_stress->dp2 dp3 Chlorobenzene oxidative_stress->dp3

Caption: Postulated oxidative degradation pathway of this compound.

References

Identifying and mitigating artifacts in Tulobuterol cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts in Tulobuterol cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound cell-based assays, providing potential causes and solutions in a straightforward question-and-answer format.

High Background Signal or Low Assay Window

Question: Why is my basal cAMP signal high, even in the absence of this compound, leading to a poor assay window?

Answer: A high basal cAMP signal can obscure the stimulatory effect of this compound. Several factors can contribute to this issue:

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the β2-adrenergic receptor, may exhibit agonist-independent activity, leading to a constant production of cAMP.[1]

  • Endogenous Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP.[2] Insufficient PDE activity in the assay can lead to an accumulation of basal cAMP. Conversely, very high PDE activity can degrade the cAMP produced upon Tulob-uterol stimulation, also reducing the assay window.

  • Serum Components: Components in serum can sometimes interfere with the assay and elevate background signals.[3][4]

  • Cell Health and Density: Unhealthy or overly confluent cells can lead to unpredictable and high background signals.[5]

Troubleshooting & Optimization:

  • Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that provides the best signal-to-background ratio without saturating the system. The ideal density should allow cells to be in the logarithmic growth phase for the experiment's duration.

  • Incorporate a Phosphodiesterase Inhibitor (PDEi): Adding a broad-spectrum PDE inhibitor like IBMX can prevent the degradation of cAMP, thus amplifying the signal upon agonist stimulation. However, excessive PDE inhibition can also raise the basal signal, so it's crucial to test different concentrations.

  • Serum Starvation: Before the assay, consider serum-starving the cells for a few hours to reduce potential interference from serum components.

  • Ensure Cell Health: Use cells with a low passage number and ensure they are healthy and viable before starting the experiment.

High Variability Between Replicate Wells

Question: I'm observing significant variability between replicate wells, resulting in large error bars. What could be the cause?

Answer: High variability can compromise the reliability of your results. Common causes include:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.

  • Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can alter reagent concentrations.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results.

  • Temperature Gradients: Uneven temperature across the plate during incubation can affect cellular responses.

Troubleshooting & Optimization:

  • Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during plating by gently mixing between pipetting. After seeding, let the plate sit at room temperature for 15-30 minutes to allow for even cell settling before placing it in the incubator.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

  • Pipetting Best Practices: Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using multichannel pipettes for simultaneous additions.

  • Ensure Uniform Incubation: Make sure the incubator provides a stable and uniform temperature.

Unexpected Cytotoxicity or Cell Death

Question: My cells are showing signs of stress or death after treatment with this compound. Is this expected?

Answer: While this compound itself is not typically cytotoxic at standard experimental concentrations, the vehicle used to dissolve it, most commonly Dimethyl Sulfoxide (DMSO), can be.

  • DMSO Concentration: High concentrations of DMSO (generally above 1%) can be toxic to many cell lines, causing membrane damage and inducing apoptosis. Even at lower concentrations (0.1% to 1%), some sensitive cell types may be affected, especially with longer exposure times.

  • Compound Purity: Impurities in the this compound preparation could potentially be cytotoxic.

Troubleshooting & Optimization:

  • Limit Final DMSO Concentration: Aim for a final DMSO concentration in your assay wells of 0.5% or lower. It is crucial to perform a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the solvent's effect on cell viability.

  • Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or ATP-based assays) to determine the cytotoxic threshold of DMSO for your specific cell line.

  • Source High-Purity this compound: Ensure the this compound used is of high purity to avoid artifacts from contaminants.

Low or No Response to this compound

Question: I'm not observing the expected increase in cAMP or other downstream signals after applying this compound. What should I check?

Answer: A lack of response can be due to several factors related to the cells, reagents, or the experimental setup.

  • Low Receptor Expression: The cell line used may not express sufficient levels of the β2-adrenergic receptor.

  • Inefficient Agonist Stimulation: The concentration of this compound may be too low, or the stimulation time too short to elicit a measurable response.

  • Reagent or Instrument Issues: Degradation of reagents or incorrect instrument settings can lead to a weak or absent signal.

  • High Phosphodiesterase (PDE) Activity: As mentioned earlier, endogenous PDEs can rapidly degrade the cAMP produced, masking the agonist's effect.

Troubleshooting & Optimization:

  • Confirm Receptor Expression: Verify that your chosen cell line expresses functional β2-adrenergic receptors.

  • Optimize Agonist Concentration and Stimulation Time: Perform a dose-response experiment with a range of this compound concentrations to determine its EC50. Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.

  • Include a Positive Control: Use a well-characterized β2-adrenergic agonist, such as isoproterenol, as a positive control to ensure the assay system is working correctly.

  • Check Reagents and Instrument Settings: Prepare fresh reagents and confirm that the plate reader's settings (e.g., filters, gain) are appropriate for your assay.

  • Use a PDE Inhibitor: As previously noted, incorporating a PDE inhibitor like IBMX is often necessary to see a robust cAMP signal.

Data Presentation

Table 1: Troubleshooting Summary for Common this compound Assay Artifacts

Issue Potential Cause Recommended Action
High Background Signal Constitutive receptor activity, high basal cAMP, serum interference.Optimize cell density, use a PDE inhibitor, consider serum starvation.
High Variability Inconsistent cell seeding, edge effects, pipetting errors.Homogenize cell suspension, avoid outer wells, use calibrated pipettes.
Unexpected Cytotoxicity High DMSO concentration, compound impurities.Limit final DMSO to ≤0.5%, run vehicle controls, use a viability assay.
Low or No Response Low receptor expression, suboptimal agonist concentration/time.Confirm receptor expression, perform dose-response and time-course studies.

Table 2: Example EC50 Values for β2-Adrenergic Agonists in cAMP Assays

Compound Cell Line Assay Type EC50 (M)
IsoproterenolCHO-K1cAMP Fluorimetry4.91 x 10⁻¹⁰
FenoterolSf9 (membranes)Radioligand Binding1.39 x 10⁻⁷
Alprenolol (antagonist)Sf9 (membranes)Radioligand Binding7.90 x 10⁻¹⁰

Note: These values are examples and should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: General cAMP Accumulation Assay

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation.

  • Cell Preparation:

    • Culture cells expressing the β2-adrenergic receptor to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in a stimulation buffer (e.g., HBSS with HEPES and a PDE inhibitor like 0.5 mM IBMX).

    • Perform a cell count and adjust the density to the optimized concentration determined from cell titration experiments.

    • Dispense the cell suspension into a suitable microplate (e.g., a white 384-well plate for luminescence-based assays).

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of this compound and a positive control (e.g., isoproterenol) in the stimulation buffer.

    • Add the compounds to the respective wells. Include "vehicle only" wells for basal cAMP measurement and "no cells" wells for background correction.

    • Incubate the plate at 37°C for the predetermined optimal stimulation time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based kits).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability (MTT) Assay for Assessing DMSO Toxicity

This protocol is used to determine the cytotoxic effect of the compound solvent (e.g., DMSO).

  • Cell Seeding:

    • Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of DMSO in the culture medium, matching the concentrations that will be used in the primary assay.

    • Replace the medium in the wells with the DMSO-containing medium. Include untreated control wells.

    • Incubate for the same duration as your primary assay (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control. This will help determine the maximum non-toxic concentration of DMSO for your cells.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenergic Receptor (GPCR) This compound->b2AR Binds to G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) CREB->Cellular_Response Leads to AMP AMP PDE->AMP

Caption: Canonical β-Adrenergic Receptor Signaling Pathway.

G Troubleshooting Logic for Low Signal in cAMP Assay Start Low or No Signal with this compound Check_Positive_Control Is Positive Control (e.g., Isoproterenol) Working? Start->Check_Positive_Control Check_Cells Problem with Cell Line or Receptor Expression Check_Positive_Control->Check_Cells No Check_PDEi Is a PDE Inhibitor (e.g., IBMX) Included? Check_Positive_Control->Check_PDEi Yes Check_Assay_Conditions Problem with Assay Conditions or Reagents Add_PDEi Add PDE Inhibitor and Re-run Assay Check_PDEi->Add_PDEi No Check_Concentration_Time Have Concentration and Time Been Optimized? Check_PDEi->Check_Concentration_Time Yes Success Problem Solved Add_PDEi->Success Optimize_Dose_Time Perform Dose-Response and Time-Course Experiments Check_Concentration_Time->Optimize_Dose_Time No Check_Reagents_Instrument Check Reagent Stability and Instrument Settings Check_Concentration_Time->Check_Reagents_Instrument Yes Optimize_Dose_Time->Success Check_Reagents_Instrument->Success

Caption: Troubleshooting logic for low signal in cAMP assays.

G Experimental Workflow for cAMP Assay Start Start Seed_Cells Seed Cells at Optimal Density Start->Seed_Cells Prepare_Compounds Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate Incubate for Optimized Time Add_Compounds->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP Signal (e.g., HTRF, Luminescence) Lyse_Cells->Detect_cAMP Analyze_Data Analyze Data and Generate Dose-Response Curve Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a this compound cAMP assay.

References

Technical Support Center: Tulobuterol Stability and Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tulobuterol and the analysis of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues associated with this compound?

A1: this compound, particularly in its transdermal patch formulation, can be susceptible to degradation under various conditions. The primary stability concerns include potential degradation due to drug sublimation upon package opening and exposure to different environmental factors.[1] Forced degradation studies have indicated that this compound can degrade in acidic, basic, oxidative, and photolytic conditions.[2]

Q2: What are the typical stress conditions used in forced degradation studies of this compound?

A2: Forced degradation studies for this compound, as with other pharmaceuticals, typically involve exposure to a range of stress conditions to identify potential degradation products and pathways. These conditions generally include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the drug substance or product at high temperatures.

  • Photolytic Degradation: Exposing the drug to UV and/or visible light.

Q3: Are there any established stability-indicating analytical methods for this compound?

A3: Yes, several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of this compound in its various dosage forms, including transdermal patches.[3][4][5] These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the drug's stability.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in the public literature, based on its chemical structure (a substituted ethanolamine with a chlorinated aromatic ring) and the degradation patterns of structurally similar β2-adrenergic agonists like Salbutamol and Bambuterol, the following pathways can be proposed:

  • Oxidation: The ethanolamine side chain is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or cleavage of the side chain.

  • Hydrolysis: While the primary functional groups in this compound are generally stable to hydrolysis, under forced conditions, reactions could potentially occur.

  • Photodegradation: The chlorinated aromatic ring may be susceptible to photolytic degradation, potentially involving dechlorination or other ring modifications.

A proposed degradation pathway is illustrated in the diagram below.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing and analysis of this compound.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of a stressed sample. 1. Formation of new degradation products. 2. Contamination from glassware, solvents, or reagents. 3. Carryover from a previous injection.1. Perform peak purity analysis to confirm the homogeneity of the new peaks. Attempt to identify the structure of the new degradants using LC-MS. 2. Run a blank injection (solvent without sample) to check for contamination. Ensure all glassware is thoroughly cleaned. 3. Inject a blank solvent after a concentrated sample to check for carryover. Optimize the needle wash procedure of the autosampler.
Poor peak shape (tailing or fronting) for this compound or its degradants. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent is too strong.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Prepare the sample in the mobile phase or a weaker solvent.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
No degradation observed under a specific stress condition. 1. The stress condition is not harsh enough. 2. The drug is highly stable under that condition.1. Increase the concentration of the stressor, the temperature, or the duration of exposure. 2. This is a valid result. Document the stability of the compound under the tested condition.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in a study.

Stress Condition% Degradation of RLVN% Degradation of DTGRReference
Acid5.965.67
Base4.794.44
Dry Heat3.274.09
Photo-stability2.361.81
Neutral0.990.43
Oxidation4.354.28

*RLVN and DTGR are likely different formulations or batches of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound active pharmaceutical ingredient (API) or drug product

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute to a final concentration suitable for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, monitoring for degradation at various time points.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂ and/or gentle heating.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, heat a solution of this compound at a similar temperature.

    • At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate an RP-HPLC method capable of separating this compound from its degradation products.

Instrumentation and Chromatographic Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (e.g., 215 nm).

  • Injection Volume: 10 µL.

Method Development:

  • Optimize the mobile phase composition and pH to achieve good resolution between the this compound peak and the peaks of the degradation products generated in the forced degradation study.

  • Evaluate different column chemistries (C18, C8, Phenyl) if necessary.

  • Use a PDA detector to check for peak purity of the this compound peak in the presence of its degradants.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by analyzing forced degradation samples.

  • Linearity: Analyze a series of solutions of this compound at different concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation or a solution containing known amounts of degradation products.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase pH, column temperature, flow rate) and assess the impact on the results to demonstrate the reliability of the method during normal usage.

  • Solution Stability: Evaluate the stability of the sample and standard solutions at room temperature and under refrigerated conditions over a specified period.

Visualizations

G Proposed Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) This compound This compound Hydrolysis_DP Potential Minor Hydrolysis Products This compound->Hydrolysis_DP H+/OH- N_Oxide N-Oxide Derivative This compound->N_Oxide [O] Side_Chain_Cleavage Side-Chain Cleavage Products This compound->Side_Chain_Cleavage [O] Dechlorinated_Product Dechlorinated Product This compound->Dechlorinated_Product Ring_Modified_Product Ring-Modified Products This compound->Ring_Modified_Product G Experimental Workflow for Forced Degradation Studies start Start: this compound API or Drug Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Different Time Points stress->sampling neutralize Neutralize/Dilute Sample sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: Identify and Quantify Degradation Products hplc->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile Established pathway->end G Troubleshooting HPLC Issues in Stability Analysis start Unexpected HPLC Result q1 Is it a new peak or a change in an existing peak? start->q1 new_peak New Peak q1->new_peak New existing_peak Change in Existing Peak q1->existing_peak Existing q2_new Is the peak present in the blank? new_peak->q2_new q2_existing What is the change? (Area, RT, Shape) existing_peak->q2_existing contamination Contamination/ Carryover q2_new->contamination Yes degradant Potential Degradant q2_new->degradant No investigate_degradant Investigate Structure (e.g., LC-MS) degradant->investigate_degradant area_change Area Change: Quantify Degradation q2_existing->area_change Area rt_shift RT Shift: Check System Stability (Temp, Flow, Mobile Phase) q2_existing->rt_shift RT bad_shape Poor Peak Shape: Check Column and Mobile Phase pH q2_existing->bad_shape Shape

References

Technical Support Center: Optimizing Tulobuterol HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Tulobuterol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by Reversed-Phase HPLC?

A1: A common starting point for the analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A frequently cited mobile phase is a combination of acetonitrile and a potassium dihydrogen phosphate buffer. For example, a ratio of 60:40 (v/v) of Acetonitrile to 0.02M Potassium dihydrogen phosphate buffer, with the pH of the aqueous phase adjusted to 3.0 using orthophosphoric acid, has been shown to be effective.[1]

Q2: What type of column is recommended for this compound HPLC separation?

A2: A reversed-phase C18 column is the most common choice for this compound analysis.[1][2][3] A typical column dimension is 250 mm in length with a 4.6 mm internal diameter and a particle size of 5 µm.

Q3: What is the typical UV detection wavelength for this compound?

A3: this compound can be detected by UV spectrophotometry at wavelengths around 215 nm or 220 nm. A study also notes an absorbance maximum at 212 nm.

Q4: How can I prepare the mobile phase for this compound analysis?

A4: To prepare a mobile phase of Acetonitrile:0.02M Potassium dihydrogen phosphate buffer (60:40, v/v) at pH 3.0, you would:

  • Prepare the buffer: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.02M solution.

  • Adjust pH: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • Mix the mobile phase: Combine 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared pH 3.0 buffer for every 1 L of mobile phase.

  • Degas the mobile phase: It is crucial to degas the mobile phase before use, for instance, by sonicating for 5-10 minutes, to prevent air bubbles in the system.

Troubleshooting Guide

Q5: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often due to strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low. A pH of 3.0 is a good starting point. At this pH, this compound will be protonated, and the silanol groups on the stationary phase will be less ionized, minimizing secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups. Consider increasing the buffer concentration from 20 mM to 50 mM.

  • Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. Start with a low concentration, for example, 0.1% (v/v) TEA.

  • Column Choice: If peak tailing persists, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q6: My retention time for this compound is shifting between injections. What should I check?

A6: Retention time variability can be caused by several factors:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure the mobile phase composition and pH are accurately and consistently prepared for each batch.

  • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase can lead to shifting retention times. It is recommended to equilibrate the column with at least 10-20 column volumes of the mobile phase.

  • Pump Performance: Check for leaks in the pump or fluctuations in the flow rate. A noisy or fluctuating baseline can also indicate pump issues.

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can affect retention times.

Q7: I am not getting good resolution between this compound and an impurity. How can I improve the separation?

A7: To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize the Organic Solvent Percentage: A small change in the acetonitrile percentage can significantly impact resolution. Try decreasing the acetonitrile percentage in the mobile phase to increase the retention times and potentially improve separation.

  • Change the Organic Solvent: Replacing acetonitrile with methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation.

  • Adjust the pH: A slight adjustment of the mobile phase pH can change the ionization state of the analyte and impurities, potentially leading to better separation.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Experimental Protocols

Detailed Methodology for a Validated RP-HPLC Method for this compound

This protocol is based on a published and validated method for the determination of this compound in transdermal drug delivery systems.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Prontosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02M Potassium dihydrogen phosphate buffer (60:40, v/v), pH adjusted to 3.0 with Orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 3 minutes

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals (e.g., Resolution, Run Time) select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN:Buffer 60:40, pH 3.0) select_column->initial_mp run_initial Perform Initial Injection initial_mp->run_initial evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Retention, Resolution) run_initial->evaluate_chromatogram optimize_organic Adjust Organic Solvent Ratio (e.g., +/- 5-10%) evaluate_chromatogram->optimize_organic Poor Resolution/ Retention optimize_ph Adjust Mobile Phase pH (e.g., +/- 0.2-0.5 units) evaluate_chromatogram->optimize_ph Poor Peak Shape/ Selectivity end Final Validated Method evaluate_chromatogram->end Goals Met troubleshoot Troubleshoot Issues (See Troubleshooting Guide) evaluate_chromatogram->troubleshoot Other Issues optimize_organic->run_initial optimize_ph->run_initial add_modifier Consider Additives (e.g., Ion-pair reagent, competitive base) add_modifier->run_initial troubleshoot->add_modifier

Caption: Workflow for optimizing the mobile phase in this compound HPLC analysis.

Troubleshooting_Peak_Tailing start Problem: This compound Peak Tailing check_ph Is Mobile Phase pH around 3.0? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (>=20mM)? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Action: Increase Buffer Concentration check_buffer->increase_buffer No check_column Is a Base-Deactivated Column in Use? check_buffer->check_column Yes increase_buffer->check_buffer change_column Action: Switch to a Base-Deactivated or End-Capped Column check_column->change_column No end_bad Issue Persists: Consider Other Factors (e.g., Column Contamination) check_column->end_bad Yes end_good Peak Shape Improved change_column->end_good

Caption: Decision tree for troubleshooting this compound peak tailing.

References

Technical Support Center: Industrial-Scale Synthesis of Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Tulobuterol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent and cost-effective route for industrial-scale production starts from the readily available 2-chloroacetophenone. The synthesis involves three key steps: bromination, reduction, and amination.[1][2] This method is favored due to the low cost of the starting material and its amenability to large-scale production without the need for chromatographic purification.[1][2]

Q2: What are the critical process parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperatures, especially during the NaBH₄ reduction, the equivalents of reagents used in the bromination step to minimize by-product formation, and the choice of solvent for purification to ensure high purity and yield.[1]

Q3: What are the major impurities encountered in this compound synthesis and how can they be controlled?

A3: The primary impurities include unreacted intermediates, by-products from side reactions, and degradation products. Key process-related impurities are 2,2-dibromo-1-(2-chlorophenyl)-ethan-1-one from the bromination step, and an epoxide impurity, 2-(2-chlorophenyl)oxirane, which can form during the reduction step. The formation of the dibromo impurity can be minimized by controlling the amount of brominating agent and using a reducing agent like Na₂SO₃ to convert it to the desired monobromo intermediate. The epoxide impurity can be converted to this compound by reacting it with tert-butylamine. A regioisomeric by-product can also be formed during the amination step. Degradation impurities that have been identified include N-tert-butyl glycine, o-chloro-benzoic acid, and chlorobenzene.

Q4: What is the recommended method for the final purification of this compound Hydrochloride?

A4: Recrystallization is the preferred method for purification on an industrial scale. While various solvents can be used, ethyl acetate (EA) has been shown to be an ideal solvent for slurry purification, effectively removing the regioisomeric impurity and providing high purity (99.9%) and a good yield (85%).

Section 2: Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step
Symptom Possible Cause Troubleshooting Action
Lower than expected yield of 2-bromo-1-(2-chlorophenyl)-ethan-1-one.Incomplete reaction.Increase reaction time or temperature. Monitor reaction progress by HPLC.
Significant formation of 2,2-dibromo-1-(2-chlorophenyl)-ethan-1-one.Excess brominating agent.Reduce the equivalents of bromine used.
After the bromination reaction, add a reducing agent like Na₂SO₃ to convert the dibromo by-product to the desired monobromo product.
Issue 2: High Levels of Epoxide Impurity after Reduction
Symptom Possible Cause Troubleshooting Action
Presence of a significant peak corresponding to 2-(2-chlorophenyl)oxirane in the reaction mixture after NaBH₄ reduction.Reaction conditions favoring epoxide formation.This is a known side reaction. Proceed with the amination step by adding tert-butylamine directly to the reaction mixture. The tert-butylamine will react with the epoxide to form this compound.
Issue 3: Inefficient Purification and Low Purity of Final Product
Symptom Possible Cause Troubleshooting Action
Difficulty in removing the regioisomeric by-product.Inappropriate choice of crystallization solvent.Use ethyl acetate (EA) for a slurry purification. This has been demonstrated to be highly effective in removing this specific impurity.
Low overall purity despite recrystallization.Presence of multiple impurities.Ensure that the control of impurities is addressed at each synthetic step. Re-evaluate the bromination and reduction conditions to minimize by-product formation.
Poor crystal formation.Suboptimal solvent volume or cooling rate.Optimize the solvent volume used for recrystallization. A study showed that using 5 volumes of ethyl acetate provided an excellent balance of purity and yield. Control the cooling rate to allow for proper crystal growth.

Section 3: Data Presentation

Table 1: Optimization of the Bromination Reaction of 2-chloroacetophenone

EntryEquivalents of Br₂Yield of 2-bromo-1-(2-chlorophenyl)-ethan-1-one (%)By-product (2,2-dibromo-1-(2-chlorophenyl)-ethan-1-one) (%)
11.583.3415.61
21.385.0512.09
31.080.5410.94
40.876.738.75

Data sourced from Wu et al., 2023.

Table 2: Screening of Solvents for Purification of this compound Hydrochloride

EntrySolventDosage (V)Purity (%)Yield (%)
1i-PrOH398.1279.7
2i-PrOH899.6748.0
3Butyl acetate597.3790.5
4i-PrOAc597.9295.5
5Ethyl Acetate (EA)599.9685.1
6Ethyl Acetate (EA)399.9289.2
7Ethyl Acetate (EA)899.9963.4

Data sourced from Wu et al., 2023.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(2-chlorophenyl)-ethan-1-one (Intermediate 3)

  • Dissolve 2-chloroacetophenone in a suitable solvent like dichloromethane.

  • Slowly add the desired equivalents of bromine (refer to Table 1 for optimization) while maintaining the reaction temperature.

  • After the addition is complete, stir the mixture for a specified time, monitoring the reaction by HPLC.

  • For optimized conditions, after the bromination, add Na₂SO₃ (1.3 equivalents) and stir at 15-20°C to convert the dibromo by-product.

  • Work up the reaction mixture to isolate the crude product.

  • The crude product can be used in the next step without further purification. A purity of 97.6% and a yield of 86.4% have been reported on a 100g scale.

Protocol 2: One-Pot Synthesis of this compound (5) from Intermediate 3

  • Dissolve 2-bromo-1-(2-chlorophenyl)-ethan-1-one (1 equivalent) in ethanol (10 volumes).

  • Cool the solution to 0°C.

  • Slowly add NaBH₄ (1 equivalent) and stir the solution for 1.5 hours.

  • Add tert-butylamine (2 equivalents) to the reaction mixture.

  • Reflux the mixture for 6 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reaction to room temperature and filter.

  • Concentrate the filtrate to dryness.

  • Dissolve the residue in ethyl acetate and wash with water. The organic phase containing this compound is used in the next step.

This one-pot method combines the reduction and amination steps, including the in-situ conversion of the epoxide impurity.

Protocol 3: Purification of this compound Hydrochloride (1)

  • To the ethyl acetate solution containing this compound, add HCl (in a solvent like isopropanol or ethyl acetate) to precipitate the hydrochloride salt.

  • Filter the crude product. A purity of 95% with 5% of the regioisomeric impurity has been reported at this stage.

  • For final purification, perform a slurry wash of the crude product with ethyl acetate (5 volumes).

  • Filter and dry the purified this compound Hydrochloride. This process can yield a product with 99.96% purity and an 85.1% yield for the purification step.

Protocol 4: RP-HPLC Method for Purity Analysis

  • Column: Prontosil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Retention Time for this compound: Approximately 2.880 minutes.

This method has been validated according to ICH guidelines and is suitable for routine quality control analysis.

Section 5: Mandatory Visualizations

Tulobuterol_Synthesis_Pathway cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_reduction_amination Step 2: One-Pot Reduction & Amination cluster_purification Step 3: Salt Formation & Purification 2-chloroacetophenone 2-chloroacetophenone Intermediate_3 2-bromo-1-(2-chlorophenyl) -ethan-1-one 2-chloroacetophenone->Intermediate_3 Br₂, Na₂SO₃ Tulobuterol_base This compound (base) Intermediate_3->Tulobuterol_base 1. NaBH₄ 2. tert-butylamine Tulobuterol_HCl This compound HCl (Purified) Tulobuterol_base->Tulobuterol_HCl HCl, Ethyl Acetate

Caption: Industrial synthesis pathway of this compound Hydrochloride.

Impurity_Formation_Pathway 2-chloroacetophenone 2-chloroacetophenone Intermediate_3 2-bromo-1-(2-chlorophenyl) -ethan-1-one 2-chloroacetophenone->Intermediate_3 Bromination Dibromo_impurity 2,2-dibromo-1-(2-chlorophenyl) -ethan-1-one 2-chloroacetophenone->Dibromo_impurity Excess Br₂ Epoxide_impurity 2-(2-chlorophenyl)oxirane Intermediate_3->Epoxide_impurity NaBH₄ Reduction (Side Reaction) This compound This compound Intermediate_3->this compound 1. NaBH₄ 2. tert-butylamine Epoxide_impurity->this compound tert-butylamine Regioisomeric_impurity Regioisomeric Impurity Epoxide_impurity->Regioisomeric_impurity tert-butylamine (Ring Opening)

Caption: Formation of key process-related impurities.

Troubleshooting_Workflow Start Start Problem Low Purity of Final Product Start->Problem Check_Impurity_Profile Analyze by HPLC Problem->Check_Impurity_Profile High_Regioisomer High Regioisomeric Impurity? Check_Impurity_Profile->High_Regioisomer Optimize_Purification Optimize Slurry Wash with Ethyl Acetate High_Regioisomer->Optimize_Purification Yes High_Other_Impurities High Levels of Other Process Impurities? High_Regioisomer->High_Other_Impurities No End End Optimize_Purification->End Review_Upstream Review Bromination and Reduction Steps High_Other_Impurities->Review_Upstream Yes High_Other_Impurities->End No Review_Upstream->End

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: In Vivo Studies with Tulobuterol Patches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in in-vivo studies involving Tulobuterol patches.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound patches in a question-and-answer format.

Q1: We are observing high variability in plasma drug concentrations between animal subjects. What are the potential causes and solutions?

A1: High variability in plasma concentrations is a common challenge in transdermal studies. The primary sources of this variability can be categorized as follows:

  • Biological Factors:

    • Skin Condition: The integrity of the stratum corneum is the primary barrier to drug absorption. Any abrasions, scratches, or underlying dermatitis can significantly increase drug penetration. Conversely, dry or less hydrated skin can impede absorption.[1][2]

    • Skin Hydration: The level of skin hydration can significantly impact the permeability of the skin to drugs.[2][3][4] Occlusive patches, like many transdermal systems, increase skin hydration, but the baseline hydration and individual response can vary.

    • Animal Strain and Species: Different animal species and even strains within a species have different skin characteristics, such as thickness, hair follicle density, and lipid content, leading to varied absorption rates. For example, rodent skin is generally more permeable than human skin.

    • Application Site: The anatomical location of patch application can influence absorption due to differences in skin thickness, blood flow, and hair density.

    • Metabolism: Skin possesses metabolic enzymes that can degrade the drug before it reaches systemic circulation, and this metabolic activity can differ between subjects.

  • Procedural Factors:

    • Patch Adhesion: Incomplete or inconsistent adhesion of the patch to the skin will result in a smaller effective surface area for drug delivery. This can be a particular challenge in animal studies due to fur and movement.

    • Patch Application Technique: Improper application, such as trapping air bubbles under the patch or inconsistent pressure during application, can affect adhesion and drug release.

    • Hair Clipping vs. Shaving: Shaving can cause micro-abrasions to the skin, increasing permeability. It is generally recommended to clip the hair close to the skin.

Troubleshooting Steps:

  • Standardize Animal Subjects: Use animals of the same strain, age, and sex. Acclimatize them to the experimental conditions to reduce stress.

  • Prepare the Application Site Consistently: Gently clip the hair from the application site 24 hours before patch application to allow any minor skin irritations to subside. Avoid shaving. Clean the area with a dry gauze pad to remove loose hair and debris. Do not use solvents that could alter skin permeability.

  • Ensure Proper Patch Adhesion: Press the patch firmly onto the skin for about 30 seconds to ensure uniform contact. For smaller rodents, the patch size may need to be adjusted. If necessary, use a non-occlusive medical tape around the edges to secure the patch, ensuring it does not cover the active drug reservoir.

  • Control Environmental Conditions: Maintain consistent temperature and humidity in the animal housing, as these can affect skin hydration and blood flow.

  • Consider the Animal Model: Be aware of the inherent differences in skin permeability between your animal model and humans. Porcine skin is often considered a good surrogate for human skin in terms of thickness and permeability.

Q2: Our in vivo efficacy results (e.g., bronchodilation) are not consistent, even when plasma concentrations seem comparable. What could be the issue?

A2: Inconsistent efficacy with similar plasma levels can point to several factors beyond drug absorption:

  • Model Induction Variability: The severity of the induced disease state (e.g., ovalbumin-induced asthma) can vary between animals. This can be due to differences in the immune response to sensitization and challenge.

  • Timing of Efficacy Assessment: The timing of your efficacy measurements relative to patch application and disease challenge is critical. This compound patches have a lag time of about 4 hours, with peak concentrations occurring around 9-12 hours after application. Ensure your assessment window aligns with the expected peak drug effect.

  • Anesthesia Effects: If anesthesia is used during efficacy measurements (e.g., for lung function tests), it can interfere with respiratory parameters and drug response. Standardize the anesthetic protocol meticulously.

  • Pharmacodynamic Tolerance: While less common with transdermal delivery due to steady drug levels, some degree of tachyphylaxis (reduced response) to beta-2 agonists can occur.

Troubleshooting Steps:

  • Refine the Disease Model Protocol: Ensure consistent administration of sensitizing and challenging agents (e.g., ovalbumin and alum). Use a well-established and detailed protocol.

  • Optimize the Timing of Measurements: Conduct a pilot study to determine the optimal time window for assessing bronchodilation after patch application in your specific model.

  • Validate Efficacy Endpoints: Use robust and validated methods for measuring efficacy. For asthma models, this could include whole-body plethysmography to measure airway hyperresponsiveness or analysis of inflammatory cells in bronchoalveolar lavage fluid (BALF).

  • Minimize Anesthetic Interference: If possible, use methods for assessing respiratory function in conscious, restrained animals. If anesthesia is necessary, use the same anesthetic agent, dose, and duration for all animals.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a long-acting beta-2 adrenergic receptor agonist. It stimulates these receptors in the smooth muscle of the airways, leading to the activation of adenylate cyclase. This enzyme increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Q: What are the typical pharmacokinetic parameters of this compound patches? A: The pharmacokinetic profile is characterized by slow, sustained absorption. In healthy adult humans, after applying a 2 mg patch, the peak plasma concentration (Cmax) is reached in approximately 9-12 hours, with a lag time of about 4 hours. The sustained release maintains therapeutic concentrations for up to 24 hours. See the data tables below for a comparison across different populations and species.

Q: Which animal model is best for studying the efficacy of this compound patches? A: The choice of animal model depends on the research question.

  • For allergic asthma: The ovalbumin (OVA)-sensitized mouse (particularly BALB/c strain) or guinea pig model is most common. These models mimic key features of human asthma, such as airway hyperresponsiveness and eosinophilic inflammation.

  • For pharmacological studies of bronchodilation: The guinea pig is often considered superior to the mouse due to greater anatomical and physiological similarities of its airways to humans.

Q: How should the this compound patch be applied to rodents in an in vivo study? A:

  • About 24 hours prior to application, clip the fur on the animal's back, between the shoulder blades, to prevent the animal from reaching and removing the patch.

  • Clean the area with a dry gauze pad. Avoid using solvents.

  • If the patch is too large for the animal, it can be carefully cut to the desired size, ensuring the drug reservoir is not compromised.

  • Remove the protective liner and apply the patch to the prepared skin area.

  • Press down firmly with the palm of your hand for 20-30 seconds to ensure good adhesion.

  • For active animals, the edges of the patch can be secured with a non-occlusive medical tape or a light jacket to prevent removal.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound Patches

ParameterHealthy Adults (2 mg patch)Children with Asthma (1-2 mg patch)Beagle Dogs (0.2 mg/kg patch)
Cmax (ng/mL) ~1.41.33 ± 0.212.09
Tmax (hours) 9 - 1214.0 ± 2.016.0
Absorption Lag Time (hours) ~4Not ReportedNot Reported
Bioavailability (%) 82-90% (over 24h)Not ReportedNot Reported

Data compiled from multiple sources.

Table 2: Example of Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF) from an OVA-Induced Asthma Mouse Model

Cell TypeControl Group (Saline Challenge)OVA-Challenged GroupOVA + this compound Patch
Total Cells (x10^4) 5.6 ± 1.245.8 ± 5.3Significantly Reduced
Eosinophils (x10^4) 0.1 ± 0.0525.3 ± 3.1Significantly Reduced
Neutrophils (x10^4) 0.2 ± 0.13.5 ± 0.8Significantly Reduced
Lymphocytes (x10^4) 0.5 ± 0.28.2 ± 1.5Significantly Reduced
Macrophages (x10^4) 4.8 ± 1.18.8 ± 1.9No Significant Change

Note: These are representative values synthesized from typical results of OVA-challenge studies. Actual values will vary based on the specific protocol. The "Significantly Reduced" entries indicate the expected therapeutic effect of this compound.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice

This protocol is a standard method for inducing an asthma-like phenotype in mice, characterized by airway hyperresponsiveness and eosinophilic inflammation.

  • Materials:

    • Ovalbumin (OVA), Grade V

    • Aluminum hydroxide (Alum)

    • Sterile Phosphate-Buffered Saline (PBS)

    • BALB/c mice (6-8 weeks old)

    • Nebulizer

  • Procedure:

    • Sensitization:

      • On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

      • For the control group, inject with alum in PBS only.

    • Treatment Application:

      • Beginning on Day 25, prepare the dorsal skin of the mice by clipping the fur.

      • Apply the this compound patch (or placebo/vehicle patch for control groups) to the prepared area. The patch should be applied daily until the end of the experiment.

    • Airway Challenge:

      • On Days 28, 29, and 30, challenge the mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

      • The control group is challenged with PBS aerosol only.

    • Endpoint Assessment:

      • 24 to 48 hours after the final OVA challenge, perform endpoint assessments. These can include:

        • Airway Hyperresponsiveness (AHR) Measurement: Using whole-body plethysmography in response to increasing concentrations of methacholine.

        • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.

        • Histology: Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

        • Pharmacokinetics: Collect blood samples at various time points to determine plasma concentrations of this compound.

Mandatory Visualizations

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Smooth Muscle Cell This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound's signaling pathway leading to bronchodilation.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Sensitization Day 0 & 14: Sensitize Mice with OVA/Alum (i.p.) Patch_Prep Day 25: Clip Fur on Dorsal Side Sensitization->Patch_Prep Challenge Day 28-30: Challenge Mice with Nebulized OVA AHR Day 31: Measure Airway Hyperresponsiveness Challenge->AHR Patch_Apply Day 25-31: Daily Application of this compound Patch Patch_Prep->Patch_Apply Patch_Apply->Challenge BALF Day 31: Collect Blood and Bronchoalveolar Lavage Fluid (BALF) AHR->BALF Histo Day 31: Harvest Lung Tissue for Histology BALF->Histo Analysis Analyze Data: PK, Cell Counts, Cytokines, Pathology Histo->Analysis

Caption: Experimental workflow for an in vivo this compound patch study.

Variability_Factors cluster_biological Biological Factors cluster_procedural Procedural Factors Variability High In Vivo Variability Skin_Condition Skin Condition (Hydration, Integrity) Variability->Skin_Condition Species Animal Species / Strain Variability->Species Site Application Site Variability->Site Metabolism Skin Metabolism Variability->Metabolism Adhesion Patch Adhesion Variability->Adhesion Application Application Technique Variability->Application Model Disease Model Induction Variability->Model

Caption: Key factors contributing to variability in in vivo studies.

References

Preventing degradation of Tulobuterol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tulobuterol during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: this compound, like many pharmaceuticals, is susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: this compound may be unstable in highly acidic or alkaline conditions. Hydrolysis can occur, leading to the breakdown of the molecule.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Enzymatic Degradation: When working with biological matrices such as plasma or blood, enzymes present in the sample can metabolize or degrade this compound.

Q2: I am seeing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

A2: Lower than expected concentrations can result from several issues during sample handling and preparation:

  • Inadequate Stabilization: If plasma samples are not properly stabilized after collection, enzymatic degradation can occur. It is crucial to add anticoagulants and potentially enzyme inhibitors.

  • Improper Storage: Storing samples at room temperature for extended periods can lead to degradation. Samples should be frozen, preferably at -80°C, if not analyzed immediately.

  • Suboptimal Extraction: The extraction method used may not be efficient, leading to poor recovery of this compound from the plasma matrix. It is important to validate your extraction procedure.

  • Adsorption to Surfaces: this compound may adsorb to the surfaces of collection tubes or processing equipment. Using low-adsorption plastics or silanized glassware can mitigate this.

Q3: What are the best practices for storing biological samples containing this compound?

A3: To ensure the stability of this compound in biological samples, follow these storage guidelines:

  • Immediate Processing: Process blood samples to obtain plasma or serum as soon as possible after collection.

  • Low Temperature: Store plasma and urine samples at -20°C for short-term storage and at -80°C for long-term storage to minimize chemical and enzymatic degradation.

  • Protection from Light: Store all samples in amber-colored tubes or in the dark to prevent photodegradation.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes before freezing to avoid this.

Q4: Can I use a generic sample preparation method for this compound analysis in urine?

A4: While general methods for drug analysis in urine can be a starting point, it is crucial to optimize and validate the method specifically for this compound. Urine composition can vary significantly, affecting extraction efficiency and matrix effects. A common approach involves dilution of the urine sample, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before analysis by LC-MS/MS.

Troubleshooting Guides

Issue 1: High Variability in Replicate Analyses
Potential Cause Troubleshooting Step
Inconsistent sample collection or handling.Standardize the protocol for sample collection, including the type of collection tubes and the time between collection and processing.
Non-homogenous sample.Ensure the sample is thoroughly mixed (e.g., by gentle inversion) before taking an aliquot for extraction.
Inconsistent extraction efficiency.Review and optimize the extraction protocol. Ensure consistent timing, temperature, and reagent volumes for each sample.
Instrument instability.Check the performance of the analytical instrument (e.g., LC-MS/MS) by running system suitability tests and quality control samples.
Issue 2: Presence of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Degradation of this compound. Review the sample handling and preparation procedure for potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature). Prepare fresh samples under controlled conditions.
Matrix Interference. Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. Consider a more selective sample clean-up procedure, such as a different SPE sorbent.
Contamination. Check all solvents, reagents, and labware for potential sources of contamination. Run a blank sample (matrix without the analyte) to identify any background peaks.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is based on a liquid-liquid extraction method suitable for LC-MS/MS analysis.

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound standard and internal standard (e.g., this compound-d9)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Reconstitution solution (e.g., methanol:water, 50:50 v/v)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard solution.

  • Add 50 µL of 5% ammonium hydroxide solution to basify the sample. Vortex for 30 seconds.

  • Add 1 mL of MTBE. Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution. Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound standard solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix 1 mL of this compound solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of this compound solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of this compound solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the this compound solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl24 hours60°C~5-10%
Base Hydrolysis0.1 M NaOH24 hours60°C~5-15%
Oxidation3% H₂O₂24 hoursRoom Temp~10-20%
Thermal-48 hours80°C~2-5%
PhotodegradationICH Q1B--~5-10%

Note: The degradation percentages are approximate and can vary depending on the exact experimental conditions.

Visualizations

Potential Degradation Pathway of this compound

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation This compound This compound N_Oxide N-Oxide (Oxidative Degradation) This compound->N_Oxide [O] Dealkylation Dealkylation Product (Acid/Base Hydrolysis) This compound->Dealkylation H₂O, H⁺/OH⁻ Photo_Product Photodegradation Product (e.g., Ring Modification) This compound->Photo_Product

Caption: A simplified diagram illustrating potential degradation pathways for this compound under oxidative, hydrolytic, and photolytic stress conditions.

Experimental Workflow for this compound Analysis in Plasma

G cluster_workflow Workflow for this compound Analysis in Plasma A 1. Plasma Sample Collection (EDTA tube) B 2. Addition of Internal Standard A->B C 3. Sample Alkalinization (e.g., NH₄OH) B->C D 4. Liquid-Liquid Extraction (e.g., with MTBE) C->D E 5. Centrifugation D->E F 6. Separation of Organic Layer E->F G 7. Evaporation to Dryness F->G H 8. Reconstitution G->H I 9. LC-MS/MS Analysis H->I

Caption: A step-by-step workflow diagram for the extraction and analysis of this compound from plasma samples.

Technical Support Center: Sustained-Release Tulobuterol Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sustained-release tulobuterol formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of developing a sustained-release formulation for this compound?

A1: The main objectives are to maintain a consistent therapeutic drug concentration in the bloodstream over an extended period, which can improve patient compliance by reducing dosing frequency.[1][2] For this compound, a long-acting β2-adrenergic agonist used for asthma and COPD, this means providing continuous bronchodilation, potentially preventing nocturnal symptoms and "morning dips" in respiratory function.[3][4] Sustained-release formulations, like transdermal patches, also aim to minimize side effects associated with the peak-and-trough plasma concentrations seen with immediate-release forms.

Q2: Which dosage forms are most common for sustained-release this compound?

A2: The most widely developed and commercially successful sustained-release dosage form for this compound is the transdermal patch. This delivery system allows for prolonged, controlled drug release over 24 hours. Other investigated formulations include oral matrix tablets, hydrogels for topical application, and microspheres.

Q3: What are the key mechanisms for achieving sustained release in this compound formulations?

A3: The primary mechanisms depend on the dosage form:

  • Matrix Systems: In this approach, this compound is uniformly dispersed within a polymer matrix. The drug is released as the polymer swells, erodes, or as the drug diffuses through the matrix channels. This is common for oral tablets and some patch designs.

  • Reservoir Systems: These systems feature a drug core surrounded by a release-controlling membrane or layer. A notable example is the "crystal reservoir technology" used in some this compound patches, where the patch contains both dissolved and crystalline forms of the drug in an adhesive layer to maintain a constant release rate.

  • Nanoparticle/Hydrogel Systems: Recent research has explored incorporating this compound nanoparticles into hydrogels. The polymer network of the hydrogel and strong interactions (e.g., π-π stacking with graphene oxide) can retard drug release over several days.

Q4: What excipients are crucial in the formulation of sustained-release this compound?

A4: The choice of excipients is critical and formulation-dependent:

  • For Transdermal Patches: Key components include pressure-sensitive adhesives (e.g., acrylics, rubbers), polymers to form the matrix (e.g., ethyl cellulose), plasticizers, and potentially penetration enhancers to improve skin permeability.

  • For Oral Matrix Tablets: Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or hydrophobic polymers such as ethyl cellulose are used to control drug release.

  • For Hydrogels: Gelling agents like Pluronic® F127 and release-modifying agents like reduced graphene oxide are employed.

Troubleshooting Guides

Issue 1: Poor Adhesion of Transdermal Patch

Q: My experimental this compound patch shows poor adhesion to the skin. What are the potential causes and solutions?

A: Poor adhesion is a common challenge. The primary causes often relate to the formulation's adhesive properties or external factors.

  • Cause 1: Incorrect Adhesive Composition. The balance between the adhesive polymer, tackifying resins, and plasticizers is crucial.

    • Solution: Systematically vary the concentration of the tackifier and plasticizer. An excess of plasticizer can sometimes soften the adhesive too much, reducing cohesive strength. Refer to literature for commonly used adhesive systems like acrylic or rubber-based adhesives.

  • Cause 2: Drug Crystallization on the Surface. If the drug concentration exceeds its solubility in the adhesive matrix, crystals can form on the patch surface, disrupting contact with the skin.

    • Solution: Ensure the drug is fully dissolved during manufacturing. Consider adding a crystallization inhibitor or using a co-solvent. The "crystal reservoir" system intentionally includes crystals within the matrix, not on the surface, to maintain saturation.

  • Cause 3: Environmental Conditions. Storage of patches after the package has been opened can affect adhesive properties, especially under high humidity.

    • Solution: Conduct stability studies under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) to assess the impact on peel adhesive strength. Ensure appropriate packaging with a moisture barrier.

Issue 2: Inconsistent Drug Release or "Dose Dumping"

Q: The in-vitro release profile of my sustained-release formulation is inconsistent, and I'm observing initial "dose dumping." How can I achieve a more controlled, zero-order release?

A: Dose dumping (a large, rapid release of the drug) is a critical safety concern. Achieving a consistent, zero-order release profile requires careful control over the formulation and manufacturing process.

  • Cause 1: Inhomogeneous Drug Distribution. Uneven dispersion of this compound within the polymer matrix is a common cause.

    • Solution: Optimize the mixing process during formulation. For matrix tablets, ensure uniform blending of the drug and polymers before compression. For patches made via hot-melt coating, ensure the drug is fully dissolved and mixed in the molten adhesive before coating.

  • Cause 2: Improper Polymer Selection or Concentration. The type and concentration of the release-controlling polymer directly influence the release rate.

    • Solution: Experiment with different viscosity grades of polymers (e.g., HPMC K100M vs. HPMC K15M for tablets) or different polymer types (hydrophilic vs. hydrophobic). Increasing the polymer concentration or using a higher molecular weight polymer generally slows down the release rate.

  • Cause 3: Cracks or Defects in the Rate-Controlling Membrane/Coating. For reservoir or coated systems, any imperfection in the coating can lead to rapid drug release.

    • Solution: Carefully control the coating process parameters (e.g., spray rate, temperature in a fluidized bed coater). Evaluate the integrity of the coating using techniques like scanning electron microscopy (SEM).

Issue 3: Drug Instability in the Formulation

Q: I am observing degradation or crystallization of this compound in my formulation during stability studies. What are the likely causes and how can I improve stability?

A: this compound stability can be compromised by chemical degradation (e.g., from heat during manufacturing) or physical instability (e.g., crystallization).

  • Cause 1: Drug-Excipient Incompatibility. Some excipients can interact with the drug, leading to degradation. For this compound, acidic excipients may react with its amine group.

    • Solution: Conduct thorough pre-formulation studies to assess the compatibility of this compound with all planned excipients. Adding amine compounds like ammonia water to the adhesive layer has been shown to improve this compound stability.

  • Cause 2: High Temperature During Manufacturing. Processes like hot-melt coating can expose the drug to high temperatures, causing decomposition.

    • Solution: Optimize the manufacturing process to use the lowest possible temperature for the shortest duration. An alternative is to use a solvent-based coating technique, although this introduces challenges related to residual solvents.

  • Cause 3: Drug Crystallization Over Time. In amorphous solid dispersions, the drug may revert to its more stable crystalline form over time, which can alter the release profile.

    • Solution: Select polymers that have good miscibility with this compound to create a stable amorphous system. Adding crystallization inhibitors can also be effective. Alternatively, a formulation can be designed to maintain the drug in a supersaturated but stable amorphous state.

Quantitative Data

Table 1: Influence of Polymer Type on this compound Release from Ointment Bases
Formulation BasePolymer/Base TypePenetration EnhancerCumulative Drug Release (µg/cm²) at 24hRelease ProfileReference
Water-Soluble (WS)Water-Soluble OintmentNone~150Sustained
Water-Soluble (WS)Water-Soluble Ointmentl-menthol~250Zero-Order
Absorptive (AB)Absorptive Ointmentl-menthol~125Sustained
Aqueous Ionic Cream (AC)Aqueous Ionic Creaml-menthol~100Sustained

Data are estimated from graphical representations in the cited sources and are for comparative purposes.

Table 2: Validation Parameters for RP-HPLC Assay of this compound
ParameterMethod 1Method 2
Mobile Phase Acetonitrile: 0.02M KH₂PO₄ buffer (60:40), pH 3.0Methanol: Sodium Heptane Sulfonate solution (55:45)
Column Prontosil C18 (250 x 4.6 mm, 5 µm)Not specified
Detection Wavelength 215 nmNot specified
Linearity Range 25 - 75 µg/mL0.005 - 0.1 µg/mL
Correlation Coefficient (r²) 0.9998Not specified
Limit of Detection (LOD) 2.90 µg/mLNot specified
Limit of Quantification (LOQ) 0.95 µg/mLNot specified
Retention Time 2.880 minNot specified
Reference

Experimental Protocols

Protocol 1: Preparation of this compound Transdermal Patch (Solvent-Casting Method)

This protocol is a generalized procedure based on methods described in the literature.

  • Preparation of the Adhesive Solution:

    • Accurately weigh the required amounts of this compound, acrylic pressure-sensitive adhesive (e.g., Duro-Tak 87-2516), and any other excipients (e.g., cross-linking agents, permeation enhancers).

    • Dissolve the components in a suitable volatile solvent (e.g., ethyl acetate, ethanol) in a sealed container.

    • Mix thoroughly using a magnetic stirrer or roller mixer until a homogenous, clear solution is obtained. Allow the solution to stand to eliminate air bubbles.

  • Coating:

    • Calibrate a film applicator to the desired wet film thickness. The final dried thickness should typically be between 20-60 µm.

    • Pour the adhesive solution onto a release liner (e.g., siliconized polyethylene terephthalate film).

    • Draw the applicator across the release liner at a slow, constant speed to cast a uniform film.

  • Drying:

    • Place the coated liner in a temperature-controlled oven.

    • Dry the film to remove the solvent. A typical drying condition might be 80°C for 30-40 minutes. The temperature should be below the degradation point of this compound but sufficient to remove the solvent.

  • Lamination and Cutting:

    • Once dry, carefully laminate the adhesive layer onto a backing film (e.g., polyethylene terephthalate).

    • Use a roller to press the layers together firmly, ensuring no air bubbles are trapped.

    • Cut the laminated sheet into patches of the desired size using a calibrated die cutter.

  • Packaging:

    • Seal each patch in an individual pouch (e.g., aluminum-lined) to protect it from light and moisture.

Protocol 2: In-Vitro Drug Release Testing for Transdermal Patches (Franz Diffusion Cell)

This protocol outlines a standard method for assessing the release and permeation of this compound from a transdermal patch.

  • Apparatus: Franz Diffusion Cell.

  • Membrane Preparation:

    • Use either a synthetic membrane (e.g., cellulose acetate) or excised animal skin (e.g., rat abdominal skin).

    • If using animal skin, carefully remove subcutaneous fat and hair. Equilibrate the skin in the receptor medium for 30 minutes before mounting.

  • Experimental Setup:

    • Mount the prepared membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain sink conditions.

    • Place a small magnetic stir bar in the receptor compartment and place the entire assembly on a magnetic stirrer with a water jacket to maintain a constant temperature (typically 32°C or 37°C).

  • Sample Application and Sampling:

    • Cut the this compound patch to a size that fits the donor compartment opening and apply it to the membrane surface.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of sample from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as RP-HPLC.

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time to determine the release profile.

Visualizations

Experimental_Workflow_Transdermal_Patch cluster_formulation 1. Formulation cluster_manufacturing 2. Manufacturing cluster_qc 3. Quality Control F1 Weigh API & Excipients F2 Dissolve in Solvent F1->F2 F3 Homogenize Mixture F2->F3 M1 Cast Film on Liner F3->M1 M2 Dry to Remove Solvent M1->M2 M3 Laminate with Backing M2->M3 M4 Cut into Patches M3->M4 Q1 Assay & Uniformity M4->Q1 Q2 Adhesion Tests Q1->Q2 Q3 In-Vitro Release Test Q2->Q3 Q4 Stability Studies Q3->Q4 Final Final Q4->Final Final Product

Caption: Workflow for sustained-release this compound patch development.

Troubleshooting_Decision_Tree Start Problem Encountered InconsistentRelease Inconsistent Release / Dose Dumping? Start->InconsistentRelease PoorAdhesion Poor Adhesion? Start->PoorAdhesion Instability Drug Instability? Start->Instability Polymer Check Polymer Type/Conc. InconsistentRelease->Polymer Yes Mixing Check Drug Homogeneity InconsistentRelease->Mixing Yes Coating Inspect Coating Integrity InconsistentRelease->Coating Yes AdhesiveComp Adjust Adhesive/Tackifier Ratio PoorAdhesion->AdhesiveComp Yes Crystals Check for Surface Crystallization PoorAdhesion->Crystals Yes Storage Evaluate Storage Conditions PoorAdhesion->Storage Yes Compatibility Check Drug-Excipient Compatibility Instability->Compatibility Yes Temp Optimize Manufacturing Temperature Instability->Temp Yes Amorphous Assess Amorphous Stability Instability->Amorphous Yes

Caption: Decision tree for troubleshooting common formulation issues.

Crystal_Reservoir_Mechanism Crystal Reservoir Release Mechanism cluster_patch Transdermal Patch Adhesive Layer Crystals This compound Crystals (Reservoir) Molecules Dissolved this compound (Active Pool) Crystals->Molecules Replenishes Dissolved Drug Skin Stratum Corneum Molecules->Skin Diffusion Gradient Blood Systemic Circulation Skin->Blood Absorption

Caption: Mechanism of a crystal reservoir system in a this compound patch.

References

Technical Support Center: Enhancing the Bioavailability of Transdermal Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the bioavailability of transdermal tulobuterol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and evaluation of transdermal this compound delivery systems.

Issue 1: Low Skin Permeation and Flux

Q: My in vitro skin permeation study shows low flux and cumulative permeation of this compound. What are the potential causes and how can I troubleshoot this?

A: Low skin permeation is a common challenge primarily due to the barrier function of the stratum corneum. Here are potential causes and troubleshooting steps:

  • Inadequate Formulation Strategy: The vehicle or patch formulation may not be optimized for this compound delivery.

    • Solution: Consider incorporating permeation enhancers. For instance, the addition of l-menthol has been shown to significantly enhance the release of this compound nanoparticles from a water-soluble ointment base.[1] Nanoparticle technology itself can also improve skin penetration by increasing the surface area for dissolution and adhesion to the stratum corneum.[1]

  • Suboptimal Choice of Ointment Base: The type of ointment base can significantly impact drug release.

    • Solution: A study comparing water-soluble, absorptive, and aqueous ionic cream bases found that a water-soluble ointment resulted in higher this compound release.[1]

  • Poor Drug Release from the Patch Matrix: The adhesive and other excipients in the patch might be retaining the drug.

    • Solution: Investigate the interaction between this compound and the pressure-sensitive adhesive (PSA). Some enhancers, like Azone (AZ), have been found to increase the mobility of the PSA, which in turn enhances drug release.[2]

Logical Workflow for Troubleshooting Low Skin Permeation

low_permeation_troubleshooting start Low this compound Skin Permeation Detected check_formulation Review Formulation Components start->check_formulation is_enhancer_present Permeation Enhancer Included? check_formulation->is_enhancer_present add_enhancer Incorporate a Permeation Enhancer (e.g., l-menthol, Azone) is_enhancer_present->add_enhancer No optimize_enhancer Optimize Enhancer Concentration is_enhancer_present->optimize_enhancer Yes re_evaluate Re-evaluate Skin Permeation In Vitro add_enhancer->re_evaluate check_base Evaluate Ointment/Patch Base optimize_enhancer->check_base is_base_optimal Is the Base Optimized for Release? (e.g., water-soluble) check_base->is_base_optimal change_base Test Alternative Bases (e.g., Water-Soluble Ointment) is_base_optimal->change_base No check_psa Analyze Drug-PSA Interaction is_base_optimal->check_psa Yes change_base->re_evaluate modify_psa Modify PSA or Add Mobility Enhancer (e.g., Azone) check_psa->modify_psa modify_psa->re_evaluate

Caption: Troubleshooting workflow for low this compound skin permeation.

Issue 2: High Variability in Pharmacokinetic Data

Q: My in vivo study in rats shows high inter-subject variability in the plasma concentrations of this compound. What could be the reasons and how can I minimize this?

A: High variability in pharmacokinetic data is a frequent issue in transdermal studies. Potential sources of variability and mitigation strategies are:

  • Skin Condition and Thickness: The thickness of the stratum corneum can vary between subjects, influencing drug absorption.[3] Damaged or thinner skin can lead to higher and more rapid absorption.

    • Solution: Ensure consistent skin integrity of the animal models. Carefully inspect the application site for any signs of irritation or damage before patch application. Use animals of a similar age and weight to minimize physiological variations.

  • Patch Adhesion: Inconsistent or poor adhesion of the transdermal patch can lead to variable drug delivery.

    • Solution: Ensure the application site is clean, dry, and free of hair. The mechanical properties of the patch, such as tack and peel adhesion, should be optimized.

  • Animal Behavior: Animals may dislodge or chew the patches.

    • Solution: Use appropriate measures to secure the patch, such as a light dressing or a protective jacket. Monitor the animals regularly to ensure the patches remain intact.

Issue 3: Skin Irritation at the Application Site

Q: I am observing erythema and edema at the patch application site in my animal studies. How can I address this skin irritation?

A: Skin irritation can be caused by the drug itself, the adhesive, or other excipients in the formulation.

  • Permeation Enhancers: Some chemical permeation enhancers can disrupt the skin barrier and cause irritation.

    • Solution: Optimize the concentration of the permeation enhancer to the lowest effective level. Consider using less irritating enhancers or combining enhancers at lower concentrations.

  • Adhesive Properties: The type of adhesive and its occlusive properties can lead to irritation.

    • Solution: Select a biocompatible adhesive. Acrylic adhesives are often used in transdermal patches. Ensure the patch has adequate water vapor permeability to prevent excessive moisture buildup under the patch.

  • Drug Concentration: A high concentration of the drug in the formulation can sometimes contribute to irritation.

    • Solution: If possible, reduce the drug loading while maintaining therapeutic efficacy, perhaps by improving the efficiency of the delivery system with other formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the bioavailability of transdermal this compound?

A1: The primary strategies focus on overcoming the skin's barrier, the stratum corneum. These include:

  • Chemical Permeation Enhancers: Compounds like l-menthol and Azone can reversibly disrupt the lipid structure of the stratum corneum, facilitating drug penetration.

  • Nanocarriers: Formulating this compound as nanoparticles can increase its penetration into the skin. Nanovesicles and polymeric nanoparticles can promote transdermal permeation without significantly altering the skin's structure.

  • Formulation Optimization: The choice of vehicle or patch base is crucial. Water-soluble ointments have been shown to provide better drug release compared to other bases. The properties of the pressure-sensitive adhesive in patches also play a significant role in drug release.

Mechanism of Chemical Permeation Enhancers

permeation_enhancers cluster_skin Stratum Corneum corneocytes {Corneocytes (Bricks)} dermis Viable Epidermis / Dermis corneocytes->dermis Enhanced Permeation lipid_matrix {Lipid Matrix (Mortar)} enhancer Chemical Permeation Enhancer enhancer->lipid_matrix Disrupts Lipid Bilayer This compound This compound blood_vessel Capillary dermis->blood_vessel Systemic Absorption in_vitro_workflow prep_skin 1. Skin Preparation (Excise and dermatomize rat abdominal skin) mount_skin 2. Mount Skin in Franz Cell (Stratum corneum facing donor compartment) prep_skin->mount_skin add_receptor 3. Fill Receptor Compartment (e.g., Phosphate buffered saline) mount_skin->add_receptor apply_formulation 4. Apply this compound Formulation (To the skin surface in the donor compartment) add_receptor->apply_formulation sampling 5. Collect Samples at Intervals (From the receptor compartment over 24h) apply_formulation->sampling analysis 6. Analyze this compound Concentration (e.g., using HPLC) sampling->analysis data_calc 7. Calculate Permeation Parameters (Flux, Permeability Coefficient, Lag Time) analysis->data_calc

References

Validation & Comparative

In vitro comparison of Tulobuterol and Formoterol's anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of respiratory therapeutics, the anti-inflammatory properties of long-acting β2-agonists (LABAs) are of significant interest to researchers and drug developers. This guide provides an in vitro comparison of the anti-inflammatory activities of two such agents: Tulobuterol and Formoterol. While direct head-to-head in vitro studies are limited, this analysis synthesizes available data to offer a comparative overview of their mechanisms and efficacy in modulating inflammatory responses.

Key Findings at a Glance

Emerging in vitro evidence suggests that both this compound and Formoterol possess anti-inflammatory properties beyond their primary bronchodilatory function. However, the extent and nature of these effects appear to differ. One in vivo study in a mouse model of allergic asthma indicated that this compound may have a more pronounced anti-inflammatory effect compared to Formoterol[1][2][3]. This is reportedly mediated through the downregulation of the Spleen tyrosine kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway[1][2].

Formoterol's anti-inflammatory profile is more complex, with some studies demonstrating inhibitory effects on certain pro-inflammatory mediators, while others suggest a potential pro-inflammatory role under specific conditions.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of this compound and Formoterol. It is important to note the differences in experimental models and stimuli when comparing these values.

DrugCell TypeInflammatory StimulusMeasured EffectPotency (EC50/IC50)Reference
Formoterol Monocyte-Derived MacrophagesLipopolysaccharide (LPS)Inhibition of Tumor Necrosis Factor-α (TNF-α) release2.4 ± 1.8 nM
Formoterol Monocyte-Derived MacrophagesLipopolysaccharide (LPS)Inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) release24.6 ± 2.1 nM
This compound Human Tracheal Epithelial CellsRhinovirus Type 14 (RV14)Inhibition of Interleukin-6 (IL-6) releaseNot Reported
This compound Human Tracheal Epithelial CellsRhinovirus Type 14 (RV14)Inhibition of Interleukin-8 (IL-8) releaseNot Reported
This compound Human Tracheal Epithelial CellsRhinovirus Type 14 (RV14)Inhibition of Interleukin-1β (IL-1β) releaseNot Reported

Mechanistic Insights: Impact on Key Inflammatory Pathways

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Both this compound and Formoterol have been investigated for their ability to modulate this critical pathway.

This compound: In vitro studies using human tracheal epithelial cells have demonstrated that this compound can inhibit the activation of NF-κB induced by rhinovirus infection. This inhibition is a key mechanism underlying its ability to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8. The proposed mechanism involves the suppression of the Syk/NF-κB signaling cascade.

Tulobuterol_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Rhinovirus) cluster_cell Epithelial Cell Stimulus Rhinovirus Syk Syk Stimulus->Syk IKK IKK Complex Syk->IKK IkB IκB IKK->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer releases NFkB_nucleus Active NF-κB NFkB_dimer->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_nucleus->Gene_Expression This compound This compound This compound->Syk inhibits

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the Syk/NF-κB pathway.

Formoterol: The effect of Formoterol on the NF-κB pathway is less clear, with conflicting reports. Some studies suggest that Formoterol has no significant effect on NF-κB activation in bronchial epithelial cells. Conversely, other research on bronchial biopsies from asthmatic patients has shown a reduction in activated NF-κB in the epithelium following Formoterol treatment. This discrepancy may be attributable to differences in experimental systems, cell types, and inflammatory stimuli. Furthermore, some evidence points towards a potential pro-inflammatory role for Formoterol, as it has been shown to induce IL-6 and IL-8 secretion in human bronchial epithelia through pathways that may involve PKA, Src, and ERK1/2.

Formoterol_Signaling cluster_cell Bronchial Epithelial Cell Formoterol Formoterol Beta2_AR β2-Adrenergic Receptor Formoterol->Beta2_AR NFkB NF-κB Pathway Formoterol->NFkB PKA PKA Beta2_AR->PKA Src Src PKA->Src ERK ERK1/2 Src->ERK Cytokine_Release IL-6 & IL-8 Release ERK->Cytokine_Release induces NFkB_effect Conflicting Effects NFkB->NFkB_effect

Figure 2: Formoterol's complex signaling, including potential pro-inflammatory effects and debated impact on NF-κB.

Experimental Protocols

A summary of the methodologies employed in the cited in vitro studies is provided below to facilitate replication and further investigation.

Cytokine Release Assays
  • Cell Lines:

    • Human Tracheal Epithelial Cells (for this compound studies)

    • Human Monocyte-Derived Macrophages (for Formoterol studies)

    • Human Bronchial Epithelial Cells (for Formoterol studies)

  • Inflammatory Stimuli:

    • Rhinovirus Type 14 (RV14) for this compound studies.

    • Lipopolysaccharide (LPS) for Formoterol studies on macrophages.

    • Tumor Necrosis Factor-α (TNF-α) for Formoterol studies on bronchial epithelial cells.

  • Methodology:

    • Cells are cultured to a suitable confluency in appropriate media.

    • Cells are pre-incubated with varying concentrations of this compound or Formoterol for a specified duration.

    • The inflammatory stimulus (e.g., RV14, LPS, TNF-α) is added to the cell cultures.

    • After a defined incubation period, the cell culture supernatant is collected.

    • The concentration of secreted cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α, GM-CSF) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Cytokine_Assay_Workflow Start Start Cell_Culture Culture Cells to Confluency Start->Cell_Culture Drug_Incubation Pre-incubate with This compound or Formoterol Cell_Culture->Drug_Incubation Stimulation Add Inflammatory Stimulus (e.g., LPS, Rhinovirus) Drug_Incubation->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Determine IC50/EC50 ELISA->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for in vitro cytokine release assays.
NF-κB Activation Assays

  • Cell Lines:

    • Human Tracheal Epithelial Cells

  • Methodology:

    • Cells are treated with the drug and/or inflammatory stimulus as described above.

    • Nuclear extracts are prepared from the cell lysates.

    • The activation of NF-κB is assessed using methods such as:

      • Western Blotting: To detect the translocation of NF-κB subunits (e.g., p65) to the nucleus or the degradation of the inhibitory protein IκB.

      • Electrophoretic Mobility Shift Assay (EMSA): To measure the DNA-binding activity of NF-κB to its consensus sequence.

      • Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

Conclusion

The available in vitro data suggest that both this compound and Formoterol possess anti-inflammatory activities, although their mechanisms and potency may differ. This compound appears to consistently inhibit pro-inflammatory cytokine production through the suppression of the Syk/NF-κB pathway. The anti-inflammatory profile of Formoterol is more multifaceted, with evidence for both anti-inflammatory and potentially pro-inflammatory effects, and its impact on the NF-κB pathway remains an area of active investigation.

Further direct comparative in vitro studies, particularly those providing quantitative potency data for this compound, are warranted to provide a more definitive comparison of these two important respiratory medications. Researchers are encouraged to consider the specific cell types and inflammatory contexts when interpreting these findings and designing future experiments.

References

Head-to-Head Clinical Trial Analysis: Tulobuterol Patch vs. Inhaled LABAs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transdermal tulobuterol patch against inhaled long-acting beta-agonist (LABA) therapies for obstructive airway diseases. This analysis is based on data from head-to-head clinical trials, with a focus on efficacy, safety, and patient-reported outcomes.

Efficacy in Asthma

A key area of investigation has been the comparative efficacy of the this compound patch and inhaled LABAs as add-on therapy to inhaled corticosteroids (ICS) in patients with asthma.

A prospective, randomized, cross-over trial involving 54 patients with moderate to severe asthma, suboptimally controlled on ICS, compared a 2 mg daily this compound patch with 50 mcg twice-daily inhaled salmeterol over four weeks.[1] While both treatments significantly improved mean prebronchodilator morning peak expiratory flow (PEF) and health-related quality of life (HRQoL) compared to the run-in period, salmeterol demonstrated a significantly higher mean morning PEF.[1] However, the improvements in HRQoL scores were comparable between the two groups.[1]

Another study with a similar patient population and a 12-week open-label design found that salmeterol provided greater bronchodilatory effects than the this compound patch.[2] Specifically, significant improvements in FEF25-75%, MEF25%, and R5 of impulse oscillometry (IOS) were observed only in the salmeterol group.[2] Conversely, the Asthma Control Test (ACT) and St. George's Respiratory Questionnaire (SGRQ) scores, reflecting asthma control and quality of life, showed significant improvement only in the this compound patch group, although there was no statistically significant difference between the groups for these measures.

In a comparison with formoterol, a study involving 18 elderly outpatients with mild to moderate asthma on budesonide (an ICS) was conducted. This 12-week randomized prospective study compared the addition of either inhaled formoterol (as part of a combination inhaler with budesonide) or the this compound patch. The formoterol group showed a significant improvement in the resonant frequency ("Fres") measured by IOS, suggesting better improvement in respiratory function itself. In contrast, the this compound patch group demonstrated a significant improvement in the "emotion" domain of the mini-Asthma Quality of Life Questionnaire (mini-AQLQ), indicating a potential advantage in patient satisfaction.

A separate study in elderly asthma patients (aged ≥ 70) treated with budesonide also found that a budesonide/formoterol combination inhaler led to a significant increase in lung function (FEV1, %FEV1) and mini-AQLQ score compared to the budesonide plus this compound patch group at both 4 and 12 weeks.

Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

In the context of stable COPD, a 12-week, multicenter, open-label, randomized study (the BAREC study) compared the 2 mg daily this compound patch with 50 mcg twice-daily inhaled salmeterol in 92 patients. Both treatments led to significant improvements in FEV1, FVC, and PEF from baseline, with no significant differences between the groups. Notably, the total SGRQ score showed a significant improvement from baseline at 8 weeks only in the this compound group. Furthermore, compliance with the treatment regimen was significantly higher in the this compound patch group.

Another study focusing on elderly, treatment-naïve COPD patients in a randomized crossover trial found that while both the this compound patch and inhaled salmeterol produced similar increases in spirometric values, the 6-minute walk distance (6MWD) and quality of life significantly improved from baseline only after treatment with the this compound patch. This study also highlighted significantly better adherence with the this compound patch.

Safety and Tolerability

Across the reviewed studies, both the this compound patch and inhaled LABAs were generally well-tolerated. A Phase IV clinical study involving 300 patients (189 with asthma, 111 with COPD) reported only one patient (0.3%) experiencing a mild adverse event (swelling) with the this compound patch, with no serious safety concerns raised. In a comparative study in children with acute asthma, one child in the oral salbutamol group experienced hand trembling, while no adverse events were reported in the this compound patch group. The reviewed head-to-head trials with inhaled LABAs in adults did not report significant differences in the incidence of adverse events.

Quantitative Data Summary

Table 1: Comparison of this compound Patch and Inhaled Salmeterol in Moderate to Severe Asthma

Outcome MeasureThis compound Patch (2 mg/day)Inhaled Salmeterol (50 mcg twice daily)p-value (between groups)
Mean Morning PEF Significant improvement from baseline (p < 0.01)Significant improvement from baseline (p < 0.0001)< 0.001
HRQoL Score Significant improvement from baseline (p < 0.05)Significant improvement from baseline (p < 0.05)Not significant

Table 2: Comparison of this compound Patch and Inhaled Salmeterol in Stable COPD (BAREC Study)

Outcome MeasureThis compound Patch (2 mg/day)Inhaled Salmeterol (50 mcg twice daily)p-value (between groups)
FEV1, FVC, PEF Improved from baselineImproved from baselineNot significant
Total SGRQ Score at 8 weeks Significant improvement from baseline (-4.7 units)Not significantly improved from baselineNot reported
Treatment Compliance 98.5%94.1%< 0.05

Table 3: Comparison of Add-on Formoterol vs. This compound Patch to Budesonide in Elderly Asthma Patients

Outcome MeasureBudesonide/Formoterol CombinationBudesonide + this compound Patchp-value
"Fres" of IOS ImprovedNo significant change0.03
"Emotion" domain of mini-AQLQ No significant changeImproved0.03

Experimental Protocols

This compound Patch vs. Inhaled Salmeterol in Asthma (Cross-over Study)
  • Study Design: A prospective, randomized, open-label, cross-over trial.

  • Participants: 54 patients with moderate to severe asthma suboptimally controlled on inhaled corticosteroids.

  • Interventions: 4 weeks of treatment with a 2 mg daily this compound patch and 4 weeks of treatment with 50 mcg inhaled salmeterol twice daily.

  • Primary Outcome Variables: Mean prebronchodilator morning PEF during the last 14 days of each treatment period and health-related quality of life assessed by the St. George's Respiratory Questionnaire (SGRQ).

This compound Patch vs. Inhaled Salmeterol in Stable COPD (BAREC Study)
  • Study Design: A multicenter, open-label, randomized, parallel-group study.

  • Participants: 92 clinically stable COPD patients (age ≥ 40 years, postbronchodilator FEV1/FVC <70%, and postbronchodilator FEV1 <80% predicted).

  • Interventions: After a 2-week run-in period, patients were administered either a 2 mg once-daily this compound patch or 50 mcg inhaled salmeterol twice a day for 12 weeks.

  • Outcome Measures: FEV1, FVC, PEF, St. George's Respiratory Questionnaire (SGRQ) total score, and treatment compliance.

Add-on Formoterol vs. This compound Patch to Budesonide in Elderly Asthma
  • Study Design: A randomized, prospective, parallel-group study.

  • Participants: 18 outpatients (9 per group) with mild to moderate bronchial asthma with FEV1.0% < 80% treated with intermediate ICS dosages.

  • Interventions: 12 weeks of treatment with either a budesonide/formoterol combination inhaler (160/4.5 µg, 2 inhalations twice daily) or budesonide (200 mcg, 2 inhalations twice daily) plus a 2 mg daily this compound patch.

  • Outcome Measures: Peak expiratory flow, forced expiratory volume in 1 second, impulse oscillometry (IOS), fractional exhaled nitric oxide (FeNO), Asthma Control Questionnaire, and mini-Asthma Quality of Life Questionnaire (mini-AQLQ).

Visualizations

G cluster_0 Simplified Beta-2 Adrenergic Receptor Signaling Pathway b2ar Beta-2 Adrenergic Receptor gs Gs Protein b2ar->gs Agonist Binding (this compound/LABA) ac Adenylyl Cyclase gs->ac Activation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation bronchodilation Bronchodilation pka->bronchodilation Smooth Muscle Relaxation

Caption: Simplified signaling pathway of beta-2 adrenergic agonists leading to bronchodilation.

G cluster_1 Experimental Workflow: Cross-over Trial (Asthma) screening Patient Screening (Moderate-Severe Asthma) randomization Randomization screening->randomization group_a Group A (this compound Patch - 4 weeks) randomization->group_a group_b Group B (Inhaled Salmeterol - 4 weeks) randomization->group_b washout Washout Period group_a->washout group_b->washout crossover_a Group A (Inhaled Salmeterol - 4 weeks) washout->crossover_a crossover_b Group B (this compound Patch - 4 weeks) washout->crossover_b analysis Data Analysis (PEF, HRQoL) crossover_a->analysis crossover_b->analysis

Caption: Workflow for the cross-over design clinical trial in asthma patients.

G cluster_2 Experimental Workflow: Parallel-group Trial (COPD) screening Patient Screening (Stable COPD) run_in 2-week Run-in Period screening->run_in randomization Randomization run_in->randomization group_tulo This compound Patch Group (12 weeks) randomization->group_tulo group_sal Inhaled Salmeterol Group (12 weeks) randomization->group_sal assessment Outcome Assessment (FEV1, SGRQ, etc.) group_tulo->assessment group_sal->assessment

Caption: Workflow for the parallel-group design clinical trial in COPD patients.

References

Validating Tulobuterol's Efficacy in Animal Models of COPD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge, necessitating the continued development of effective therapies. Tulobuterol, a long-acting beta-2 adrenergic receptor agonist (LABA), has shown promise in clinical settings for the management of COPD.[1] This guide provides a comprehensive comparison of this compound's efficacy with other key LABAs, drawing upon available preclinical data from animal models of obstructive lung disease. While direct studies of this compound in specific COPD animal models are limited, this guide contextualizes its potential performance by examining its effects in a relevant inflammatory model and comparing it to established alternatives like salmeterol, formoterol, and indacaterol, for which more extensive COPD animal model data exists.

Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway

This compound, like other LABAs, exerts its therapeutic effect primarily through the activation of beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[2] This interaction initiates a signaling cascade that leads to bronchodilation. Upon binding of this compound to the receptor, a conformational change activates a stimulatory G protein (Gs). The alpha subunit of this G protein then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.[3]

Beta2_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein (α, β, γ) Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Inactivates Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to

Beta-2 adrenergic receptor signaling pathway for bronchodilation.

Comparative Efficacy in Animal Models

To provide a comprehensive comparison for COPD, this guide presents data from studies on other prominent LABAs in well-established COPD animal models.

Anti-Inflammatory Effects
DrugAnimal ModelKey Findings
This compound OVA-induced Allergic Asthma (Mouse)Significantly reduced total leukocytes, neutrophils, lymphocytes, and eosinophils in BALF. Decreased levels of TNF-α, IL-1β, and IL-6.
Salmeterol Lipopolysaccharide (LPS)-induced COPD (Mouse)In combination with formoterol, significantly downregulated IFN-γ, IL-18, and IL-4 expression and reduced inflammatory cell infiltration.
Formoterol Lipopolysaccharide (LPS)-induced COPD (Mouse)In combination with salmeterol, significantly downregulated IFN-γ, IL-18, and IL-4 expression and reduced inflammatory cell infiltration.
Indacaterol Not specified in available animal studiesData on anti-inflammatory effects in animal models of COPD is limited. Clinical studies show improvements in lung function and symptoms.
Effects on Lung Function and Airway Remodeling
DrugAnimal ModelKey Findings
This compound OVA-induced Allergic Asthma (Mouse)Attenuated inflammatory cell infiltration in peribronchial and perivascular regions.
Salmeterol Lipopolysaccharide (LPS)-induced COPD (Mouse)In combination with formoterol, improved functional residual capacity and inspiratory resistance. Histological analysis showed reduced smooth muscle thickening and goblet cell hyperplasia.
Formoterol Lipopolysaccharide (LPS)-induced COPD (Mouse)In combination with formoterol, improved functional residual capacity and inspiratory resistance. Histological analysis showed reduced smooth muscle thickening and goblet cell hyperplasia.
Indacaterol Not specified in available animal studiesPreclinical studies in guinea pig and human tissues demonstrated a high efficacy and long duration of action in relaxing airway smooth muscle. Clinical trials confirm significant improvements in FEV1 in COPD patients.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for inducing COPD in animal models, which are essential for evaluating the efficacy of therapeutic agents like this compound and its comparators.

Cigarette Smoke-Induced COPD Model in Mice

This model is widely used as cigarette smoking is the primary cause of COPD in humans.

Workflow:

CS_COPD_Workflow cluster_protocol Cigarette Smoke-Induced COPD Protocol Animal_Selection Animal Selection (e.g., C57BL/6 mice) Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization CS_Exposure Cigarette Smoke Exposure (e.g., 4-6 months, 5 days/week) Acclimatization->CS_Exposure Treatment Drug Administration (e.g., this compound, Salmeterol) CS_Exposure->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis

Workflow for Cigarette Smoke-Induced COPD Model.

Methodology:

  • Animal Selection: C57BL/6 mice are commonly used due to their susceptibility to developing COPD-like features.

  • Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.

  • Cigarette Smoke Exposure: Mice are exposed to whole-body or nose-only cigarette smoke. A typical chronic exposure protocol involves exposing the animals to the smoke of 2-4 cigarettes per day, 5 days a week, for a period of 4 to 6 months.

  • Drug Administration: During the exposure period, or after the development of the COPD phenotype, animals are treated with the test compound (e.g., this compound) or a comparator drug. Administration can be via inhalation, oral gavage, or transdermal patch.

  • Endpoint Analysis:

    • Lung Function: Measured using techniques such as whole-body plethysmography to assess parameters like forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC).

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-1β, IL-6).

    • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess emphysema (mean linear intercept), inflammation, and airway remodeling.

Elastase-Induced Emphysema Model in Rats

This model is used to specifically study the emphysematous component of COPD.

Workflow:

Elastase_Emphysema_Workflow cluster_protocol Elastase-Induced Emphysema Protocol Animal_Selection Animal Selection (e.g., Sprague-Dawley rats) Anesthesia Anesthesia Animal_Selection->Anesthesia Elastase_Instillation Intratracheal Instillation of Porcine Pancreatic Elastase Anesthesia->Elastase_Instillation Recovery Recovery & Observation (e.g., 21 days) Elastase_Instillation->Recovery Treatment Drug Administration Recovery->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis

Workflow for Elastase-Induced Emphysema Model.

Methodology:

  • Animal Selection: Sprague-Dawley rats are frequently used for this model.

  • Anesthesia: Animals are anesthetized to allow for safe intratracheal instillation.

  • Elastase Instillation: A single dose of porcine pancreatic elastase (PPE) is administered directly into the trachea. The dose is calibrated to induce a consistent level of emphysema.

  • Recovery and Observation: Animals are allowed to recover for a period, typically 21 days, for the emphysematous changes to develop.

  • Drug Administration: Following the recovery period, animals are treated with the test compound or a comparator.

  • Endpoint Analysis:

    • Lung Histopathology: The primary endpoint is the assessment of emphysema through measurement of the mean linear intercept and destructive index.

    • Lung Compliance: Measurement of lung mechanics to assess changes in elasticity.

    • Inflammatory Markers: Analysis of BAL fluid for cellularity and cytokine levels.

Conclusion

While direct evidence for this compound's efficacy in gold-standard animal models of COPD is currently lacking, its demonstrated anti-inflammatory properties in a relevant allergic asthma model are promising. The comparative data from other LABAs, such as salmeterol and formoterol, in established COPD models provide a valuable benchmark for predicting the potential therapeutic benefits of this compound. The detailed experimental protocols provided in this guide offer a framework for future preclinical studies aimed at definitively validating the efficacy of this compound in the context of COPD. Further research directly comparing this compound to other LABAs in cigarette smoke and elastase-induced COPD models is warranted to fully elucidate its therapeutic potential for this debilitating disease.

References

A Cross-Study Analysis of Tulobuterol's Safety and Tolerability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the safety and tolerability profile of the tulobuterol transdermal patch against leading inhaled long-acting beta-agonists (LABAs) and inhaled corticosteroids (ICS) for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).

This guide synthesizes data from multiple clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the safety and tolerability of this compound in relation to its alternatives. The information is presented through comparative data tables, detailed experimental protocols, and illustrative diagrams to facilitate a thorough understanding of the relative safety profiles of these respiratory therapies.

Comparative Safety and Tolerability Data

The following tables summarize the quantitative data on adverse events and tolerability from clinical trials of this compound and its key alternatives.

Table 1: Overview of Common Adverse Events (Frequency >2% in any treatment group)

Adverse EventThis compound Patch (2mg/day)[1][2][3]Salmeterol (50µg twice daily)[4]Formoterol (12µg twice daily)Tiotropium (18µg once daily)[5]Budesonide (400µg twice daily)Fluticasone Propionate (250µg twice daily)
Cardiovascular
Palpitations<1%~3%~2%<3%<1%<1%
Tachycardia<1%<2%<2%<3%<1%<1%
Respiratory
Pharyngitis/Throat Irritation<1%~12%~8%~6%~9%~7%
Cough<1%~7%~5%~6%~7%~6%
Upper Respiratory Tract Infection<1%~14%~13%~10%~10%~15%
Neurological
Headache<1%~12%~7%~6%~3%~5%
Tremor<1%~4%~2%<1%<1%<1%
Gastrointestinal
Dry Mouth<1%<2%<3%~16%<1%<1%
Local Site Reactions
Application Site Reaction~1%N/AN/AN/AN/AN/A
Oral CandidiasisN/A<1%<1%<1%~4%~5%
Dysphonia (Hoarseness)N/A<2%<1%<1%~5%~6%

N/A: Not Applicable. Data for formoterol, budesonide, and fluticasone propionate are aggregated from multiple sources where specific frequencies were not always provided in a directly comparable format.

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates

| Outcome | this compound Patch | Salmeterol | Formoterol | Tiotropium | Budesonide | Fluticasone Propionate | |---|---|---|---|---|---| | Asthma-Related Hospitalization | Not Reported | ~3% | ~2% | Not Reported for Asthma | <1% | <1% | | Cardiovascular SAEs | Not Reported | <1% | <1% | ~3% (in COPD) | <1% | <1% | | Discontinuation due to AEs | 0% | ~4% | ~3% | ~7% (in COPD) | ~2% | ~3% |

Data on SAEs and discontinuation rates are often reported with wide variability depending on the study population and duration. The values presented are indicative ranges from available literature.

Experimental Protocols

This section details the methodologies for key safety and tolerability assessments cited in the clinical trials of this compound and its alternatives.

Phase IV Open-Label, Single-Arm, Multicentric Clinical Trial of this compound Transdermal Patch
  • Study Design: This was a prospective, open-label, single-arm, multicenter study to evaluate the safety, tolerability, and efficacy of the Tuloplast™ this compound transdermal patch.

  • Study Population: 300 patients (189 with asthma and 111 with COPD) were enrolled across seven centers in India.

  • Treatment Protocol: Patients received age-appropriate doses of the this compound patch (0.5 mg, 1.0 mg, or 2.0 mg) applied once daily for 4-6 weeks.

  • Safety and Tolerability Assessment:

    • Primary Endpoints: The primary endpoints were safety and tolerability, which were assessed through the monitoring of adverse events (AEs), global tolerability ratings by both patients and investigators, and the use of rescue medication.

    • Adverse Event Monitoring: All AEs were recorded at each study visit, and their severity, duration, and relationship to the study drug were documented.

    • Global Tolerability Assessment: On Day 28, patients and investigators rated the tolerability of the treatment as "excellent," "good," "fair," or "poor."

Cardiovascular Safety Assessment in LABA Clinical Trials
  • Methodology: The assessment of cardiovascular safety in clinical trials of LABAs like salmeterol and formoterol typically involves continuous monitoring and adjudication of cardiovascular events.

  • Event Monitoring: Standardized procedures are used to collect data on potential cardiovascular events, including routine electrocardiograms (ECGs) at baseline and specified intervals, and continuous reporting of any cardiovascular symptoms by patients.

  • Event Adjudication: A blinded, independent Clinical Endpoint Committee (CEC) is often employed to review and adjudicate all potential cardiovascular events. The CEC uses predefined criteria based on guidelines from regulatory bodies like the FDA to classify events such as myocardial infarction, stroke, and cardiovascular death. This process ensures a standardized and unbiased assessment of cardiovascular risk.

Assessment of Adrenal Suppression in Inhaled Corticosteroid Trials
  • Methodology: The potential for systemic absorption of ICS to cause hypothalamic-pituitary-adrenal (HPA) axis suppression is a key safety concern.

  • Low-Dose ACTH Stimulation Test: This is a common method used to assess adrenal function. The test involves the intravenous administration of a low dose (1 µg) of cosyntropin (a synthetic form of ACTH). Blood samples are collected at baseline and at specified time points (e.g., 30 and 60 minutes) after administration to measure cortisol levels. A peak cortisol level below a predefined threshold (e.g., <18 µg/dL or 500 nmol/L) is indicative of adrenal suppression.

  • Morning Cortisol Levels: Measurement of early morning (e.g., 8:00 AM) serum or plasma cortisol levels can also be used as a screening tool for adrenal suppression. Low morning cortisol levels may prompt further investigation with an ACTH stimulation test.

Standardized Assessment of Oropharyngeal Adverse Events in Inhaled Corticosteroid Studies
  • Methodology: Local adverse effects in the oropharynx are common with ICS use.

  • Clinical Examination: Regular visual inspection of the oral cavity and pharynx by a trained clinician is performed to identify signs of oral candidiasis (thrush), such as white plaques.

  • Patient-Reported Outcomes: Standardized questionnaires are often used to capture patient-reported symptoms such as hoarseness (dysphonia), throat irritation, and cough. These questionnaires help to quantify the incidence and severity of these common side effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the safety and tolerability of this compound and its alternatives.

Beta2_Adrenergic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (β2-Agonist) Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

Glucocorticoid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ICS Inhaled Corticosteroid (e.g., Budesonide, Fluticasone) GR_complex Glucocorticoid Receptor (GR) - HSP90 Complex ICS->GR_complex Diffuses and binds to GR_active Activated GR GR_complex->GR_active Dissociation of HSP90 GRE Glucocorticoid Response Elements (GREs) on DNA GR_active->GRE Translocates and binds to Transcription Altered Gene Transcription GRE->Transcription Anti_inflammatory Decreased Pro-inflammatory Cytokines & Mediators Transcription->Anti_inflammatory Results in

Caption: Glucocorticoid Receptor Signaling Pathway for Anti-inflammatory Effects.

Safety_Assessment_Workflow cluster_trial Clinical Trial Workflow for Safety Assessment Patient_Enrollment Patient Enrollment (Asthma/COPD) Randomization Randomization Patient_Enrollment->Randomization Treatment_A This compound Patch Randomization->Treatment_A Treatment_B Comparator (e.g., Salmeterol, ICS) Randomization->Treatment_B Data_Collection Data Collection - Adverse Events - Vital Signs - ECGs - Lab Tests Treatment_A->Data_Collection Treatment_B->Data_Collection SAE_Reporting Serious Adverse Event Reporting Data_Collection->SAE_Reporting Analysis Statistical Analysis of Safety Data Data_Collection->Analysis Adjudication Independent Adjudication (for specific AEs like CV events) SAE_Reporting->Adjudication Adjudication->Analysis Results Safety & Tolerability Profile Analysis->Results

Caption: General Workflow for Safety and Tolerability Assessment in Clinical Trials.

References

A Comparative Pharmacokinetic Analysis of Tulobuterol and Indacaterol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of two key beta-2 adrenergic agonists, Tulobuterol and Indacaterol. This document provides a detailed comparison of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and methodologies.

Executive Summary

This compound and Indacaterol are both beta-2 adrenergic receptor agonists used in the management of obstructive airway diseases. However, their pharmacokinetic profiles differ significantly, influencing their clinical application and dosing regimens. This compound is available in various formulations, including transdermal, inhalation, and oral preparations, leading to a range of absorption and peak concentration times.[1] In contrast, Indacaterol is primarily administered via inhalation, characterized by a rapid onset of action.[2] This guide presents a side-by-side comparison of their key pharmacokinetic parameters to aid in research and development.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and Indacaterol based on data from various studies. It is important to note that these values are derived from separate studies and may not be directly comparable due to differences in study design, patient populations, and analytical methodologies.

Pharmacokinetic ParameterThis compound (Transdermal Patch, 2 mg)This compound (Inhalation)This compound (Oral, 2 mg)Indacaterol (Inhalation, 150 µg)
Time to Peak (Tmax) ~9-14 hours[1][3]~0.8-1.5 hours[1]~1.0 hours~15 minutes
Peak Plasma Concentration (Cmax) ~1.33 ng/mLVaries with dose~2.8 ng/mL~206-299 pg/mL
Area Under the Curve (AUC) ~27.1 ng·hr/mL (AUC0-t)Varies with doseData not readily available~974-2510 pg·hr/mL (AUC0-24)
Elimination Half-life (t1/2) Data not readily availableData not readily available~2.4 hours~33.9-35.8 hours (effective)
Bioavailability High transdermal absorption (82-90%)Data not readily availableData not readily availableData not readily available
Route of Administration Transdermal, Inhalation, OralInhalationOralInhalation

Experimental Protocols

Detailed methodologies for the pharmacokinetic studies cited are crucial for the interpretation of the presented data. Below are generalized experimental protocols based on the available literature.

Pharmacokinetic Study of Transdermal this compound
  • Study Design: A single-dose, open-label study in healthy adult male volunteers.

  • Drug Administration: A 2 mg this compound transdermal patch is applied to the chest of the subjects.

  • Blood Sampling: Venous blood samples are collected at pre-determined time points, typically before patch application and at regular intervals up to 48 or 72 hours post-application.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Pharmacokinetic Study of Inhaled Indacaterol
  • Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-dose study in healthy volunteers or patients with obstructive airway disease.

  • Drug Administration: A single dose of 150 µg Indacaterol is administered via a dry powder inhaler.

  • Blood Sampling: Serial blood samples are collected prior to and at various time points after inhalation, for instance, at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Analysis: Plasma or serum concentrations of Indacaterol are quantified using a validated LC-MS/MS method. The bioanalytical method typically involves solid-phase extraction for sample clean-up.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental methods from the plasma concentration-time profiles.

Mandatory Visualization

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_cell Airway Smooth Muscle Cell Agonist This compound / Indacaterol B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Signaling cascade initiated by this compound or Indacaterol binding to the beta-2 adrenergic receptor, leading to bronchodilation.

Comparative Experimental Workflow for Pharmacokinetic Analysis

G Comparative Pharmacokinetic Experimental Workflow cluster_this compound This compound Arm cluster_indacaterol Indacaterol Arm cluster_analysis Bioanalysis & Data Processing T_Admin Transdermal Patch (2 mg) Application T_Sample Serial Blood Sampling (0-72h) T_Admin->T_Sample Extraction Plasma Extraction (LLE or SPE) T_Sample->Extraction I_Admin Inhalation (150 µg) I_Sample Serial Blood Sampling (0-24h) I_Admin->I_Sample I_Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling (Non-compartmental) LCMS->PK_Analysis Subject Healthy Volunteers Subject->T_Admin Subject->I_Admin

Caption: A generalized workflow comparing the key steps in a pharmacokinetic study of transdermal this compound and inhaled Indacaterol.

Mechanism of Action

Both this compound and Indacaterol are selective beta-2 adrenergic receptor agonists. Their primary mechanism of action involves the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.

References

Evaluating the Synergistic Effects of Tulobuterol with Corticosteroids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of tulobuterol, a long-acting beta2-agonist (LABA), when combined with corticosteroids. This analysis is based on available preclinical and clinical data, offering insights into the enhanced therapeutic potential of this combination therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The co-administration of LABAs and corticosteroids is a cornerstone of treatment for persistent asthma and COPD, aiming to achieve both bronchodilation and anti-inflammatory effects. The underlying principle of this combination therapy is the potential for synergistic interactions between the two drug classes, leading to improved clinical outcomes compared to monotherapy with either agent. This guide delves into the mechanisms of this synergy and presents supporting experimental data.

Molecular Basis of Synergy: A Two-Way Interaction

The synergistic relationship between this compound and corticosteroids stems from their complementary actions on intracellular signaling pathways. Corticosteroids can enhance the effectiveness of this compound by increasing the transcription of the β2-adrenergic receptor gene, leading to a higher density of receptors on the surface of airway smooth muscle cells. This upregulation can counteract the receptor downregulation often seen with prolonged LABA use.

Conversely, this compound can potentiate the anti-inflammatory effects of corticosteroids. This is achieved, in part, by promoting the nuclear translocation of the glucocorticoid receptor (GR), the primary target of corticosteroid action. Once in the nucleus, the GR can more effectively suppress the expression of pro-inflammatory genes. One key mechanism is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response.

dot

Caption: Synergistic signaling pathways of this compound and corticosteroids.

Experimental Data Summary

Table 1: Effects of this compound Patch as Add-on Therapy to Inhaled Corticosteroids in Patients with Asthma

ParameterICS Alone (Control)ICS + this compound Patchp-valueReference
Change in Bronchial Hyperresponsiveness No significant changeSignificant improvement< 0.01[1]
Percentage of Sputum Eosinophils No significant changeSignificant decrease< 0.05[1]
Forced Expiratory Volume in 1 second (FEV1) -Marked increase-[1]
Peak Expiratory Flow (PEF) -Marked increase-[1]

Table 2: Comparison of Add-on Effects of this compound Patch, Slow-Release Theophylline (SRT), and Leukotriene Receptor Antagonist (LTRA) to Inhaled Corticosteroids

Treatment GroupChange in FEV1Change in PEFReference
ICS + this compound Patch Marked increaseMarked increase[1]
ICS + SRT Less increase than this compoundLess increase than this compound
ICS + LTRA Less increase than this compoundLess increase than this compound

Experimental Protocols

To facilitate further research in this area, this section outlines the detailed methodologies for key experiments relevant to evaluating the synergistic effects of this compound and corticosteroids.

In Vitro Synergy Assessment: Isobolographic Analysis

This method is considered the gold standard for quantitatively determining synergy, additivity, or antagonism between two drugs.

Objective: To determine the nature of the interaction between this compound and a corticosteroid (e.g., budesonide or fluticasone) on a specific cellular response (e.g., inhibition of cytokine release, inhibition of airway smooth muscle cell proliferation).

Materials:

  • Cell line relevant to airway inflammation (e.g., A549 human lung adenocarcinoma epithelial cells, primary human bronchial epithelial cells, or human airway smooth muscle cells).

  • This compound hydrochloride.

  • Corticosteroid (e.g., budesonide, fluticasone propionate).

  • Cell culture medium and supplements.

  • Stimulant to induce the cellular response (e.g., TNF-α to induce cytokine release, a mitogen to induce proliferation).

  • Assay reagents to measure the cellular response (e.g., ELISA kit for a specific cytokine, proliferation assay kit).

  • 96-well plates.

Procedure:

  • Determine the IC50 of each drug individually:

    • Culture the cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound alone and the corticosteroid alone.

    • Induce the cellular response with the appropriate stimulant.

    • After a suitable incubation period, measure the response.

    • Calculate the concentration of each drug that produces 50% inhibition (IC50) of the response.

  • Perform combination studies:

    • Prepare serial dilutions of this compound and the corticosteroid.

    • Combine the drugs in fixed-ratio combinations (e.g., based on the ratio of their IC50 values) or in a checkerboard format with varying concentrations of both drugs.

    • Treat the cells with these combinations.

    • Induce and measure the cellular response as before.

  • Construct the Isobologram:

    • Plot the IC50 value of the corticosteroid on the x-axis and the IC50 value of this compound on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the concentrations of the two drugs in combination that produced the 50% inhibitory effect.

  • Interpret the results:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic (a lower concentration of each drug is needed to produce the same effect).

    • If the data points fall above the line, the interaction is antagonistic.

dot

Caption: Workflow for assessing drug synergy using isobolographic analysis.

In Vivo Evaluation of Anti-inflammatory Effects

Animal models of allergic asthma can be used to assess the synergistic anti-inflammatory effects of this compound and corticosteroids.

Objective: To evaluate the combined effect of this compound and a corticosteroid on airway inflammation in a mouse model of asthma.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA) for sensitization and challenge.

  • This compound.

  • Corticosteroid (e.g., budesonide).

  • Equipment for intratracheal or intranasal administration.

  • Materials for bronchoalveolar lavage (BAL) and lung tissue processing.

  • ELISA kits for measuring cytokines in BAL fluid.

  • Reagents for histological analysis (e.g., Hematoxylin and Eosin staining).

Procedure:

  • Sensitization and Challenge:

    • Sensitize mice with intraperitoneal injections of OVA.

    • Challenge the sensitized mice with intranasal or intratracheal administration of OVA to induce an allergic airway inflammatory response.

  • Drug Treatment:

    • Divide the mice into several groups: vehicle control, OVA-challenged control, this compound alone, corticosteroid alone, and this compound + corticosteroid combination.

    • Administer the drugs (e.g., via oral gavage, intraperitoneal injection, or inhalation) before or after the OVA challenge.

  • Assessment of Airway Inflammation:

    • 24-48 hours after the final challenge, perform BAL to collect airway inflammatory cells and fluid.

    • Perform differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, lymphocytes, and macrophages.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BAL fluid using ELISA.

    • Process the lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.

  • Data Analysis:

    • Compare the inflammatory parameters between the different treatment groups to determine if the combination therapy results in a greater reduction in inflammation than either drug alone.

Conclusion

The combination of this compound and corticosteroids presents a compelling therapeutic strategy for inflammatory airway diseases. The molecular mechanisms underlying their interaction suggest a strong potential for synergistic effects, leading to enhanced anti-inflammatory activity and improved bronchodilation. While direct quantitative in vitro synergy data for this compound with specific corticosteroids is an area requiring further investigation, the available clinical evidence strongly supports the benefits of this combination in improving lung function and reducing airway inflammation in patients with asthma. The experimental protocols outlined in this guide provide a framework for researchers to further explore and quantify the synergistic potential of this important drug combination.

References

A Comparative Guide to New and Existing Tulobuterol Transdermal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of new and existing Tulobuterol transdermal patch formulations. It is designed to offer an objective comparison of performance, supported by experimental data, to aid in research and development efforts.

Introduction

This compound, a potent β2-adrenergic receptor agonist, is a well-established treatment for managing asthma and chronic obstructive pulmonary disease (COPD).[1] The transdermal patch delivery system offers several advantages over oral or inhaled routes, including sustained drug release, avoidance of first-pass metabolism, and improved patient compliance.[2] As new formulations, including generic versions, enter the market, a thorough comparison of their performance against established patches is crucial for informed decision-making in drug development and clinical application. This guide focuses on key performance indicators such as pharmacokinetic profiles and in vitro drug release characteristics.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, offering a clear comparison between different this compound patch formulations.

Table 1: Pharmacokinetic Parameters of this compound Patches

This table presents the key pharmacokinetic parameters of different this compound patch formulations from a bioequivalence study in healthy adults.[3][4]

FormulationCmax (ng/mL)AUClast (ng·h/mL)Tmax (h)
Test Patch (Bretol®)0.94430.96009-12
Reference Patch (Hokunalin®)(GMR: 0.9443; 90% CI: 0.8790-1.0144)(GMR: 0.9600; 90% CI: 0.8660-1.0642)9-12

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; GMR: Geometric Mean Ratio; CI: Confidence Interval.[3]

A study in children with asthma reported a Cmax of 1.33 ± 0.21 ng/mL, a Tmax of 14.0 ± 2.0 hours, and an AUC0-t of 27.1 ± 4.2 ng.hr/mL for a this compound patch formulation. Another study in healthy male volunteers reported a Tmax of 9-12 hours following transdermal administration.

Table 2: In Vitro Drug Release from Brand-Name and Generic this compound Patches

This table showcases the percentage of drug released over time from the brand-name Hokunalin® tape and several generic formulations.

Time (hours)Hokunalin® Release (%)Generic MED Release (%)Generic YP Release (%)Generic Sawai Release (%)Generic Teikoku Release (%)
116.2>80 (at 8 hours)>80 (at 8 hours)>80 (at 8 hours)>80 (at 8 hours)
330.1----
850.0>80>80>80>80

Data for generic patches at 1 and 3 hours were not specified in the source, but their release exceeded 80% by the 8-hour mark.

A comparative study on skin permeation between brand and generic this compound patches found that skin penetration was significantly higher with the generic patches in a skin barrier-impaired rat model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

In Vitro Skin Permeation Study (IVPS)

This protocol describes a typical setup for assessing the permeation of this compound from a transdermal patch through the skin.

Objective: To measure the rate and extent of this compound permeation through a skin membrane from a transdermal patch.

Apparatus: Franz diffusion cell.

Membrane: Excised human or animal (e.g., porcine) skin is commonly used. The skin is dermatomed to a specific thickness, and its integrity is verified before the experiment.

Receptor Medium: A physiologically relevant buffer solution (e.g., phosphate-buffered saline) is used. The medium should ensure sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10% of its solubility.

Procedure:

  • The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • The receptor compartment is filled with the receptor medium and maintained at 32°C to simulate skin surface temperature. The medium is continuously stirred.

  • The this compound patch is applied to the surface of the skin in the donor compartment.

  • Samples are collected from the receptor compartment at predetermined time intervals over a 24-hour period.

  • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the maximum flux (Jmax).

Bioequivalence Study for Transdermal Patches

This protocol outlines a typical clinical trial design to compare the bioavailability of a new this compound patch formulation (test) against an existing one (reference).

Objective: To determine if the rate and extent of absorption of this compound from a new patch formulation are equivalent to those of a reference patch.

Study Design: A randomized, open-label, single-dose, two-way, two-period crossover study is a standard design.

Subjects: Healthy adult volunteers are typically recruited.

Procedure:

  • Subjects are randomly assigned to one of two treatment sequences: Test patch followed by Reference patch, or Reference patch followed by Test patch.

  • In the first period, subjects receive a single application of the assigned patch for 24 hours.

  • Serial blood samples are collected at predefined time points for up to 48 hours after patch application.

  • A washout period of adequate duration separates the two treatment periods.

  • In the second period, subjects receive the alternate patch, and blood sampling is repeated.

  • Plasma concentrations of this compound are determined using a validated bioanalytical method.

  • Pharmacokinetic parameters (Cmax, AUClast) are calculated for each subject for both formulations.

  • Statistical analysis is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUClast are calculated and must fall within the regulatory acceptance range (typically 80-125%) to conclude bioequivalence.

Mandatory Visualizations

Signaling Pathway of this compound

This compound exerts its therapeutic effect through the β2-adrenergic signaling pathway, leading to bronchodilation.

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR G_protein Gs Protein B2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

This compound's β2-adrenergic signaling cascade.
Experimental Workflow for In Vitro Skin Permeation Study

The following diagram illustrates the key steps in conducting an in vitro skin permeation study.

IVPS_Workflow start Start prep_skin Skin Membrane Preparation start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin add_receptor Fill Receptor with Medium (32°C) mount_skin->add_receptor apply_patch Apply this compound Patch add_receptor->apply_patch collect_samples Collect Samples at Predetermined Intervals apply_patch->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples data_analysis Data Analysis and Permeation Profile analyze_samples->data_analysis end End data_analysis->end

References

A Comparative Review of Tulobuterol and Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tulobuterol with other prominent long-acting beta-agonists (LABAs), focusing on their pharmacological profiles, clinical efficacy, and safety. The information is supported by experimental data to aid in research and development efforts in respiratory therapeutics.

Introduction to Long-Acting Beta-Agonists

Long-acting beta-2 adrenergic receptor agonists (LABAs) are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. This guide focuses on a comparative analysis of this compound, a unique transdermally delivered LABA, against commonly used inhaled LABAs such as Salmeterol, Formoterol, Indacaterol, and Vilanterol.

Mechanism of Action and Signaling Pathway

This compound, like other LABAs, is a selective agonist for the beta-2 adrenergic receptor. The binding of these agonists to the receptor initiates a cascade of intracellular events.

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the beta-2 adrenergic receptor by an agonist triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LABA Long-Acting Beta-Agonist B2AR Beta-2 Adrenergic Receptor LABA->B2AR Binds to Gs Gs Protein (Inactive) B2AR->Gs Activates Gs_active Gs Protein (Active) AC Adenylyl Cyclase (Inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Comparative Pharmacological Parameters

The affinity and selectivity of a LABA for the beta-2 adrenergic receptor are critical determinants of its potency and potential for off-target effects. The following table summarizes the available data on the receptor binding affinities of this compound and other selected LABAs.

DrugReceptor Binding Affinity (pKi / pKA)Selectivity (β2 vs β1)Reference
This compound High-affinity sites with KD similar to TerbutalineData not directly comparable[1]
Salmeterol pKA = 7.4~1400-3000 fold[2][3]
Formoterol pKi = 8.59High[4][5]
Indacaterol pKi for β2 = 5.48Similar to Formoterol
Vilanterol Subnanomolar affinity, comparable to SalmeterolHigh, similar to Salmeterol

Pharmacokinetic Profile

The pharmacokinetic properties of LABAs, including their absorption, distribution, metabolism, and excretion, influence their onset and duration of action, as well as their systemic side-effect profile. This compound's transdermal delivery system provides a distinct pharmacokinetic profile compared to inhaled LABAs.

DrugRoute of AdministrationTmax (Time to Peak Concentration)Cmax (Peak Plasma Concentration)Elimination Half-lifeReference
This compound Transdermal Patch9 - 14 hours1.33 ± 0.21 ng/mL (for 2mg patch in children)Data not specified
Salmeterol Inhalation0.05 - 0.25 hours (5 - 15 minutes)47.897 pg/mL (for 50µg dose)~5.5 hours
Formoterol Inhalation~0.08 hours (5 minutes)266 ± 108 pmol/L (for 120µg dose)~10 hours (plasma)
Indacaterol Inhalation~0.25 hours (15 minutes)-40 - 56 hours (effective)
Vilanterol Inhalation0.08 - 0.25 hours (5 - 15 minutes)97.4 pg/mL (for 25µg dose)~11 hours (effective)

Clinical Efficacy and Safety

The clinical utility of LABAs is determined by their ability to improve lung function, control symptoms, and reduce exacerbations in patients with asthma and COPD, balanced against their safety profile.

Comparative Clinical Trial Data
ComparisonPatient PopulationKey FindingsReference
This compound Patch vs. Salmeterol Stable COPDThis compound patch was as effective or better than inhaled salmeterol in managing stable COPD, with significant improvements in quality of life.
This compound Patch vs. Formoterol Elderly AsthmaBudesonide/Formoterol combination showed better efficacy in lung function and quality of life compared to Budesonide plus this compound patch.
Indacaterol vs. Formoterol/Salmeterol COPDIndacaterol demonstrated superior 24-hour bronchodilation compared to twice-daily formoterol and salmeterol.
Vilanterol vs. Salmeterol In vitro (human airways)Vilanterol showed a faster onset and longer duration of action than salmeterol.

Common Adverse Effects of LABAs: Tremor, palpitations, headache, and muscle cramps are known class effects of beta-2 agonists. The transdermal delivery of this compound is suggested to potentially reduce steep increases in plasma drug levels, which may mitigate some systemic side effects.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of a LABA to the beta-2 adrenergic receptor using a competition binding assay.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Prepare cell membranes expressing β2-AR Incubate Incubate membranes with radioligand and competitor Membrane->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]dihydroalprenolol) Radioligand->Incubate Competitor Prepare unlabeled LABA (competitor) at various concentrations Competitor->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Count Quantify radioactivity on filters (scintillation counting) Filter->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Workflow for a Radioligand Binding Assay

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the beta-2 adrenergic receptor and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol), and varying concentrations of the unlabeled LABA (the competitor).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

Randomized Controlled Trial (RCT) for Clinical Efficacy Comparison

This diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two or more LABAs.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Asthma/COPD diagnosis) Screening Screening & Baseline (Inclusion/Exclusion criteria, Baseline measurements) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (e.g., this compound Patch) Randomization->GroupA GroupB Treatment Group B (e.g., Inhaled Salmeterol) Randomization->GroupB FollowUp Follow-up Period (Regular assessments of efficacy and safety) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (FEV1, symptom scores, QoL, adverse events) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results & Conclusion Analysis->Results

References

Assessing the Relative Potency of Tulobuterol and its Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in Beta-2 Agonists

Many pharmaceutical compounds, including tulobuterol, are chiral molecules, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. These are typically designated as (R) and (S) forms. Within a racemic mixture (a 50:50 mixture of both enantiomers), one enantiomer is often responsible for the desired therapeutic effect and is termed the eutomer . The other enantiomer, the distomer , may be less active, inactive, or in some cases, contribute to undesirable side effects. For the class of beta-2 adrenergic agonists, it is a well-established principle that the (R)-enantiomer is typically the eutomer, possessing significantly higher affinity and efficacy at the beta-2 adrenergic receptor.

Pharmacology of Racemic this compound

This compound is a long-acting beta-2 adrenergic receptor agonist used as a bronchodilator in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1]

Signaling Pathway of this compound

Activation of the beta-2 adrenergic receptor by this compound initiates a cascade of intracellular events. This begins with the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various target proteins, ultimately resulting in the relaxation of bronchial smooth muscle, leading to bronchodilation and relief from airway obstruction.

Tulobuterol_Signaling_Pathway This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Signaling pathway of this compound. (Max Width: 760px)

Comparative Potency of Albuterol Enantiomers: A Representative Example

Due to the lack of direct comparative data for this compound enantiomers, we present the well-established findings for albuterol (also known as salbutamol), another widely used beta-2 adrenergic agonist. These findings are considered representative of the stereoselective pharmacology of this drug class.

Numerous studies have demonstrated that the bronchodilatory effects of racemic albuterol are almost exclusively attributable to the (R)-enantiomer (levalbuterol). The (S)-enantiomer is largely inactive as a bronchodilator and has been suggested to possess some pro-inflammatory properties.

Quantitative Comparison of Albuterol Enantiomers
Parameter(R)-Albuterol (Levalbuterol)(S)-AlbuterolRacemic AlbuterolReference
Beta-2 Receptor Affinity HighLowModerate
Bronchodilator Potency HighNegligibleModerate
Effect on Airway Hyperresponsiveness ReducesMay IncreaseMixed
Metabolism More Rapidly MetabolizedMore Slowly Metabolized-

Experimental Protocols

The following are generalized methodologies typically employed in the comparative assessment of beta-2 agonist enantiomers, based on studies of albuterol.

In Vitro Assessment of Bronchodilator Potency

Objective: To determine the relative potency of the enantiomers in relaxing pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheal or bronchial smooth muscle strips are isolated from an appropriate animal model (e.g., guinea pig, rat) or human donor tissue.

  • Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The smooth muscle is contracted with a spasmogen, such as histamine or methacholine, to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curves: Increasing concentrations of the test compounds (racemic drug, (R)-enantiomer, (S)-enantiomer) are added cumulatively to the organ bath.

  • Data Analysis: The relaxation response at each concentration is measured and expressed as a percentage of the maximum possible relaxation. Potency is typically quantified as the EC50 value (the concentration required to produce 50% of the maximal response).

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Airway Smooth Muscle Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Contraction Induce Contraction (e.g., Histamine) Organ_Bath->Contraction Add_Compound Add Test Compound (Cumulative Doses) Contraction->Add_Compound Measure_Relaxation Measure Relaxation Response Add_Compound->Measure_Relaxation Generate_Curve Generate Concentration- Response Curve Measure_Relaxation->Generate_Curve Calculate_EC50 Calculate EC50 Generate_Curve->Calculate_EC50

Caption: In Vitro Bronchodilator Potency Assay. (Max Width: 760px)

Conclusion

While direct experimental data comparing the potency of (R)-tulobuterol and (S)-tulobuterol is not currently available in the public domain, the extensive research on other beta-2 adrenergic agonists, such as albuterol, provides a strong basis for inference. Based on the established principles of stereopharmacology within this drug class, it is highly probable that the (R)-enantiomer of this compound is the eutomer, possessing significantly greater affinity and intrinsic activity at the beta-2 adrenergic receptor, and is therefore primarily responsible for the bronchodilatory effects of the racemic mixture. The (S)-enantiomer is likely to be substantially less potent. Further research is warranted to definitively characterize the pharmacological profiles of the individual this compound enantiomers.

References

A Comparative Validation of a Novel RP-HPLC Method Against an Established UV Spectrophotometric Technique for the Quantification of Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an established UV Spectrophotometric technique for the quantitative analysis of Tulobuterol in pharmaceutical formulations. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, based on a range of validation parameters.

Introduction to Analytical Techniques for this compound

This compound is a potent β2-adrenergic receptor agonist used in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring its safety and efficacy.[1] While various analytical techniques such as gas chromatography, high-performance liquid chromatography, and spectrophotometry have been developed for its estimation[2], this guide focuses on a direct comparison between a modern RP-HPLC method and a conventional UV spectrophotometric method.

The RP-HPLC method offers high sensitivity and specificity, allowing for the separation of this compound from potential degradation products and excipients.[1] In contrast, UV spectrophotometry is a simpler, more accessible technique, though it may be more susceptible to interference from other substances that absorb at a similar wavelength.[3]

Experimental Protocols

New Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A sensitive and reproducible RP-HPLC method was developed and validated for the determination of this compound in transdermal drug delivery systems.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Prontosil C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer (60:40), with the pH adjusted to 3.0 using Orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µl.

  • Standard Solution Preparation: A stock solution of this compound was prepared, and subsequent dilutions were made to achieve concentrations ranging from 25 to 75 µg/mL.

Established Method: UV Spectrophotometry

A simple, accurate, and reproducible UV spectrophotometric method was developed for the determination of this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 212 nm.

  • Standard Solution Preparation: A stock solution of this compound was prepared in methanol, and dilutions were made to obtain concentrations ranging from 25 to 125 µg/mL.

  • Analysis: The absorbance of the standard and sample solutions was measured against a methanol blank at 212 nm.

Comparative Validation Data

The following tables summarize the key validation parameters for the new RP-HPLC method and the established UV Spectrophotometric method, in accordance with the International Council for Harmonisation (ICH) guidelines.

Table 1: Linearity and Range

ParameterRP-HPLC MethodUV Spectrophotometric Method
Linearity Range 25 - 75 µg/mL25 - 125 µg/mL
Correlation Coefficient (r²) 0.99980.999
Regression Equation -Y = 0.009x + 0.014

Table 2: Accuracy (Recovery Studies)

Method% Recovery
RP-HPLC Method Within acceptable limits (specific % not provided in search results)
UV Spectrophotometric Method 99.16%

Table 3: Precision (% RSD)

ParameterRP-HPLC MethodUV Spectrophotometric Method
Intra-day Precision < 2%Not specified
Inter-day Precision < 2%Not specified

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterRP-HPLC MethodUV Spectrophotometric Method
LOD 2.90 µg/mLNot specified
LOQ 0.95 µg/mLNot specified

Table 5: Method Specificity

MethodSpecificity
RP-HPLC Method Specific, with a distinct retention time for this compound at 2.880 minutes.

Visual Representation of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method against an established one.

G cluster_new New Analytical Method (RP-HPLC) cluster_established Established Analytical Method (UV-Spectrophotometry) cluster_comparison Comparative Analysis New_Method Method Development New_Validation Method Validation New_Method->New_Validation New_Data Data Analysis New_Validation->New_Data Comparison Comparison of Validation Parameters New_Data->Comparison Est_Method Method Selection Est_Validation Method Validation Est_Method->Est_Validation Est_Data Data Analysis Est_Validation->Est_Data Est_Data->Comparison Conclusion Conclusion on Method Suitability Comparison->Conclusion

Caption: Workflow for the comparative validation of a new vs. established analytical method.

Conclusion

The newly developed RP-HPLC method demonstrates excellent linearity, precision, and sensitivity for the determination of this compound. While the established UV spectrophotometric method is simpler and also provides good linearity and accuracy, the RP-HPLC method offers superior specificity and lower limits of detection and quantification. The choice of method will ultimately depend on the specific requirements of the analysis, with RP-HPLC being more suitable for applications requiring high sensitivity and the ability to resolve the analyte from other components, and UV spectrophotometry offering a more straightforward and cost-effective alternative for routine quality control where interfering substances are not a concern.

References

Safety Operating Guide

Safe Disposal of Tulobuterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Tulobuterol, a beta-2 adrenergic receptor agonist commonly administered via transdermal patches, is crucial for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. While specific disposal protocols for this compound are not extensively documented, established guidelines for pharmaceutical waste and transdermal patch disposal provide a clear framework for its safe management. This guide offers procedural, step-by-step instructions tailored for researchers, scientists, and drug development professionals.

Regulatory Landscape for Pharmaceutical Waste

In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste.[1] The EPA's Resource Conservation and Recovery Act (RCRA) outlines the management of hazardous waste, which can include certain pharmaceuticals.[1] Additionally, many states have their own, often more stringent, regulations.[1] It is imperative for research facilities to adhere to both federal and local guidelines. A nationwide ban on flushing hazardous pharmaceuticals down the drain is in effect.[2]

Step-by-Step Disposal Procedure for this compound Patches

Used this compound patches contain residual active pharmaceutical ingredients that can be harmful if not handled correctly.[3] The following steps outline the recommended disposal procedure in a laboratory setting:

  • Wear Protective Gear: Always wear gloves when handling used patches to prevent accidental skin exposure to the remaining medication.

  • Careful Removal: When removing a patch for disposal, do so gently to avoid damaging the skin. Do not touch the adhesive side of the patch.

  • Fold the Patch: Immediately after removal, fold the used patch in half with the adhesive sides sticking together. This sequesters the remaining drug and minimizes the risk of accidental contact.

  • Containment: Place the folded patch into a designated pharmaceutical waste container. In a laboratory setting, this should be a clearly labeled container for non-hazardous or, if applicable, hazardous pharmaceutical waste, in accordance with your facility's waste management plan.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after handling the patches.

  • Record Keeping: Maintain a log of all disposed pharmaceutical waste, including the date and the name of the professional who handled the disposal, as required by your institution's protocols.

Disposal of Unused or Expired this compound

For unused or expired this compound, including patches or other formulations, the primary method of disposal in a professional setting is through a licensed pharmaceutical waste contractor. Do not dispose of these materials in the regular trash or down the drain.

Best Practices for Transdermal Patch Disposal

To ensure safety and compliance, a clear understanding of the recommended practices for transdermal patch disposal is essential.

Best PracticeRationale
DO wear gloves when handling used patches.Prevents accidental absorption of residual medication through the skin.
DO fold the patch in half, adhesive sides together, immediately after removal.Contains the remaining active ingredient and prevents accidental exposure.
DO dispose of used patches in a designated pharmaceutical waste container.Ensures proper segregation and treatment of pharmaceutical waste according to institutional and regulatory requirements.
DO consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.Provides clarity on facility-specific protocols and ensures compliance with local and state regulations.
DO NOT touch the adhesive side of the patch with bare hands.The adhesive side contains the medication and direct contact can lead to unintended drug exposure.
DO NOT dispose of patches in the regular trash or recycling bins.Patches in household or general laboratory trash can be found by others, leading to accidental exposure.
DO NOT flush patches down the toilet unless specifically instructed by the manufacturer or regulations.Flushing can introduce active pharmaceutical ingredients into the water system, causing environmental harm.

Experimental Protocols

The procedures outlined in this document are based on established safety guidelines and regulatory standards for pharmaceutical waste management. They are not derived from specific experimental studies. For laboratory-specific protocols, including risk assessments for handling and disposal of this compound, it is recommended to consult your institution's Environmental Health and Safety (EHS) department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound patches in a research or laboratory environment.

Tulobuterol_Disposal_Workflow cluster_handling Patch Handling cluster_disposal Disposal Pathway start Used this compound Patch wear_gloves 1. Wear Gloves start->wear_gloves remove_patch 2. Remove Patch Carefully (Avoid touching adhesive) wear_gloves->remove_patch fold_patch 3. Fold Patch in Half (Adhesive sides together) remove_patch->fold_patch container 4. Place in Designated Pharmaceutical Waste Container fold_patch->container Transfer to Disposal waste_contractor 5. Collection by Licensed Waste Contractor container->waste_contractor final_disposal 6. Final Disposal (e.g., Incineration) waste_contractor->final_disposal

Caption: Workflow for the safe disposal of this compound transdermal patches in a laboratory setting.

References

Comprehensive Safety and Handling Guide for Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tulobuterol. The following procedural steps and data are compiled to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Classification

This compound hydrochloride is classified with the following hazards.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07 (Exclamation Mark)[1]Warning[1][2]H302: Harmful if swallowed[1][2]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eyes: May cause eye irritation.

  • Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

Adherence to proper PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves prior to use. Use proper glove removal technique.
Disposable gown or lab coatA disposable gown is preferred. It should be low-permeability and have a solid front with long sleeves and tight-fitting cuffs.
Respiratory Protection Air-purifying respiratorUse when there is a risk of dust formation or aerosolization, in areas with inadequate ventilation.
General Hygiene Hand washingWash hands thoroughly before breaks and at the end of the workday after handling the compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, well-ventilated area. For long-term stability, specific storage conditions should be observed as summarized below. This compound is also noted to be hygroscopic and may require storage under an inert gas.

Storage ConditionTemperatureLight/MoistureStability
Recommended Storage-20°CN/A≥ 4 years
Alternative Storage4°CProtect from lightN/A
Ambient StorageAmbientDry and well-ventilatedStable under recommended conditions
Preparation and Handling
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with other local exhaust ventilation to minimize dust and aerosol formation.

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.

  • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled.

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth with water. Never give anything by mouth to an unconscious person.
In Case of Eye Contact Flush eyes with water as a precaution for at least 15 minutes. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent the product from entering drains.

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.

  • Unused Product: Dispose of the contents and container at an approved waste disposal plant. The preferred method for disposing of unused medicines is to take them to a DEA-registered drug collection location.

  • Disposal in Trash (if no take-back option is available):

    • Remove the drug from its original container.

    • Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.

    • Place the mixture in a sealed plastic bag or other sealed container.

    • Dispose of the container in the household trash.

  • Empty Containers: Scratch out all personal information on the prescription label of empty bottles or packaging, then trash or recycle the empty container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Designated Area (Dry, Well-Ventilated, Secure) inspect->store don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) store->don_ppe prepare_work_area Prepare Work Area (Fume Hood / Ventilated Space) don_ppe->prepare_work_area handle Handle this compound (Weighing, Compounding, etc.) prepare_work_area->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate emergency Emergency Procedure (Spill or Exposure) handle->emergency doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose end End dispose->end emergency->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.